3,4-Epoxyhexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
4468-66-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2,3-diethyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
PCGTXZMDZGOMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Epoxyhexane from 3-Hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-epoxyhexane (also known as 2,3-diethyloxirane) from its alkene precursor, 3-hexene (B12438300). Epoxides are highly valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, due to the strained three-membered ring that allows for facile ring-opening reactions with a variety of nucleophiles, leading to 1,2-difunctionalized compounds. This document details the primary synthetic methodologies, stereochemical considerations, experimental protocols, and quantitative data relevant to this transformation.
Core Synthesis Methodologies
The conversion of 3-hexene to this compound is an oxidation reaction, specifically an epoxidation. The most common and reliable methods involve the use of peroxyacids or metal-catalyzed oxidation with peroxides.
Peroxyacid-Mediated Epoxidation
The reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is the most prevalent laboratory method for epoxidation.[1][2][3] The reaction proceeds through a concerted, single-step mechanism known as the "Prilezhaev reaction."[4] In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.[3] This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product, a characteristic known as stereospecificity.[3]
Key features of peroxyacid epoxidation include:
-
High Stereospecificity: The geometry of the alkene directly dictates the geometry of the resulting epoxide.[3]
-
Good Yields: Reaction yields are typically high, often exceeding 75%.[5]
-
Mild Conditions: The reactions are usually conducted at or below room temperature in inert solvents like dichloromethane (B109758) (DCM), chloroform, or ether.[6]
meta-Chloroperoxybenzoic acid (m-CPBA) is particularly favored due to its stability as a crystalline solid and its good solubility in common organic solvents.[7]
Metal-Catalyzed Epoxidation with Hydrogen Peroxide
As a greener alternative to peroxyacids, catalytic systems employing hydrogen peroxide (H₂O₂) as the terminal oxidant have been developed.[8][9] These methods are more atom-economical, with water being the only stoichiometric byproduct.[10]
Commonly used catalysts include complexes of high-valent metals such as manganese, tungsten, or rhenium.[8][11] For instance, a manganese sulfate (B86663) (MnSO₄) catalyst used with sodium bicarbonate in acetonitrile (B52724) can effectively epoxidize terpenes using aqueous hydrogen peroxide.[8] While these methods are highly efficient, they can sometimes suffer from lower selectivity due to side reactions like diol formation if water is not carefully controlled.[12]
Stereochemical Considerations
The epoxidation of 3-hexene is a classic example of a stereospecific reaction. The spatial arrangement of the ethyl groups in the starting 3-hexene isomer determines the stereochemistry of the final this compound product.
-
(Z)-3-Hexene (cis): The epoxidation of cis-3-hexene (B1361246) results in the formation of cis-3,4-epoxyhexane. This product molecule possesses a plane of symmetry and is therefore an achiral meso compound .[13][14]
-
(E)-3-Hexene (trans): The epoxidation of trans-3-hexene (B77681) yields trans-3,4-epoxyhexane. This product is chiral and is formed as a racemic mixture of its two enantiomers, (3R,4R)-epoxyhexane and (3S,4S)-epoxyhexane.[15]
The stereospecificity arises from the concerted syn-addition mechanism, where the oxygen atom is delivered to the same face of the double bond without allowing for bond rotation in any intermediate step.[3]
Caption: Stereospecific epoxidation pathways of 3-hexene isomers.
Quantitative Data Summary
The following tables summarize quantitative data for the epoxidation of 3-hexene and related alkenes, as well as predicted NMR spectral data for the products.
Table 1: Comparison of Epoxidation Methodologies
| Substrate | Oxidant/Catalyst | Solvent | Temp. (°C) | Time | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |
| cis-Olefins (general) | m-CPBA | CH₂Cl₂ | 0 - 25 | 1-3 h | >98 | ~95 | >99 | [11] |
| Alkenes (general) | Peracetic Acid | CH₂Cl₂ | 25 | 2 h | ~98 | >95 | >95 | [11] |
| 1-Hexene | H₂O₂ / N-TS-1 | Methanol | 60 | 2 h | 48.7 | - | 93.4 | [16] |
| Styrene | H₂O₂ / Mn-beta | Acetonitrile | 25 | 5 h | 48.1 | 42.8 | 89 | [17] |
| 3-Carene | 35% H₂O₂ / Rhenium cat. | Pyridine/DCM | RT | - | - | 75 | - | [8][9] |
Note: Data for specific isomers of 3-hexene is limited; values for analogous alkenes are provided for comparison.
Table 2: Predicted Spectroscopic Data for this compound Isomers
Disclaimer: Experimental data was not available in the searched literature. The following values are predicted based on standard chemical shift correlations for epoxide and alkyl groups. Actual experimental values may vary. For definitive data, consultation of spectral databases like SDBS is recommended.[5][13][14][18]
| Compound | Isomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | cis (meso) | ¹H | ~2.7-2.9 (H3, H4) | m |
| ¹H | ~1.4-1.6 (CH₂) | m | ||
| ¹H | ~0.9-1.0 (CH₃) | t | ||
| ¹³C | ~58-62 (C3, C4) | |||
| ¹³C | ~22-26 (CH₂) | |||
| ¹³C | ~10-12 (CH₃) | |||
| This compound | trans (racemic) | ¹H | ~2.5-2.7 (H3, H4) | m |
| ¹H | ~1.4-1.6 (CH₂) | m | ||
| ¹H | ~0.9-1.0 (CH₃) | t | ||
| ¹³C | ~60-64 (C3, C4) | |||
| ¹³C | ~24-28 (CH₂) | |||
| ¹³C | ~10-12 (CH₃) |
Prediction basis: Epoxide protons (CH -O) typically resonate at δ 2.5-3.5 ppm. Epoxide carbons (C -O) appear at δ 50-65 ppm. Alkyl proton and carbon shifts are based on standard alkane values.
Detailed Experimental Protocol: Epoxidation of (E)-3-Hexene with m-CPBA
This protocol describes a representative procedure for the synthesis of trans-3,4-epoxyhexane. A similar procedure can be followed for the cis-isomer.
Materials and Reagents:
-
(E)-3-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.
Experimental Workflow Diagram:
Caption: Workflow for the epoxidation of 3-hexene using m-CPBA.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3-hexene (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1-1.2 eq.) in DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 3-hexene over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the mixture again to 0 °C and slowly add 10% aqueous sodium sulfite solution to quench the excess peroxyacid. Stir for 15-20 minutes.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times, to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified further by distillation if necessary.
Safety Precautions:
-
m-CPBA is a potentially explosive solid, especially when dry, and should be handled with care.[5]
-
The reaction can be exothermic; maintaining a low temperature during the addition of m-CPBA is critical.
-
All procedures should be carried out in a well-ventilated fume hood.
References
- 1. rsc.org [rsc.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vapourtec.com [vapourtec.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Efficient and Selective Peracetic Acid Epoxidation Catalyzed by a Robust Manganese Catalyst [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 15. homework.study.com [homework.study.com]
- 16. asr.nsps.org.ng [asr.nsps.org.ng]
- 17. researchgate.net [researchgate.net]
- 18. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Epoxyhexane, also known as 2,3-diethyloxirane, is a cyclic ether with a three-membered ring. This strained epoxide ring makes it a reactive and versatile intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties, such as the boiling and melting points, are often reported as predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 113.7 ± 8.0 °C (Predicted) | |
| Melting Point | Not available | [2] |
| Density | 0.838 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.408 | |
| CAS Number | 4468-66-0 | [1] |
| InChI Key | PCGTXZMDZGOMJG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCC1C(O1)CC | |
| Solubility | Soluble in organic solvents. Limited solubility in water. | [3] |
Experimental Protocols
Synthesis of this compound via Epoxidation of 3-Hexene (B12438300) with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a common method for the synthesis of this compound using m-CPBA as the oxidizing agent.
Materials:
-
3-Hexene (cis or trans isomer)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hexene in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath with stirring.
-
Slowly add solid m-CPBA to the stirred solution in portions. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peracid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation to remove any remaining starting material, solvent, and byproducts.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.[4]
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently with a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 114 °C at atmospheric pressure, though this may vary). The more volatile impurities will distill first.
-
Monitor the temperature at the head of the column; a stable temperature during distillation indicates a pure fraction.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to confirm the identity and purity of the synthesized this compound.
Instrumentation and Conditions (General Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, operated in split mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
Sample Preparation:
-
Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject an appropriate volume of the diluted sample into the GC-MS.
Data Analysis:
-
The retention time of the major peak in the chromatogram should correspond to that of this compound.
-
The mass spectrum of this peak should show the molecular ion peak (m/z 100) and a fragmentation pattern consistent with the structure of this compound.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the methine protons on the epoxide ring.
-
Signals for the methylene (B1212753) and methyl protons of the ethyl groups.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbon atoms of the epoxide ring.
-
Signals for the carbons of the ethyl groups.
Reactivity and Applications
The high reactivity of the epoxide ring in this compound is due to significant ring strain.[5] This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[1] This reactivity is the basis for its utility in organic synthesis.
-
Ring-Opening Reactions: this compound readily reacts with a variety of nucleophiles, such as water, alcohols, amines, and Grignard reagents, to yield substituted hexane (B92381) derivatives. For example, hydrolysis in the presence of an acid catalyst will produce hexane-3,4-diol.[1]
-
Polymer Chemistry: Like other epoxides, this compound can be used as a monomer or co-monomer in the production of epoxy resins and other polymers. These materials often exhibit desirable properties such as good adhesion and chemical resistance.
-
Intermediate in Organic Synthesis: It serves as a key intermediate for the synthesis of a range of more complex molecules, finding application in the pharmaceutical and fine chemical industries.
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in biological signaling pathways in the same way as complex biomolecules, its reactivity towards nucleophiles means it can interact with biological macromolecules. The following diagram illustrates a typical experimental workflow for its synthesis and purification.
Caption: Workflow for the synthesis and purification of this compound.
Safety Information
This compound is classified as a hazardous substance.[1] It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation, and there are potential carcinogenic effects.[1] Always consult the Safety Data Sheet (SDS) before handling. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
References
Spectroscopic Profile of 3,4-Epoxyhexane: An In-depth Technical Guide
Introduction
3,4-Epoxyhexane, also known as 2,3-diethyloxirane, is a cyclic ether with the molecular formula C₆H₁₂O.[1][2] The strained three-membered epoxide ring dominates its chemical reactivity, making it a valuable intermediate in organic synthesis.[1] Its synthesis is commonly achieved through the epoxidation of 3-hexene.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals from the ethyl groups and the protons on the epoxide ring. The protons on the carbon atoms of the epoxide ring are expected to appear in the range of 2.5-3.5 ppm due to the deshielding effect of the oxygen atom and the ring strain.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3, H4 (Epoxide CH) | ~2.7 - 2.9 | Multiplet | - | 2H |
| H2, H5 (CH₂) | ~1.5 - 1.7 | Multiplet | - | 4H |
| H1, H6 (CH₃) | ~0.9 - 1.1 | Triplet | ~7.5 | 6H |
Note: The exact chemical shifts and coupling patterns can be complex due to the diastereotopic nature of the methylene (B1212753) protons and the potential for cis/trans isomerism.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the epoxide ring are characteristically shifted downfield to the 40-60 ppm region.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C3, C4 (Epoxide C) | ~55 - 60 |
| C2, C5 (CH₂) | ~20 - 25 |
| C1, C6 (CH₃) | ~10 - 15 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The epoxide ring has several characteristic vibrational modes. The asymmetric C-O-C stretch and the symmetric "ring breathing" mode are particularly useful for identification. Epoxides typically show a characteristic absorption band around 1250 cm⁻¹ for the ring breathing mode, and other bands in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions.[3]
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1250 | Medium | Epoxide ring "breathing" (symmetric stretch) |
| ~900 | Strong | Epoxide ring (asymmetric stretch) |
| ~830 | Medium | Epoxide ring C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 100.16.[1][2] The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for epoxides involve cleavage of the C-C bond adjacent to the ring and rearrangements.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 71 | [M - C₂H₅]⁺ |
| 57 | [M - C₃H₅O]⁺ or [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
Referencing: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on concentration.
-
Spectral Width: 0-220 ppm.
-
Referencing: CDCl₃ solvent peak at 77.16 ppm.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
Visualizations
References
An In-depth Technical Guide to the Mechanisms of 3,4-Epoxyhexane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the primary synthetic pathways for the formation of 3,4-epoxyhexane, a representative internal epoxide. The core mechanisms, including direct epoxidation of 3-hexene (B12438300) and the halohydrin cyclization route, are examined with a focus on reaction principles, stereochemistry, and experimental considerations.
Direct Epoxidation of 3-Hexene
The most common and direct method for synthesizing this compound is the epoxidation of 3-hexene. This reaction involves the transfer of a single oxygen atom to the carbon-carbon double bond. Several classes of reagents can accomplish this transformation, with peroxy acids being the most traditional and widely used.
Peroxy Acid Epoxidation (Prilezhaev Reaction)
The reaction of an alkene with a peroxy acid to form an epoxide is known as the Prilezhaev reaction.[1][2] This method is highly effective for the synthesis of this compound from 3-hexene.[3]
Mechanism: The Prilezhaev reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step. This is often referred to as the "butterfly mechanism," where the peroxy acid approaches the alkene's π-bond.[2] The electrophilic outer oxygen of the peroxy acid is attacked by the nucleophilic double bond, while simultaneously, the peroxy acid's proton is transferred to its own carbonyl group. This concerted process avoids charged intermediates and is characterized by a cyclic transition state.
Stereochemistry: A critical feature of the Prilezhaev reaction is its stereospecificity. The addition of the oxygen atom is a syn-addition, meaning it occurs on the same face of the double bond. Consequently, the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide.
-
cis-3-Hexene (B1361246) will yield cis-3,4-epoxyhexane (a meso compound).
-
trans-3-Hexene (B77681) will yield trans-3,4-epoxyhexane (a racemic mixture of enantiomers).
Other Epoxidation Methods
While peroxy acids are common, other modern methods offer high yields and alternative conditions, often with improved environmental profiles. These include metal-catalyzed reactions and microwave-assisted synthesis.[3] Photocatalytic oxidation using TiO₂ has also been shown to be effective for the stereospecific epoxidation of hexene isomers.
Halohydrin Formation and Intramolecular Cyclization
An alternative, two-step pathway to this compound involves the initial formation of a halohydrin from 3-hexene, followed by an intramolecular Williamson ether synthesis.
Mechanism:
-
Halohydrin Formation: 3-Hexene is treated with a halogen (e.g., Br₂) in the presence of water. This proceeds via an anti-addition mechanism, where the halogen and the hydroxyl group are added to opposite faces of the double bond. This results in the formation of a 4-bromo-3-hexanol intermediate.
-
Intramolecular SN2 Cyclization: The resulting halohydrin is then treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide and forming the epoxide ring. This backside attack results in an inversion of configuration at the carbon that was bonded to the halogen.
Quantitative Data Summary
The following table summarizes quantitative data for various methods of this compound synthesis, primarily focusing on the direct epoxidation of 3-hexene due to the availability of data.
| Method | Substrate | Reagents | Conditions | Yield (%) | Selectivity (%) | Reference(s) |
| Microwave-Assisted Epoxidation | 3-Hexene | Peracetic acid or H₂O₂/MTO | 100–150 W, 5–15 min | 85–92 | High | [3] |
| Solvent-Free Epoxidation | 3-Hexene | Urea–hydrogen peroxide (UHP), MnSO₄, NaHCO₃ | 60°C | 88 | 99 | [3] |
| SO₂F₂-Activated Epoxidation | 3-Hexene | 30% H₂O₂, K₂CO₃ | 1,4-dioxane, Room Temp, 1 hr | 91 | High | [3] |
| Photocatalytic Oxidation | 2-Hexene | O₂, TiO₂ photocatalyst | Photoirradiation | 65–83 | High | |
| Peroxy Acid Epoxidation (General) | Alkenes | m-CPBA | Nonaqueous solvent | ~75 | High |
Experimental Protocols
Protocol 1: Epoxidation of cis-3-Hexene with m-CPBA
This protocol is a representative procedure for the Prilezhaev reaction.
Materials and Reagents:
-
cis-3-Hexene (≥95%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve cis-3-hexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, cis-3,4-epoxyhexane, can be purified by flash column chromatography if necessary.
Protocol 2: Formation of trans-3,4-Epoxyhexane via Halohydrin Intermediate
This protocol outlines the two-step synthesis from trans-3-hexene.
Step A: Halohydrin Formation
-
Dissolve trans-3-hexene (1.0 eq) in a suitable solvent mixture such as dimethyl sulfoxide (B87167) (DMSO) and water.
-
Cool the solution to 0°C.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, keeping the mixture shielded from light.
-
Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the alkene.
-
Extract the product (4-bromo-3-hexanol) into an organic solvent like diethyl ether, wash with water and brine, dry, and concentrate. The crude halohydrin is often used directly in the next step.
Step B: Epoxide Formation
-
Dissolve the crude 4-bromo-3-hexanol from Step A in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF).
-
Add a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.2 eq) in water.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the epoxide by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the product into diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting trans-3,4-epoxyhexane by distillation or column chromatography.
Conclusion
The formation of this compound is most reliably achieved through the stereospecific epoxidation of 3-hexene. The Prilezhaev reaction using peroxy acids like m-CPBA is a classic, high-yielding method that preserves the stereochemistry of the starting alkene. Modern variations utilizing metal catalysts or alternative oxidants can offer improved yields and milder, more environmentally friendly conditions. The halohydrin route provides a valuable mechanistic alternative, proceeding through an anti-addition followed by an intramolecular SN2 cyclization. The choice of synthetic route will depend on factors such as the desired stereoisomer, available reagents, and scalability requirements. For professionals in drug development, the stereospecificity of these reactions is paramount, as the chirality of epoxide intermediates can be critical for the biological activity of the final molecule.
References
- 1. Item - DFT study of the epoxide ring opening step of the ring opening copolymerisation of epoxide and cyclic anhydride catalyzed by a heterodinuclear Al(III)/K(I) complex - figshare - Figshare [figshare.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Stereochemistry of cis-3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical properties of cis-3,4-epoxyhexane, a meso epoxide formed from the stereospecific oxidation of cis-3-hexene (B1361246). Key aspects of its synthesis, stereoisomeric nature, and analytical characterization are presented, offering a comprehensive resource for professionals in chemical research and development.
Introduction to the Stereochemistry of 3,4-Epoxyhexane
The epoxidation of an alkene introduces two adjacent stereocenters. For this compound, the stereochemical outcome is directly dependent on the geometry of the starting alkene, 3-hexene. The epoxidation of cis-3-hexene is a stereospecific reaction, proceeding via a syn-addition mechanism.[1] This means the oxygen atom is added to the same face of the double bond.[1]
Due to the symmetry of the cis-3-hexene starting material, this syn-addition results in the formation of a single, achiral product: cis-3,4-epoxyhexane. This molecule possesses two stereocenters (at C3 and C4) but is achiral overall due to an internal plane of symmetry. Such a compound is known as a meso compound.[2] The two stereocenters are of opposite configuration (R,S or S,R), and the molecule is superimposable on its mirror image.
In contrast, the epoxidation of trans-3-hexene (B77681) would also proceed via syn-addition, but would result in a racemic mixture of two enantiomers, (3R,4R)-3,4-epoxyhexane and (3S,4S)-3,4-epoxyhexane.
Quantitative Data
| Property | Value (for cis-2,3-epoxyhexane) | Reference |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 108.4 °C at 760 mmHg | [3] |
| Density | 0.846 g/cm³ | [3] |
| Flash Point | 11.5 °C | [3] |
| Specific Rotation ([α]D) | 0° (as it is a meso compound) | |
| ¹H NMR (CDCl₃) | Predicted for cis-3,4-epoxyhexane: | |
| ~2.9 ppm (m, 2H, H-3, H-4) | ||
| ~1.6 ppm (m, 4H, -CH₂) | ||
| ~1.0 ppm (t, 6H, -CH₃) | ||
| ¹³C NMR (CDCl₃) | Predicted for cis-3,4-epoxyhexane: | |
| ~58 ppm (C-3, C-4) | ||
| ~25 ppm (-CH₂) | ||
| ~10 ppm (-CH₃) |
Experimental Protocols
Synthesis of cis-3,4-Epoxyhexane via Epoxidation of cis-3-Hexene
This protocol is adapted from a general procedure for the epoxidation of a similar alkene, cis-2-methyl-3-hexene, using meta-chloroperoxybenzoic acid (m-CPBA).[4]
Materials and Reagents:
-
cis-3-Hexene (≥98%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-3-hexene (1.0 equivalent) in anhydrous dichloromethane (approx. 10 mL per gram of alkene).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution to the stirred alkene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 10% aqueous Na₂SO₃ solution (to quench excess peroxyacid), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure cis-3,4-epoxyhexane.
Stereochemical Analysis by Chiral Gas Chromatography
To confirm the product is the achiral meso compound and not a racemic mixture of enantiomers, chiral gas chromatography can be employed. While a specific method for this compound is not detailed, a general approach using a cyclodextrin-based chiral stationary phase is appropriate.[5][6][7]
Instrumentation and Conditions (General Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Chirasil-Dex CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.
-
Sample Preparation: Dilute the purified epoxide in dichloromethane or hexane (approx. 1 mg/mL).
Expected Outcome: A single peak should be observed for the cis-3,4-epoxyhexane product, confirming its identity as a single, achiral meso compound. If any enantiomeric impurities were present (e.g., from contamination with trans-3-hexene), they would appear as separate, resolved peaks under these chiral conditions.
Visualizations
The following diagrams illustrate the key stereochemical concepts and experimental workflow.
References
- 1. cis-2,3-Epoxyhexane | C6H12O | CID 12404775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Epoxyhexane (cis) | C6H12O | CID 22500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2,3-epoxy-, cis-|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Technical Guide to trans-3,4-Epoxyhexane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Epoxides are a class of cyclic ethers containing a three-membered ring. The inherent ring strain in this motif makes them highly reactive towards nucleophiles, rendering them versatile synthetic intermediates.[1] Simple aliphatic epoxides, such as trans-3,4-epoxyhexane, are valuable building blocks in organic synthesis, allowing for the stereospecific introduction of two adjacent functional groups.[2] In the pharmaceutical industry, the epoxide moiety is present in several approved drugs and is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3] The reactivity of epoxides enables the construction of complex molecular architectures and the introduction of chirality, both of which are critical in the design of modern therapeutics.
Physicochemical and Spectroscopic Data
As of the latest literature review, specific experimentally determined physical and spectroscopic data for trans-3,4-epoxyhexane are limited. The following tables summarize the available information and highlight the data that is not currently available.
Table 1: Physicochemical Properties of trans-3,4-Epoxyhexane
| Property | Value |
| CAS Number | 124718-82-7 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
| Refractive Index | Not Available |
Table 2: Spectroscopic Data for trans-3,4-Epoxyhexane
| Spectrum | Data |
| ¹H NMR | Not Available |
| ¹³C NMR | Not Available |
| Infrared (IR) | Not Available |
| Mass Spectrometry (MS) | Not Available |
Experimental Protocols
The synthesis of trans-3,4-epoxyhexane is most commonly achieved through the epoxidation of its corresponding alkene, trans-3-hexene (B77681). A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4] The following is a representative experimental protocol for this synthesis and a subsequent ring-opening reaction to form the corresponding diol.
Synthesis of trans-3,4-Epoxyhexane from trans-3-Hexene
This protocol describes the epoxidation of trans-3-hexene using m-CPBA. The reaction is stereospecific, meaning the trans configuration of the starting alkene is retained in the epoxide product.[4]
Materials:
-
trans-3-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-hexene (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of trans-3-hexene at 0 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after a few hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude trans-3,4-epoxyhexane.
-
The crude product can be purified by distillation or column chromatography if necessary.
Acid-Catalyzed Ring-Opening of trans-3,4-Epoxyhexane to meso-3,4-Hexanediol
This protocol demonstrates the anti-dihydroxylation of the epoxide, a common reaction used to produce 1,2-diols.[5]
Materials:
-
trans-3,4-Epoxyhexane
-
Dilute aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude or purified trans-3,4-epoxyhexane in a suitable organic solvent such as diethyl ether.
-
Add dilute aqueous sulfuric acid or hydrochloric acid to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer to obtain meso-3,4-hexanediol.
-
The product can be further purified by recrystallization or chromatography.
Applications in Drug Development
Aliphatic epoxides are key intermediates in the synthesis of many pharmaceuticals.[6] Their utility stems from the ability of the strained three-membered ring to be opened by a wide variety of nucleophiles in a regio- and stereospecific manner.[2] This allows for the controlled introduction of diverse functional groups, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
The ring-opening of epoxides can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion. In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Common nucleophiles used in the ring-opening of epoxides in drug synthesis include:
-
Amines: To introduce basic nitrogen atoms, which are prevalent in many drug molecules for improving solubility and forming salts.
-
Thiols: To introduce sulfur-containing functional groups.
-
Alcohols and Phenols: To form ether linkages.
-
Cyanide: As a source of a one-carbon unit that can be further elaborated.
-
Organometallic reagents (e.g., Grignards, organocuprates): For the formation of carbon-carbon bonds.
The stereospecificity of the ring-opening reaction is particularly valuable, as it allows for the synthesis of enantiomerically pure drugs from chiral epoxides.
Visualizations
Synthetic Workflow for trans-3,4-Epoxyhexane
Caption: Synthetic workflow for the preparation of trans-3,4-epoxyhexane.
General Ring-Opening of an Epoxide
Caption: General reaction pathway for the nucleophilic ring-opening of an epoxide.
Conclusion
trans-3,4-Epoxyhexane serves as a representative example of a simple aliphatic epoxide, a class of compounds with significant utility in organic synthesis and drug development. While specific physical and spectroscopic data for this particular molecule remain elusive, its synthesis and reactivity are well-understood within the broader context of epoxide chemistry. The protocols and reaction schemes presented in this guide are intended to provide a practical foundation for researchers working with this and related compounds. The continued exploration of the synthesis and application of epoxides will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
An In-depth Technical Guide to Electrophilic Epoxidation for Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are highly valuable three-membered cyclic ether functional groups that serve as versatile synthetic intermediates in the construction of complex molecules, particularly in the pharmaceutical industry. Their inherent ring strain makes them susceptible to nucleophilic attack, allowing for the stereospecific introduction of vicinal difunctionalization. Electrophilic epoxidation, the addition of an oxygen atom across a carbon-carbon double bond, is a fundamental and widely employed transformation in organic synthesis. This technical guide provides a comprehensive overview of the core principles, key methodologies, and practical applications of electrophilic epoxidation, with a focus on asymmetric variants that are crucial for the synthesis of enantiomerically pure drug candidates.
Core Principles of Electrophilic Epoxidation
The fundamental principle of electrophilic epoxidation involves the reaction of an electron-rich alkene with an electrophilic oxygen-transfer agent. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom, leading to the formation of the epoxide ring in a concerted or stepwise manner. The stereochemistry of the starting alkene is generally retained in the epoxide product.
A variety of reagents have been developed for this transformation, ranging from simple peroxy acids to complex metal-based and organocatalytic systems. The choice of reagent is often dictated by the substrate's electronic properties, the desired stereoselectivity, and the presence of other functional groups.
Key Methodologies in Electrophilic Epoxidation
This section details some of the most significant and widely used methods for electrophilic epoxidation, including their mechanisms, substrate scope, and quantitative data on their performance.
Peroxy Acid Epoxidation (Prilezhaev Reaction)
The reaction of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a classic and straightforward method for epoxidation.[1][2][3][4] Common peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and magnesium monoperoxyphthalate (MMPP).
Mechanism: The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom is transferred from the peroxy acid to the alkene.[1][4] This mechanism accounts for the observed syn-addition and retention of stereochemistry.
Quantitative Data:
| Alkene Substrate | Peroxy Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene | m-CPBA | CH2Cl2 | 25 | >95 | [4] |
| (E)-Stilbene | m-CPBA | CH2Cl2 | 25 | 90 | [4] |
| (Z)-Stilbene | m-CPBA | CH2Cl2 | 25 | 85 | [4] |
| Cholesterol | m-CPBA | CH2Cl2 | 25 | ~90 | [5][6] |
Experimental Protocol: Epoxidation of Cholesterol with m-CPBA [6][7]
-
Dissolution: Dissolve cholesterol (1.0 g, 2.58 mmol) in dichloromethane (B109758) (10 mL) in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (77%, 0.67 g, 3.0 mmol) in dichloromethane (15 mL).
-
Reaction: Add the m-CPBA solution dropwise to the cholesterol solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the unreacted peroxy acid and the resulting carboxylic acid.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[8][9][10] It utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT).
Mechanism: The active catalyst is a dimeric titanium tartrate complex that coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP). The chiral tartrate ligand directs the delivery of the oxygen atom to one face of the double bond. The stereochemistry of the product is predictable based on the chirality of the tartrate used.
Quantitative Data: [11]
| Allylic Alcohol Substrate | Tartrate | Yield (%) | ee (%) |
| Geraniol (B1671447) | (+)-DIPT | 95 | 95 |
| (E)-2-Hexen-1-ol | (-)-DET | 85 | 94 |
| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |
| 2-Cyclohexen-1-ol | (-)-DET | 80 | 90 |
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
-
Preparation: To a flame-dried flask containing powdered 4 Å molecular sieves, add anhydrous dichloromethane and cool to -20 °C.
-
Catalyst Formation: Add (+)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add geraniol to the reaction mixture.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise, maintaining the temperature below -20 °C.
-
Reaction: Stir the mixture at -20 °C and monitor by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and warm to room temperature.
-
Work-up and Purification: Follow a standard aqueous work-up, extraction, drying, and purification by column chromatography.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[12][13][14] The reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach).
Mechanism: The active oxidant is believed to be a high-valent manganese(V)-oxo species, which is generated from the Mn(III) precursor.[14] The oxygen atom is then transferred to the alkene. The mechanism can proceed through a concerted pathway, a metallaoxetane intermediate, or a radical pathway, depending on the substrate.[13]
Quantitative Data:
| Alkene Substrate | Yield (%) | ee (%) | Reference |
| (Z)-1-Phenylpropene | 84 | 92 | [15] |
| 1,2-Dihydronaphthalene | 80 | 96 | [15] |
| Indene | 75 | 88 | [15] |
| (Z)-Stilbene | 65 | 98 | [15] |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of (Z)-1-Phenylpropene
-
Setup: To a round-bottom flask, add a solution of (Z)-1-phenylpropene in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the chiral (R,R)-Jacobsen's catalyst (typically 2-5 mol%).
-
Oxidant Addition: Cool the mixture to 0 °C and add a buffered solution of sodium hypochlorite dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress by TLC or GC.
-
Work-up: Once the starting material is consumed, separate the organic layer.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting epoxide by flash chromatography.
Shi Asymmetric Epoxidation
The Shi asymmetric epoxidation utilizes a chiral ketone, often derived from fructose, as an organocatalyst in the presence of Oxone (potassium peroxymonosulfate) as the stoichiometric oxidant.[16][17] This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes.
Mechanism: The active epoxidizing agent is a chiral dioxirane (B86890), which is generated in situ from the reaction of the ketone catalyst with Oxone.[17] The dioxirane then transfers an oxygen atom to the alkene in a stereoselective manner.
| Alkene Substrate | Yield (%) | ee (%) |
| (E)-Stilbene | 95 | 92 |
| (E)-β-Methylstyrene | 90 | 90 |
| 1,2-Dihydronaphthalene | 85 | 88 |
| α-Methylstyrene | 77 | 92 |
Experimental Protocol: Shi Asymmetric Epoxidation of (E)-Stilbene
-
Mixture Preparation: In a round-bottom flask, prepare a mixture of (E)-stilbene, the chiral fructose-derived ketone catalyst (typically 20-30 mol%), and a buffer solution (e.g., potassium carbonate) in a solvent system like acetonitrile/water.
-
Oxidant Addition: Cool the mixture to 0 °C and add Oxone in portions over a period of time.
-
Reaction: Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude epoxide by flash column chromatography.
Applications in Drug Development
Electrophilic epoxidation is a cornerstone of modern drug discovery and development, enabling the synthesis of complex and stereochemically defined molecules.
Case Study: Synthesis of Steroids
The biosynthesis of steroids, such as cholesterol, involves an electrophilic epoxidation step.[20][21][22] Squalene (B77637) is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. This epoxide then undergoes a remarkable cascade of cyclizations to form the characteristic steroid nucleus. In synthetic steroid chemistry, electrophilic epoxidation is used to introduce oxygen functionality at specific positions, which can be crucial for biological activity.[5][23][24] For example, the epoxidation of cholesterol with m-CPBA selectively forms the 5α,6α-epoxide.[5][6] These epoxidized steroids can serve as precursors to a wide range of biologically active compounds.
Other Pharmaceutical Applications
The Sharpless asymmetric epoxidation has been instrumental in the synthesis of numerous drugs, including the β-blocker (S)-propranolol and the agricultural fungicide disparlure.[8] The Jacobsen-Katsuki epoxidation has been applied to the synthesis of the HIV protease inhibitor Crixivan (Indinavir).[12] These examples underscore the critical role of enantioselective epoxidation in providing access to chiral building blocks for the pharmaceutical industry.
Conclusion
Electrophilic epoxidation remains a vital transformation in organic synthesis, with a broad range of applications in both academic research and industrial drug development. The development of powerful asymmetric methods, such as the Sharpless, Jacobsen-Katsuki, and Shi epoxidations, has revolutionized the synthesis of enantiomerically pure compounds. A thorough understanding of the mechanisms, substrate scopes, and experimental protocols of these key reactions is essential for any researcher or scientist working in the field of organic synthesis and medicinal chemistry. The continued development of more efficient, selective, and sustainable epoxidation methods will undoubtedly lead to the discovery and production of new and improved pharmaceuticals.
References
- 1. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 5. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 9. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 10. Sharpless Epoxidation [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 17. Shi Epoxidation [organic-chemistry.org]
- 18. Exploring Substrate Scope of Shi-Type Epoxidations [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 27.7 Biosynthesis of Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. Synthesis and Biological Evaluations of Electrophilic Steroids Inspired by the Taccalonolides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
reactivity of the epoxide ring in 3,4-Epoxyhexane
An In-depth Technical Guide on the Reactivity of the Epoxide Ring in 3,4-Epoxyhexane
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the epoxide ring in this compound, a key chemical intermediate. Due to significant ring strain, the three-membered ether ring of epoxides is susceptible to a variety of ring-opening reactions, proceeding through distinct mechanisms under acidic and basic conditions. This document details the synthesis, stereochemistry, and reaction mechanisms of this compound, with a focus on nucleophilic additions. Experimental protocols for its synthesis and subsequent ring-opening reactions are provided, alongside quantitative data and mechanistic diagrams to serve as a resource for researchers, chemists, and professionals in drug development. The versatile reactivity of the epoxide functional group makes it a valuable synthon in organic synthesis and a recurring motif in pharmacologically active molecules.
Introduction to this compound
This compound is a saturated six-carbon chain containing a centrally located epoxide ring. This structure's reactivity is dominated by the inherent instability of the three-membered ring, which possesses both angle and torsional strain. This high degree of strain is the driving force for ring-opening reactions, even with poor leaving groups like alkoxides.
Structure and Stereoisomerism
The molecular structure of this compound features an oxirane ring at the C3 and C4 positions of a hexane (B92381) backbone. The stereochemistry of the molecule is determined by the geometry of the precursor alkene, 3-hexene (B12438300).
-
Epoxidation of cis-3-hexene results in the formation of cis-3,4-epoxyhexane, which is a racemic mixture of (3R,4S) and (3S,4R) enantiomers (a meso compound).
-
Epoxidation of trans-3-hexene yields trans-3,4-epoxyhexane, a racemic mixture of (3R,4R) and (3S,4S) enantiomers.
This stereospecificity is a critical consideration for stereoselective synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions and purification procedures.
| Property | Value | Reference |
| CAS Number | 4468-66-0 | |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| Exact Mass | 100.088815 g/mol | |
| Stereoisomers | trans CAS: 124718-82-7, cis CAS: 12404775 |
Synthesis of this compound
The primary method for synthesizing this compound is the epoxidation of 3-hexene. This reaction involves the transfer of an oxygen atom from a peroxy acid to the double bond of the alkene.
Epoxidation of 3-Hexene
The most common and efficient method for this transformation is the reaction of 3-hexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid. The reaction proceeds via a concerted "butterfly" mechanism, where the alkene's double bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This mechanism ensures syn-addition of the oxygen atom, preserving the stereochemistry of the starting alkene.
An In-depth Technical Guide to the Safe Handling and Storage of 3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and storage requirements for 3,4-Epoxyhexane, a vital reagent in various chemical syntheses. The following sections detail the material's hazards, physical and chemical properties, and procedures for safe use to minimize risk in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling to prevent adverse health effects. It is a flammable liquid and vapor, and is harmful if swallowed or comes into contact with skin. It can cause severe skin burns and eye damage and is suspected of causing genetic defects.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H311 + H331: Toxic in contact with skin or if inhaled.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H341: Suspected of causing genetic defects.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for understanding the material's behavior under various conditions.
| Property | Value |
| CAS Number | 4468-66-0 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 113.7 °C |
| Flash Point | 13.8 °C |
| Density | 0.838 g/cm³ (Predicted) |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). |
| Skin and Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area should be a designated flammables cabinet.
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.
First Aid Measures
In case of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Representative Protocol for a Reaction using this compound
This protocol outlines a general procedure for a nucleophilic ring-opening reaction, a common application for epoxides. Note: This is a representative protocol and must be adapted based on the specific nucleophile, solvent, and reaction conditions.
Caption: Experimental workflow for a typical reaction involving this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for the safe handling and storage of this compound.
References
An In-depth Technical Guide to the Thermal Stability of 3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3,4-epoxyhexane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established methodologies for assessing the thermal stability of aliphatic epoxides and outlines the expected thermal behavior of this compound based on the known chemistry of analogous compounds. This guide is intended to equip researchers with the foundational knowledge required to design and execute thermal stability studies.
Introduction to this compound and its Thermal Stability
This compound, a disubstituted oxirane, is a molecule of interest in various chemical syntheses. The strained three-membered ether ring, characteristic of epoxides, is the primary determinant of its chemical reactivity and thermal stability. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and use in chemical processes, particularly in drug development where reaction conditions can be varied and product purity is paramount. Thermal decomposition can lead to the formation of impurities and potentially hazardous conditions due to exothermic reactions and pressure buildup.
Core Principles of Thermal Stability in Aliphatic Epoxides
The thermal stability of an epoxide is intrinsically linked to the energy required to break the bonds of the oxirane ring. Epoxides are known to be strained heterocycles that react readily, often through reactions that relieve this ring strain.[1] The substitution pattern on the epoxide ring influences its stability. In the case of this compound, the two ethyl groups attached to the ring will affect the electronic and steric environment, which in turn dictates the decomposition pathway and onset temperature.
Thermal decomposition of epoxides can be initiated by heat and may be catalyzed by impurities, such as acids, bases, or certain metals. The decomposition process is often exothermic, which can lead to a runaway reaction if the heat generated is not effectively dissipated.[2]
Experimental Protocols for Assessing Thermal Stability
A thorough evaluation of the thermal stability of a substance like this compound involves several analytical techniques that provide complementary information. The most common and powerful methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[3][4]
3.1 Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the temperatures at which the material decomposes and to quantify the amount of mass lost during decomposition.
-
Experimental Protocol:
-
A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[6]
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[6]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.
-
3.2 Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Experimental Protocol:
-
A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Exothermic events (like decomposition) and endothermic events (like boiling) are observed as peaks on the DSC thermogram.
-
3.3 Accelerating Rate Calorimetry (ARC)
-
Principle: ARC is a highly sensitive method for studying the thermal stability of substances under adiabatic (zero heat loss) conditions.[7] It is used to determine the onset temperature of exothermic decomposition, the rate of temperature and pressure rise, and to assess the potential for thermal runaway reactions.[8]
-
Experimental Protocol:
-
A sample of this compound (typically 1-6 g) is placed in a small, spherical, metallic bomb.[7]
-
The bomb is equipped with temperature and pressure sensors and placed in an adiabatic enclosure.[7]
-
The experiment is typically run in a "Heat-Wait-Search" mode.[7]
-
Heat: The sample is heated to a starting temperature.
-
Wait: The system equilibrates.
-
Search: The instrument monitors the sample for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[7]
-
-
If no exotherm is detected, the cycle of heating, waiting, and searching is repeated at incrementally higher temperatures.[9]
-
Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, preventing heat loss.[9]
-
The temperature and pressure of the sample are then recorded as a function of time as the decomposition reaction proceeds.
-
3.4 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Principle: Py-GC-MS is a technique used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10]
-
Experimental Protocol:
-
A small amount of this compound is placed in a pyrolysis probe.
-
The probe is inserted into a pyrolysis unit, which is connected to the injector of a gas chromatograph.[11]
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 500-800 °C).
-
The volatile decomposition products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each decomposition product.
-
Data Presentation
The quantitative data obtained from the thermal analysis of this compound can be summarized as follows:
| Parameter | Description | Analytical Technique |
| Tonset | The temperature at which decomposition begins. | TGA, DSC, ARC |
| Tpeak | The temperature at which the rate of decomposition is at its maximum. | DTG (from TGA), DSC |
| % Mass Loss | The percentage of the initial mass lost during decomposition. | TGA |
| ΔHd | The heat of decomposition (enthalpy change). | DSC |
| (dT/dt)max | The maximum rate of temperature rise during decomposition under adiabatic conditions. | ARC |
| (dP/dt)max | The maximum rate of pressure rise during decomposition under adiabatic conditions. | ARC |
| TMRad | Time to Maximum Rate under adiabatic conditions from the onset temperature. | ARC |
| Decomposition Products | The chemical identity of the volatile products formed during thermal degradation. | Py-GC-MS |
Mandatory Visualizations
Caption: Experimental workflow for thermal stability analysis.
References
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. osti.gov [osti.gov]
- 4. engineering.unt.edu [engineering.unt.edu]
- 5. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 6. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 9. sigma-hse.com [sigma-hse.com]
- 10. d-nb.info [d-nb.info]
- 11. chromatographyonline.com [chromatographyonline.com]
Navigating the Solubility of 3,4-Epoxyhexane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Epoxyhexane in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions, the critical aspect of chemical reactivity that influences solubility, and detailed experimental protocols for determining solubility.
Core Concepts: Understanding the Solubility of Epoxides
This compound, a cyclic ether with a strained three-membered ring, is a relatively nonpolar and volatile molecule.[1] Its solubility in organic solvents is governed by the "like dissolves like" principle. As a nonpolar compound, it is expected to exhibit good solubility in nonpolar and weakly polar organic solvents. Its structural similarity to other small epoxides, such as epichlorohydrin (B41342) which is miscible with most polar organic solvents, suggests that this compound is likely soluble in a broad spectrum of common laboratory solvents.[2]
However, the high reactivity of the epoxide ring presents a significant consideration.[1] Epoxides can undergo ring-opening reactions with a variety of nucleophiles, including alcohols and amines, and these reactions can be catalyzed by both acids and bases.[1][3][4][5][6][7][8] This reactivity means that the "solubility" in certain solvents, particularly protic solvents like alcohols, might be better described as "miscibility with reaction." This is a critical factor for researchers and professionals in drug development, as the stability of the compound in a given solvent is as important as its ability to form a homogenous solution.
Qualitative Solubility Profile of this compound
Based on general chemical principles and data for analogous compounds, the expected solubility of this compound in various organic solvents is summarized in the table below. It is crucial to note that this information is qualitative and should be confirmed experimentally for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Potential for Reaction |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | Low |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Generally Low, but can be promoted by impurities |
| Polar Protic | Methanol (B129727), Ethanol | High (Miscible) | High, especially with acid or base catalysis, leading to ring-opening |
Experimental Protocol for Determining Solubility/Miscibility
For a definitive understanding of the solubility of this compound in a specific organic solvent, experimental determination is essential. The following protocol outlines a general method for assessing the miscibility of two liquids.
Objective: To determine the miscibility of this compound in a selected organic solvent at a given temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (of high purity)
-
Calibrated pipettes or syringes
-
Vials or test tubes with secure caps
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Light source for visual inspection (Tyndall effect observation)
-
Optional: Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Mixtures:
-
In a series of clean, dry vials, prepare mixtures of this compound and the chosen solvent at various volume/volume (v/v) or weight/weight (w/w) ratios (e.g., 1:99, 5:95, 10:90, 25:75, 50:50, 75:25, 90:10, 95:5, 99:1).
-
Ensure accurate measurement of each component using calibrated pipettes or syringes.
-
Securely cap the vials immediately to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours), with intermittent gentle agitation using a vortex mixer to ensure thorough mixing.
-
-
Visual Inspection:
-
After equilibration, visually inspect each vial for signs of immiscibility.
-
Look for the presence of two distinct liquid layers, cloudiness (turbidity), or the formation of an emulsion.
-
Shine a light beam through the sample (Tyndall effect) to help detect suspended droplets in case of an emulsion.
-
If a single, clear, and homogenous phase is observed at all ratios, the two liquids are considered miscible under the tested conditions.
-
-
Quantitative Analysis (Optional):
-
If partial miscibility is observed, the composition of each layer can be determined.
-
Carefully separate the two layers using a pipette.
-
Analyze the composition of each layer using a suitable analytical technique such as gas chromatography (GC) to quantify the concentration of each component.
-
-
Data Reporting:
-
Record the observations for each mixture at the specified temperature.
-
Report the solubility as miscible or immiscible. If immiscible, report the composition of each phase if determined quantitatively.
-
Reactivity of this compound with Organic Solvents
The high ring strain of the epoxide group in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[1][4][7] This reactivity is a critical consideration when selecting a solvent, as the solvent itself or impurities within it can react with the epoxide.
Reactions with Protic Solvents (e.g., Alcohols)
In the presence of protic solvents like methanol or ethanol, especially under acidic or basic conditions, this compound can undergo solvolysis. The alcohol acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, resulting in the formation of an alkoxy alcohol.[3][6]
Caption: Ring-opening of this compound by an alcohol solvent.
Reactions with Other Nucleophilic Solvents or Impurities
Other nucleophilic species, such as amines or even water present as an impurity in a solvent, can also react with this compound to form corresponding ring-opened products.[1][9] Therefore, for applications where the integrity of the epoxide is crucial, the use of dry, aprotic solvents is highly recommended.
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the suitability of an organic solvent for use with this compound, considering both solubility and chemical stability.
Caption: Workflow for solvent selection for this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding based on its chemical structure and the properties of similar compounds suggests good solubility in a wide range of common nonpolar and polar aprotic solvents. The primary consideration for its use in solution is its inherent reactivity, particularly with protic solvents or those containing nucleophilic impurities. For applications requiring the epoxide to remain intact, the use of dry, aprotic solvents is paramount. The experimental protocols and logical workflows provided in this guide offer a robust framework for researchers and professionals to assess the suitability of a given solvent for their specific needs.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. readchemistry.com [readchemistry.com]
- 7. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. Buy this compound (EVT-8846830) | 4468-66-0 [evitachem.com]
In-Depth Technical Guide: Potential Hazards and Toxicity of 3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work with 3,4-epoxyhexane should be conducted with appropriate personal protective equipment and under established safety protocols.
Introduction
This compound, a member of the epoxide class of organic compounds, is characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom. This structural feature, the oxirane ring, confers a high degree of reactivity, making epoxides valuable intermediates in organic synthesis. However, this same reactivity is the basis for their potential toxicity. The electrophilic nature of the epoxide ring allows it to react with various nucleophilic macromolecules within biological systems, including DNA, RNA, and proteins. Such interactions can lead to cytotoxicity, genotoxicity, and other adverse health effects.
Due to a scarcity of direct toxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar short-chain aliphatic epoxides, primarily propylene (B89431) oxide and 1,2-epoxybutane. This methodology allows for a reasoned assessment of the potential hazards associated with this compound.
Physicochemical Properties and Reactivity
While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with related epoxides.
| Property | Value (Predicted/Inferred) | Reference |
| Chemical Formula | C₆H₁₂O | - |
| Molecular Weight | 100.16 g/mol | - |
| Boiling Point | ~118-120 °C | Inferred from similar epoxides |
| Appearance | Colorless liquid | Inferred from similar epoxides |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from similar epoxides |
| Reactivity | The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to both its synthetic utility and its toxicological profile. | [1] |
Toxicological Profile (Read-Across Approach)
The toxicological assessment of this compound is based on data from the structurally analogous compounds propylene oxide and 1,2-epoxybutane.
Acute Toxicity
Short-chain aliphatic epoxides generally exhibit moderate acute toxicity.
| Compound | Route | Species | LD50/LC50 | Reference |
| Propylene Oxide | Oral | Rat | 380 mg/kg | [2][3][4] |
| Dermal | Rabbit | 1245 mg/kg | [2][3] | |
| Inhalation (4h) | Rat | 4000 ppm | [2][4] | |
| 1,2-Epoxybutane | Oral | Rat | 500 - 900 mg/kg | [5][6] |
| Dermal | Rabbit | 1743 - 1757 mg/kg | [5][6] | |
| Inhalation (4h) | Rat | > 6,300 < 20,000 mg/m³ | [5] |
Based on these data, this compound is expected to be harmful if swallowed, and of moderate toxicity via dermal and inhalation routes.
Skin and Eye Irritation
Epoxides are known to be irritants.
-
Propylene Oxide: Causes severe skin and eye irritation.[2][3]
-
1,2-Epoxybutane: Is irritating to the skin, eyes, and respiratory tract.[5][7]
Therefore, this compound should be handled as a skin and eye irritant.
Genotoxicity
The electrophilic nature of the epoxide ring enables it to alkylate DNA, leading to mutations. This is a primary mechanism of concern for this class of compounds.
| Compound | Assay | Result | Reference |
| Propylene Oxide | Ames Test | Positive | [8] |
| In vivo Micronucleus (oral) | Negative | [9] | |
| In vitro Chromosomal Aberrations | Positive | [8] | |
| 1,2-Epoxybutane | Ames Test | Positive | [10] |
| In vitro Chromosomal Aberrations | Positive | [10] | |
| In vivo Chromosomal Aberrations (bone marrow) | Negative | [5] |
The positive results in multiple in vitro genotoxicity assays for analogous epoxides strongly suggest that this compound is also likely to be genotoxic.
Carcinogenicity
Several short-chain epoxides have been evaluated for their carcinogenic potential.
| Compound | Agency | Classification | Key Findings | Reference |
| Propylene Oxide | IARC | Group 2B: Possibly carcinogenic to humans | Caused tumors at the site of administration in animal studies (nasal tumors after inhalation, forestomach tumors after gavage).[1][8][11][12] | |
| NTP | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity from studies in experimental animals.[1][11] | ||
| 1,2-Epoxybutane | IARC | Group 2B: Possibly carcinogenic to humans | Produced nasal and lung tumors in rats following inhalation.[10][13][14] | |
| NTP | Clear evidence of carcinogenic activity in male rats | Increased incidence of papillary adenomas of the nasal cavity and alveolar/bronchiolar carcinomas.[15] |
Given the carcinogenicity classifications of its close structural analogues, it is prudent to consider this compound as a potential carcinogen.
Metabolism and Detoxification
The toxicity of epoxides is modulated by metabolic pathways that can either detoxify the compound or, in some cases, lead to the formation of more reactive intermediates.
Epoxide Hydrolase
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols, which are generally less reactive and more easily excreted.[16] The activity of EHs is a critical detoxification pathway for epoxides.
Glutathione (B108866) Conjugation
Glutathione S-transferases (GSTs) catalyze the conjugation of epoxides with glutathione (GSH), a major cellular antioxidant. This reaction also leads to the formation of more water-soluble and readily excretable metabolites.[12]
The balance between the bioactivation of parent alkenes to epoxides and the detoxification of these epoxides by EH and GST is a key determinant of their ultimate toxicity.
Potential Mechanisms of Toxicity and Signaling Pathways
The interaction of epoxides with cellular macromolecules can trigger various signaling pathways, leading to cellular stress responses, inflammation, and apoptosis.
Oxidative Stress and MAPK Signaling
Exposure to reactive electrophiles like epoxides can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38). Activation of these pathways can have diverse outcomes, ranging from cell survival and proliferation to apoptosis, depending on the cellular context and the extent of the damage.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These are general protocols that would need to be adapted and optimized for the specific properties of this compound.
In Vitro Cytotoxicity: Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.
Protocol:
-
Seed a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test compound. Include appropriate vehicle and positive controls.
-
Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours).
-
Remove the treatment medium and add medium containing a non-toxic concentration of Neutral Red.
-
Incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Wash the cells to remove unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.
-
Calculate the concentration that inhibits dye uptake by 50% (IC50) relative to the vehicle control.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17][18][19][20][21]
Protocol (Plate Incorporation Method):
-
Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Prepare the test substance at several concentrations.
-
For assays including metabolic activation, prepare an S9 fraction from the livers of Aroclor 1254-induced rats, along with a cofactor mix.
-
To molten top agar, add the bacterial culture, the test substance, and either the S9 mix or a buffer.
-
Pour this mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test
This in vivo assay assesses the ability of a test substance to cause chromosomal damage. It detects micronuclei, which are small nuclei that form in addition to the main nucleus in a cell, resulting from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[22][23][24][25][26]
Protocol (Rodent Bone Marrow):
-
Select a suitable rodent species (typically mice or rats).
-
Administer this compound to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. Include vehicle and positive control groups.
-
Sacrifice the animals at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Extract bone marrow from the femurs.
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analyze the slides under a microscope to determine the frequency of micronucleated polychromatic erythrocytes.
-
A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.
Summary and Conclusions
While direct toxicological data for this compound are limited, a read-across analysis based on structurally similar short-chain aliphatic epoxides, such as propylene oxide and 1,2-epoxybutane, provides a strong basis for a preliminary hazard assessment.
Key Potential Hazards:
-
Acute Toxicity: Expected to be harmful if swallowed and of moderate toxicity via dermal and inhalation routes.
-
Irritation: Likely to be a skin and eye irritant.
-
Genotoxicity: The high reactivity of the epoxide ring towards DNA suggests a high potential for genotoxicity.
-
Carcinogenicity: Based on the classification of its analogues, this compound should be considered a potential carcinogen.
The primary mechanism of toxicity for this compound is likely the alkylation of cellular macromolecules, leading to cytotoxicity and genotoxicity. Metabolic detoxification via epoxide hydrolase and glutathione conjugation are critical pathways that will influence its overall toxic potential. Further research is warranted to generate specific toxicological data for this compound to confirm these predictions and to conduct a more comprehensive risk assessment. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing engineering controls and personal protective equipment to minimize exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. isg.ku.edu.tr [isg.ku.edu.tr]
- 3. balchem.com [balchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 1,2-Epoxybutane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Propylene Oxide (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]
- 9. fao.org [fao.org]
- 10. 1,2-Epoxybutane (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 11. Propylene Oxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 18. nib.si [nib.si]
- 19. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nucro-technics.com [nucro-technics.com]
- 23. inotiv.com [inotiv.com]
- 24. scispace.com [scispace.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
An In-depth Technical Guide to the Butterfly Mechanism in Peracid-Mediated Epoxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction The epoxidation of alkenes, a cornerstone of organic synthesis, provides a powerful method for installing a versatile three-membered ring, the epoxide. Epoxides are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products due to their reactivity towards a wide range of nucleophiles.[1] The reaction of an alkene with a peroxy acid to form an epoxide, first reported by Nikolai Prilezhaev in 1909, is known as the Prilezhaev reaction.[2][3] This reaction is widely employed using reagents like meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in common organic solvents.[2][3] The accepted mechanism for this transformation is the elegant and highly stereospecific "Butterfly Mechanism," first proposed by Bartlett.[2][4]
The Core Butterfly Mechanism
The Prilezhaev reaction proceeds through a concerted, single-step mechanism involving a cyclic transition state.[5][6][7] In this transition state, the peracid adopts an intramolecularly hydrogen-bonded conformation that resembles a butterfly, giving the mechanism its name.[2][8] The reaction is considered a polar process where the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peracid.[2][9]
The key features of the mechanism are:
-
Concerted Process: All bond-forming and bond-breaking events occur within a single transition state.[6][10]
-
Electrophilic Oxygen Transfer: The terminal oxygen of the peroxy acid, which is electrophilic, is transferred to the nucleophilic π-bond of the alkene.[8]
-
Intramolecular Proton Transfer: Simultaneously, the acidic proton of the peracid is transferred to the carbonyl oxygen of the same molecule.[9]
-
Stereospecificity: The reaction is highly stereospecific. The stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.[2][10] This is a direct consequence of the concerted nature of the mechanism.[2]
The frontier molecular orbital interactions governing this reaction are primarily the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene (the πC=C orbital) and the Lowest Unoccupied Molecular Orbital (LUMO) of the peracid (the σ*O-O orbital).[2] This interaction explains the nucleophilic character of the alkene and the electrophilic nature of the peracid.[2]
Caption: Transition state of the peracid-mediated epoxidation via the Butterfly Mechanism.
Quantitative Data and Kinetics
The rate of the Prilezhaev reaction is sensitive to the electronic properties of both the alkene and the peracid. Electron-donating groups on the alkene increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the peracid enhance its electrophilicity and also increase the rate.[9]
Table 1: Relative Rates of Epoxidation for Alkenes of Varying Substitution The data below illustrates the increase in reaction rate with increased alkyl substitution on the alkene, which enhances its nucleophilicity.[10]
| Alkene | Structure | Relative Rate |
| Ethene | H₂C=CH₂ | 1 |
| Propene | CH₃CH=CH₂ | 24 |
| cis-2-Butene | CH₃CH=CHCH₃ | 500 |
| 2-Methylpropene | (CH₃)₂C=CH₂ | ~500 |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | 6500 |
Table 2: Calculated Activation Barriers for Epoxidation of Ethylene Computational studies have quantified the activation barriers for epoxidation, showing a significant decrease when the peracid is protonated, highlighting the role of acid catalysis.[11]
| Peracid | Condition | Activation Barrier (kcal/mol) |
| Performic Acid | Neutral | 17.51 |
| Performic Acid | Protonated | 3.18 |
| Peracetic Acid | Neutral | 19.18 |
| Peracetic Acid | Protonated | 4.25 |
| Trifluoroperacetic Acid | Neutral | 13.93 |
| Trifluoroperacetic Acid | Protonated | 2.77 |
Table 3: Experimental and Calculated Kinetic Isotope Effects (KIEs) Kinetic isotope effect studies provide deeper insight into the transition state structure. An inverse KIE (kH/kD < 1) upon deuteration of the alkene carbons suggests a change in hybridization from sp² to sp³ in the transition state. The small normal KIE upon deuteration of the peracid's hydroxyl group indicates that proton transfer is part of the rate-determining step, but the O-H bond is not fully broken at the transition state.[12]
| Isotopic Substitution | Experimental KIE | Calculated KIE |
| d₄-ethene | 0.83 | 0.808 |
| Peracid-OD | 1.05 | 1.070 |
These studies support an asynchronous process where C-O bond formation is more advanced than proton transfer in the transition state.[12][13]
General Experimental Protocol for m-CPBA Epoxidation
The following is a generalized protocol for the epoxidation of an alkene using m-CPBA, a common and effective reagent. For acid-sensitive substrates, a buffer is often employed.[14]
Caption: General experimental workflow for a laboratory-scale alkene epoxidation.
Detailed Methodology:
-
Preparation: To a solution of the alkene (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) is added a buffer if necessary (e.g., aqueous NaHCO₃ or 2,6-di-tert-butylpyridine (B51100) for acid-sensitive substrates).[14]
-
Reaction: The mixture is cooled to 0 °C. A solution of m-CPBA (typically 70-85% purity, 1.1–1.7 eq) in the same solvent is added dropwise.[14][15] Slow addition is crucial to control the exothermic reaction and prevent side reactions.[16]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.[16]
-
Workup: Upon completion, the reaction is cooled again to 0 °C and quenched by the addition of a reducing agent like aqueous sodium thiosulfate (B1220275) or sodium sulfite (B76179) to destroy excess peracid.[16]
-
Extraction & Wash: The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.[15]
-
Isolation: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[15]
-
Purification: The resulting crude product is purified by flash chromatography on silica (B1680970) gel to yield the pure epoxide.[15]
Safety Note: Peroxy acids like m-CPBA can be explosive, especially in high concentrations.[1][6] Handle with care, avoid shock and friction, and always quench excess reagent before solvent removal.[15][16]
Conclusion
The Butterfly Mechanism provides a robust and predictive model for the peracid-mediated epoxidation of alkenes. Its concerted, stereospecific nature, coupled with the well-understood influence of electronic factors, makes the Prilezhaev reaction a highly reliable tool for synthetic chemists. Quantitative kinetic and computational data have further refined the model, revealing an asynchronous transition state that deepens our understanding of this fundamental organic transformation. The practical application of this mechanism in the laboratory, particularly with reagents like m-CPBA, allows for the efficient and predictable synthesis of epoxides, which are critical building blocks in modern drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 3. Prilezhaev Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Prilezhaev Reaction [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Ch 6: Alkene + peracid [chem.ucalgary.ca]
- 11. researchgate.net [researchgate.net]
- 12. Experimental evidence for "hidden intermediates"? Epoxidation of ethene by peracid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Epoxidation of Alkenes by Peracids: From Textbook Mechanisms to a Quantum Mechanically Derived Curly‐Arrow Depiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Nomenclature of Substituted Oxiranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxiranes, also known as epoxides, are a crucial class of three-membered heterocyclic compounds integral to synthetic chemistry and drug development. Their inherent ring strain makes them valuable intermediates for a variety of chemical transformations. A thorough understanding of their nomenclature is paramount for unambiguous communication in research and development. This technical guide provides a comprehensive overview of the systematic and common nomenclature of substituted oxiranes, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines. It further presents detailed experimental protocols for the synthesis of representative oxiranes and a compilation of their spectroscopic data to aid in their characterization.
Nomenclature of Substituted Oxiranes
The naming of oxiranes can be approached through several recognized systems. The preferred IUPAC method treats oxirane as the parent heterocycle. An alternative, yet common, IUPAC-sanctioned method names the oxirane moiety as an "epoxy" substituent on an alkane chain. A third, more traditional method, names them as oxides of the corresponding alkenes.
The "Oxirane" System (Preferred IUPAC Method)
In this systematic approach, the epoxide is considered the parent structure, named "oxirane." The ring atoms are numbered starting with the oxygen atom as position 1, and the carbon atoms as 2 and 3.[1] The numbering proceeds in the direction that assigns the lowest possible locants to the substituents on the carbon atoms.[2] If a choice still exists, priority is given based on alphabetical order of the substituents.
-
Numbering Convention:
-
The oxygen atom is always assigned position 1.
-
The carbon atoms are numbered 2 and 3.
-
Numbering proceeds to give the substituents the lowest possible locants.[2]
-
If multiple substituents are present, the carbon with the higher priority substituent (based on Cahn-Ingold-Prelog rules) or, if that is not applicable, the one that leads to the lower locant for the first cited substituent alphabetically, is numbered as 2.[2]
-
Examples:
-
2-Methyloxirane: The methyl group is at position 2 of the oxirane ring.
-
2,2,3-Trimethyloxirane: Two methyl groups are at position 2, and one is at position 3.[3]
-
(2R,3S)-2,3-Dimethyloxirane: Stereochemistry is indicated using the Cahn-Ingold-Prelog (R/S) notation for each stereocenter.
The "Epoxy" Substituent System
This alternative method treats the three-membered ring as a substituent, termed "epoxy," on a parent alkane or cycloalkane chain.[4] The parent chain is the longest carbon chain that includes both carbons of the epoxide ring.[1]
-
Naming Convention:
-
Identify the longest continuous carbon chain or the parent ring system to which the oxygen atom is attached.
-
Number the parent chain to give the lowest possible locants to the two carbons bonded to the oxygen.
-
The prefix "epoxy-" is used, preceded by the locants of the two carbons attached to the oxygen.[1]
-
Name the remaining substituents and assemble the name alphabetically.
-
Examples:
-
1,2-Epoxypropane: The epoxy group is attached to carbons 1 and 2 of a propane (B168953) chain.
-
2,3-Epoxy-2-methylbutane: An epoxy group spans carbons 2 and 3 of a butane (B89635) chain which also has a methyl group at position 2.[2]
-
1,2-Epoxycyclohexane: The epoxy group is attached to adjacent carbons of a cyclohexane (B81311) ring.[2]
The "Alkene Oxide" Common Nomenclature
A common, non-systematic method involves naming the oxirane as a derivative of the alkene from which it could be synthesized. This is achieved by naming the parent alkene and adding the suffix "-oxide."[4] This method is often used for simpler epoxides.
Examples:
-
Ethylene oxide: Derived from ethylene.
-
Styrene (B11656) oxide: Derived from styrene.
-
Cyclohexene (B86901) oxide: Derived from cyclohexene.
Stereochemistry
For chiral oxiranes, the stereochemistry at each stereocenter must be specified using the Cahn-Ingold-Prelog (CIP) priority rules to assign (R) or (S) configurations. For disubstituted oxiranes on a chain, cis/trans isomerism can also be indicated.
Visualization of Nomenclature Systems
The following diagram illustrates the numbering and naming conventions for the preferred IUPAC "oxirane" system and the "epoxy" substituent system for a sample substituted oxirane.
Caption: IUPAC nomenclature systems for a substituted oxirane.
Experimental Protocols for the Synthesis of Substituted Oxiranes
The synthesis of oxiranes is a fundamental transformation in organic chemistry. Two prevalent methods are the epoxidation of alkenes and the intramolecular Williamson ether synthesis.
Protocol 1: Epoxidation of an Alkene using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol details the synthesis of styrene oxide from styrene using m-CPBA.
Materials:
-
Styrene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Flash chromatography system
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in dichloromethane (approx. 0.2 M).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield styrene oxide as a colorless oil. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Intramolecular Williamson Ether Synthesis
This protocol describes the formation of an epoxide from a halohydrin. For instance, the synthesis of cyclohexene oxide from trans-2-chlorocyclohexanol (B14723591).
Materials:
-
trans-2-Chlorocyclohexanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Substrate Addition: Dissolve trans-2-chlorocyclohexanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclohexene oxide. Further purification can be achieved by distillation or flash chromatography if necessary.
Visualization of a Synthetic Workflow
The following diagram outlines the key steps in the synthesis of an epoxide via the intramolecular Williamson ether synthesis.
Caption: Key stages in the synthesis of an epoxide from a halohydrin.
Quantitative Data
Spectroscopic Data of Representative Substituted Oxiranes
The characterization of substituted oxiranes relies heavily on spectroscopic techniques. The following table summarizes typical ¹H NMR, ¹³C NMR, and IR data for a selection of oxiranes.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Oxirane | C₂H₄O | 2.54 (s, 4H) | 40.2 | 3010, 1265, 865 |
| 2-Methyloxirane | CH₃C₂H₃O | 2.90 (m, 1H), 2.65 (m, 1H), 2.35 (m, 1H), 1.25 (d, 3H) | 51.1, 47.2, 17.5 | 3005, 1260, 840 |
| Styrene Oxide | C₆H₅C₂H₃O | 7.30 (m, 5H), 3.85 (dd, 1H), 3.12 (dd, 1H), 2.78 (dd, 1H) | 137.5, 128.5, 128.1, 125.5, 52.2, 51.1 | 3030, 1260, 910, 750, 700 |
| Cyclohexene Oxide | C₆H₁₀O | 3.10 (m, 2H), 1.90-1.20 (m, 8H) | 52.5, 24.5, 19.5 | 3010, 1270, 830 |
Note: NMR data are typically recorded in CDCl₃. IR data are for liquid films.
Comparative Yields of Alkene Epoxidation with m-CPBA
The efficiency of epoxidation can vary depending on the structure of the starting alkene. Electron-rich alkenes generally react faster and give higher yields.
| Alkene | Product | Reaction Time (h) | Yield (%) |
| Cyclohexene | Cyclohexene Oxide | 2 | >90 |
| 1-Octene | 1,2-Epoxyoctane | 4 | 85 |
| trans-Stilbene | trans-Stilbene Oxide | 3 | 92 |
| Styrene | Styrene Oxide | 3 | 88 |
| α-Methylstyrene | 2-Methyl-2-phenyloxirane | 2 | 95 |
Conditions: Alkene (1.0 eq), m-CPBA (1.1 eq), CH₂Cl₂ (0.2 M), 25 °C.
Conclusion
A proficient understanding of the nomenclature of substituted oxiranes is essential for effective scientific communication. This guide has detailed the three primary naming systems: the preferred IUPAC "oxirane" method, the "epoxy" substituent method, and the common "alkene oxide" convention. The provided experimental protocols and quantitative spectroscopic and yield data serve as a practical resource for the synthesis and characterization of these important chemical intermediates. The visualizations aim to further clarify the logical relationships in nomenclature and synthetic workflows, providing a comprehensive tool for researchers in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Note: m-CPBA Epoxidation of trans-3-Hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide, into a molecule. Epoxides are valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles, allowing for the stereospecific introduction of various functional groups. One of the most common and reliable methods for the epoxidation of alkenes is the use of meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the alkene in a syn-addition fashion.[2] This application note provides a detailed protocol for the epoxidation of trans-3-hexene (B77681) using m-CPBA.
Reaction and Mechanism
The reaction involves the treatment of trans-3-hexene with m-CPBA to yield trans-3,4-epoxyhexane. The reaction is stereospecific, meaning the trans configuration of the starting alkene is retained in the epoxide product.[2][4]
Reaction:
trans-3-Hexene + m-CPBA → trans-3,4-Epoxyhexane + 3-Chlorobenzoic acid
The mechanism is a concerted process where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid, while simultaneously, the oxygen's lone pair attacks one of the alkene carbons.[1][2] This forms the epoxide ring and a molecule of 3-chlorobenzoic acid as a byproduct.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the m-CPBA epoxidation of simple alkenes, which can be considered representative for trans-3-hexene. Actual results may vary based on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Reactant Ratio (m-CPBA:alkene) | 1.1 : 1 to 1.5 : 1 | A slight excess of m-CPBA is often used to ensure complete conversion of the alkene.[5][6] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often started at a lower temperature to control the initial exotherm.[7][8] |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[5][9] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃), or Ether | Aprotic solvents are typically used to prevent opening of the epoxide ring.[10][11] |
| Typical Yield | 75% - 90% | Yields can be influenced by the purity of the m-CPBA and the effectiveness of the work-up procedure.[10] |
Experimental Protocol
This protocol details the epoxidation of trans-3-hexene using m-CPBA.
Materials:
-
trans-3-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ≤77% purity)[8]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-hexene (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.1 equivalents) in a minimal amount of CH₂Cl₂. Add this solution dropwise to the stirring alkene solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting alkene is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Stir for 15-20 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove the 3-chlorobenzoic acid byproduct, and then with saturated aqueous sodium chloride (brine) solution (1 x 50 mL).[7]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude epoxide product.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel.[12]
Safety Precautions
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in its pure form.[8][12] It is crucial to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[12][13]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.[12][13]
-
Storage: Store m-CPBA in a cool, dry, and well-ventilated area, away from heat, open flames, and combustible materials.[13][14][15] Refrigeration is recommended.[13][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[12][16] Do not return unused m-CPBA to the original container.[12]
-
Spills: In case of a spill, do not use combustible materials for cleanup. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite, and dispose of it as hazardous waste.[12]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]
Experimental Workflow
Caption: Workflow for the m-CPBA epoxidation of trans-3-hexene.
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. mcpba workup [groups.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. static.fishersci.eu [static.fishersci.eu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. fishersci.fi [fishersci.fi]
- 16. aksci.com [aksci.com]
Application Notes and Protocols: Ring-Opening of 3,4-Epoxyhexane with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing access to a wide array of valuable 1,2-difunctionalized compounds.[1][2] The high ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack, even with poor leaving groups like alkoxides.[3][4] This reactivity allows for the synthesis of key intermediates such as β-amino alcohols and 1,2-diols, which are common structural motifs in pharmaceuticals and natural products.[5][6] This document outlines the principles and protocols for the ring-opening of a representative symmetrical epoxide, 3,4-epoxyhexane, with various nucleophiles under both acidic and basic conditions.
Reaction Mechanisms
The regioselectivity and stereochemistry of the epoxide ring-opening are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening occurs via a direct SN2 mechanism.[1][7] Strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring.[8][9] For unsymmetrical epoxides, the nucleophile preferentially attacks the less sterically hindered carbon atom.[8][10] The reaction results in an inversion of stereochemistry at the site of attack.[11] Since this compound is symmetrical, the attack can occur at either C3 or C4 with equal probability.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[12][13] This activation allows even weak nucleophiles, such as water or alcohols, to open the ring.[14] The mechanism has characteristics of both SN1 and SN2 reactions.[10] The nucleophile attacks from the backside (an SN2 characteristic), leading to an anti-diol product.[10] However, the attack occurs at the more substituted carbon (an SN1 characteristic), as this carbon can better stabilize the partial positive charge that develops in the transition state.[10][12][15] For the symmetrical this compound, attack at either carbon is equally likely.
Application 1: Synthesis of β-Amino Alcohols
The reaction of epoxides with amines or ammonia (B1221849) is a direct route to β-amino alcohols, which are valuable building blocks in medicinal chemistry.[5][16] The reaction is typically performed under solvent-free conditions or in a protic solvent and can be catalyzed by various agents to improve yields and regioselectivity.[6][17]
Quantitative Data
| Entry | Nucleophile | Conditions | Product | Yield (%) | Ref. |
| 1 | Ammonia (aq.) | 100 °C, sealed tube | 4-Aminohexan-3-ol (B2691604) | ~85 | [10] |
| 2 | Diethylamine | Reflux, 8h | 4-(Diethylamino)hexan-3-ol | ~90 | [16] |
| 3 | Aniline | Acetic Acid, rt, 2h | 4-(Phenylamino)hexan-3-ol | >95 | [16] |
Experimental Protocol: Synthesis of 4-Aminohexan-3-ol
-
Materials: this compound (1 mmol), aqueous ammonia (28-30%, 10 mL), ethanol (B145695) (5 mL).
-
Procedure: a. In a thick-walled pressure tube, combine this compound and ethanol. b. Cool the mixture in an ice bath and slowly add the aqueous ammonia. c. Seal the tube tightly and heat it in an oil bath at 100 °C for 24 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. After cooling to room temperature, carefully vent the pressure tube. b. Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure. c. Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with brine (2 x 10 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-aminohexan-3-ol.[18][19][20][21]
Application 2: Synthesis of 1,2-Diols and Ether Alcohols
Epoxides readily undergo hydrolysis to 1,2-diols under acidic conditions.[4] Similarly, reaction with alcohols as nucleophiles under acidic or basic conditions yields ether alcohols.
Quantitative Data
| Entry | Nucleophile | Conditions | Product | Yield (%) | Ref. |
| 1 | H₂O | 0.1 M H₂SO₄, rt, 1h | Hexane-3,4-diol | >90 | [10] |
| 2 | Methanol (B129727) | H₂SO₄ (cat.), rt, 3h | 4-Methoxyhexan-3-ol | ~88 | [14] |
| 3 | Methanol | NaOMe, MeOH, reflux | 4-Methoxyhexan-3-ol | ~92 | [4] |
Experimental Protocol: Acid-Catalyzed Synthesis of 4-Methoxyhexan-3-ol
-
Materials: this compound (1 mmol), methanol (10 mL), concentrated sulfuric acid (catalytic amount, ~2 drops).
-
Procedure: a. Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer. b. Carefully add the catalytic amount of sulfuric acid to the solution. c. Stir the reaction mixture at room temperature for 3 hours. d. Monitor the reaction using Gas Chromatography (GC) or TLC.
-
Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. b. Remove the methanol under reduced pressure. c. Extract the aqueous residue with ethyl acetate (B1210297) (3 x 15 mL). d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. e. Concentrate the filtrate to obtain the crude product. f. Purify via column chromatography or distillation to yield pure 4-methoxyhexan-3-ol.
Application 3: Carbon-Carbon Bond Formation
Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily open epoxide rings to form new C-C bonds, leading to the synthesis of more complex alcohols.[22][23] These reactions are conducted under anhydrous conditions and follow the SN2 pathway, with the nucleophile attacking the less substituted carbon.[8][24]
Quantitative Data
| Entry | Nucleophile | Conditions | Product | Yield (%) | Ref. |
| 1 | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether, 0 °C to rt2. H₃O⁺ workup | 3-Methylhexan-4-ol | ~80 | [25] |
| 2 | n-Butyllithium (n-BuLi) | 1. THF, -78 °C to rt2. H₃O⁺ workup | Decan-5-ol | ~75 | [26][27] |
| 3 | Phenylmagnesium bromide (PhMgBr) | 1. THF, 0 °C to rt2. H₃O⁺ workup | 4-Phenylhexan-3-ol | ~85 | [24] |
Experimental Protocol: Reaction with Methylmagnesium Bromide
-
Materials: this compound (1 mmol), methylmagnesium bromide (1.1 mmol, 1.0 M solution in THF), anhydrous diethyl ether (10 mL), saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure: a. Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stirrer and a dropping funnel. b. Add a solution of this compound in anhydrous diethyl ether to the flask and cool to 0 °C in an ice bath. c. Add the Grignard reagent dropwise from the dropping funnel to the stirred solution over 15 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up and Purification: a. Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). c. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the resulting alcohol by silica gel column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for the ring-opening of this compound.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. (3RS,4R)-4-amino-hexan-3-ol | C6H15NO | CID 57714162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - 4-aminohexan-3-ol (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 20. (3RS,4S)-4-amino-hexan-3-ol | C6H15NO | CID 57714156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-Aminohexan-3-ol | C6H15NO | CID 12801384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]
- 24. youtube.com [youtube.com]
- 25. Solved Epoxides: reaction of 3,4-epoxy-4-methylcyclohexanol | Chegg.com [chegg.com]
- 26. fishersci.it [fishersci.it]
- 27. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols: 3,4-Epoxyhexane as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Epoxyhexane is a versatile and reactive intermediate in organic synthesis. Its strained three-membered ether ring makes it susceptible to nucleophilic attack, enabling the stereospecific introduction of various functional groups. This reactivity has been harnessed in the synthesis of a range of molecules, from simple diols and amino alcohols to more complex bioactive compounds. These application notes provide detailed protocols for the synthesis and key transformations of this compound, along with tabulated data for easy reference and visual workflows to illustrate synthetic strategies.
Synthesis of this compound
The most common method for the synthesis of this compound is the epoxidation of 3-hexene. The stereochemistry of the starting alkene (cis- or trans-3-hexene) dictates the stereochemistry of the resulting epoxide.
Protocol 1: Synthesis of trans-3,4-Epoxyhexane from trans-3-Hexene (B77681)
This protocol describes the epoxidation of trans-3-hexene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective epoxidizing agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-3-hexene (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (≤77%, 1.1 eq) in DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of trans-3-hexene over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to destroy excess peroxide. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The crude trans-3,4-epoxyhexane can be purified by distillation.
| Parameter | Value | Reference |
| Reactants | trans-3-Hexene, m-CPBA | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Typically 1-4 hours | [1] |
| Typical Yield | >90% | [1] |
Key Applications and Ring-Opening Reactions
The utility of this compound lies in its ring-opening reactions with a variety of nucleophiles. These reactions proceed via an SN2 mechanism, leading to anti-addition products.
Synthesis of 3,4-Hexanediol (Hydrolysis)
Acid-catalyzed hydrolysis of this compound yields 3,4-hexanediol. The stereochemistry of the diol is determined by the stereochemistry of the starting epoxide.
Protocol 2: Acid-Catalyzed Hydrolysis of trans-3,4-Epoxyhexane to meso-3,4-Hexanediol
Experimental Protocol:
-
Reaction Setup: Dissolve trans-3,4-epoxyhexane (1.0 eq) in a mixture of diethyl ether and water (e.g., 3:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude diol, which can be purified by distillation or recrystallization.
| Parameter | Value | Reference |
| Reactants | trans-3,4-Epoxyhexane, Water | General procedure |
| Catalyst | Sulfuric Acid (catalytic) | General procedure |
| Solvent | Diethyl ether/Water | General procedure |
| Temperature | Room temperature | General procedure |
| Typical Yield | High | General procedure |
Synthesis of β-Amino Alcohols (Aminolysis)
The reaction of this compound with amines provides access to valuable β-amino alcohols, which are important building blocks in medicinal chemistry.[2][3]
Protocol 3: General Procedure for the Aminolysis of this compound
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., water, methanol (B129727), or under solvent-free conditions).
-
Catalyst Addition (Optional): While the reaction can proceed without a catalyst, Lewis acids such as zinc(II) perchlorate (B79767) or solid acid catalysts like graphite (B72142) oxide can accelerate the reaction and improve yields.[4] Add the catalyst (e.g., 1-10 mol%).
-
Reaction: Stir the mixture at room temperature or with heating, depending on the reactivity of the amine. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure. If a catalyst was used, it may need to be filtered off.
-
Isolation and Purification: The crude β-amino alcohol can be purified by column chromatography or distillation.
| Parameter | Value | Reference |
| Reactants | This compound, Amine | [2][3][4] |
| Catalyst (Optional) | Lewis acids, Solid acids | [4] |
| Solvent | Water, Methanol, or Solvent-free | [4][5] |
| Temperature | Room temperature to reflux | [2][4] |
| Typical Yield | 56-95% (catalyst dependent) | [4] |
Carbon-Carbon Bond Formation (Grignard Reaction)
Grignard reagents are powerful carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, leading to the synthesis of more complex alcohols.
Protocol 4: General Procedure for the Reaction of this compound with a Grignard Reagent
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, ~1.1 eq). Cool the solution to 0 °C.
-
Epoxide Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, the resulting alcohol can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Reactants | This compound, Grignard Reagent | [1][6] |
| Solvent | Anhydrous Diethyl Ether | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 1-3 hours | [6] |
| Typical Yield | Moderate to high | [1][6] |
Synthesis of β-Hydroxy Thioethers (Thiolysis)
The ring-opening of epoxides with thiols provides an efficient route to β-hydroxy thioethers.
Protocol 5: General Procedure for the Thiolysis of this compound
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired thiol (1.0 eq) in a suitable solvent such as methanol or water.
-
Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or triethylamine) to deprotonate the thiol and generate the more nucleophilic thiolate.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Work-up: Neutralize the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Isolation and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product can be purified by column chromatography.
| Parameter | Value | Reference |
| Reactants | This compound, Thiol | General procedure |
| Catalyst | Base (e.g., NaOH, Et₃N) | General procedure |
| Solvent | Methanol, Water | General procedure |
| Temperature | Room temperature | General procedure |
| Typical Yield | High | General procedure |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthesis of this compound isomers.
Caption: Key ring-opening reactions of this compound.
Experimental Workflow: A Multi-Step Synthesis Example
The following workflow illustrates a general sequence for a multi-step synthesis where this compound is a key intermediate.
Caption: General workflow for a multi-step synthesis.
Spectroscopic Data
Accurate characterization of intermediates and products is crucial. The following table summarizes expected spectroscopic features for key compounds.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| trans-3,4-Epoxyhexane | ~2.7-2.9 (m, 2H, CH-O), 1.4-1.6 (m, 4H, CH₂), 0.9-1.0 (t, 6H, CH₃) | ~58-60 (CH-O), ~25-27 (CH₂), ~10-12 (CH₃) | ~3000-2850 (C-H), ~1250 (C-O stretch, epoxide) | 100 (M⁺) |
| meso-3,4-Hexanediol | ~3.4-3.6 (m, 2H, CH-O), ~1.4-1.6 (m, 4H, CH₂), 0.9-1.0 (t, 6H, CH₃), variable (br s, 2H, OH) | ~73-75 (CH-O), ~26-28 (CH₂), ~10-12 (CH₃) | 3600-3200 (br, O-H), 2960-2850 (C-H), ~1070 (C-O) | 118 (M⁺), 100 (M⁺-H₂O) |
| 4-Anilinohexan-3-ol | 7.1-7.3 (m, 2H, Ar-H), 6.6-6.8 (m, 3H, Ar-H), ~3.5-3.8 (m, 2H, CH-O/N), ~1.4-1.7 (m, 4H, CH₂), 0.9-1.1 (t, 6H, CH₃), variable (br s, 2H, OH/NH) | ~147 (Ar C-N), 129 (Ar CH), 117 (Ar CH), 113 (Ar CH), ~72 (CH-O), ~55 (CH-N), ~28 (CH₂), ~10 (CH₃) | 3400-3200 (br, N-H, O-H), 3100-3000 (Ar C-H), 2960-2850 (C-H), 1600, 1500 (Ar C=C) | 193 (M⁺) |
Note: Spectroscopic data are estimates and may vary based on specific isomers and experimental conditions.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a variety of functionalized molecules. The protocols and data provided in these application notes offer a comprehensive guide for researchers in organic synthesis and drug development to effectively utilize this important building block in their synthetic endeavors. Careful control of stereochemistry and reaction conditions allows for the targeted synthesis of desired products with high efficiency and selectivity.
References
Application of 3,4-Epoxyhexane in Polymer Chemistry: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the potential applications of 3,4-epoxyhexane in polymer chemistry. Due to the limited availability of published research specifically on the polymerization of this compound, this guide draws upon the well-established principles of aliphatic epoxide polymerization to provide detailed theoretical frameworks, experimental protocols, and potential applications.
Introduction to this compound in Polymer Synthesis
This compound is a linear aliphatic epoxide that holds promise as a monomer for the synthesis of polyethers. Its simple, non-cyclic structure suggests that polymers derived from it could exhibit low viscosity, good flexibility, and unique solubility characteristics. The presence of the oxirane ring allows for ring-opening polymerization through either cationic or anionic mechanisms, offering versatility in polymer design. Potential applications for poly(this compound) and its copolymers are anticipated in the fields of coatings, adhesives, and specialty elastomers.[1] A patent has indicated its potential use in the synthesis of polyether polyols, which are key components in the production of polyurethanes.
Polymerization Mechanisms
The polymerization of this compound can be initiated through two primary pathways: cationic ring-opening polymerization and anionic ring-opening polymerization.
Cationic Ring-Opening Polymerization
This method typically involves the use of a photoinitiator and UV irradiation to generate a strong acid, which then protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer unit.[2][3] This process is advantageous for its rapid curing times and lack of inhibition by oxygen.[2]
Key Features:
-
Initiators: Strong protic acids (e.g., H₂SO₄, CF₃SO₃H) or photoinitiators that generate superacids upon irradiation (e.g., triarylsulfonium salts).[4]
-
Mechanism: The reaction proceeds via an oxonium ion intermediate, with subsequent chain propagation through the sequential addition of monomer units.
-
Advantages: Fast reaction rates, can be initiated by UV light for rapid curing, and is not inhibited by atmospheric oxygen.[2]
Anionic Ring-Opening Polymerization
Anionic polymerization of epoxides is initiated by strong nucleophiles, such as hydroxides or alkoxides, which attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide anion that propagates the chain.[5][6] This method allows for good control over the polymer's molecular weight and architecture.
Key Features:
-
Initiators: Strong bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or metal alkoxides.
-
Mechanism: The polymerization proceeds through a "living" mechanism in the absence of chain-terminating agents, allowing for the synthesis of block copolymers.
-
Advantages: Excellent control over molecular weight and polydispersity, enabling the synthesis of well-defined polymer architectures.
Data Presentation: Predicted Properties and Reaction Parameters
Table 1: Predicted Parameters for Cationic Ring-Opening Polymerization of this compound
| Parameter | Predicted Range/Value | Rationale/Reference |
| Initiator | Triarylsulfonium hexafluoroantimonate salts | Commonly used for efficient cationic polymerization of epoxides.[4] |
| Initiator Conc. | 1-3 mol% | Typical concentration for effective initiation. |
| Radiation Source | High-pressure mercury lamp (for photopolymerization) | Standard equipment for UV curing. |
| Temperature | 25-80 °C | Cationic polymerization of epoxides can proceed at ambient to moderately elevated temperatures. |
| Solvent | Dichloromethane (B109758), Bulk (solvent-free) | Common solvent for cationic polymerization; bulk polymerization is often feasible. |
| Expected Mn | 1,000 - 10,000 g/mol | Dependent on monomer-to-initiator ratio. |
| Expected PDI | 1.5 - 2.5 | Typically broader distribution than anionic polymerization. |
Table 2: Predicted Parameters for Anionic Ring-Opening Polymerization of this compound
| Parameter | Predicted Range/Value | Rationale/Reference |
| Initiator | Potassium hydroxide (KOH), Sodium methoxide (B1231860) (NaOMe) | Common strong nucleophiles for initiating epoxide polymerization.[5] |
| Initiator Conc. | 0.5-2 mol% | Effective for controlled polymerization. |
| Temperature | 80-120 °C | Higher temperatures are often required for anionic polymerization of less strained epoxides. |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvents are suitable for anionic polymerization. |
| Expected Mn | 5,000 - 50,000 g/mol | Can achieve high molecular weights with good control. |
| Expected PDI | 1.1 - 1.4 | Characteristic of living polymerization, resulting in a narrow molecular weight distribution. |
Experimental Protocols
The following are generalized protocols for the polymerization of this compound based on standard procedures for aliphatic epoxides.
Protocol for Cationic Photopolymerization of this compound
-
Preparation: In a suitable reaction vessel, dissolve 1-3 mol% of a triarylsulfonium salt photoinitiator in this compound monomer. If a solvent is used, dichloromethane is a suitable choice.
-
Initiation: Expose the mixture to a high-pressure mercury lamp. The irradiation time will depend on the intensity of the light source and the desired conversion.
-
Propagation: The polymerization will proceed rapidly upon irradiation. The reaction progress can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the epoxide ring absorption band (typically around 915 cm⁻¹).
-
Termination: The reaction will terminate upon consumption of the monomer or by the introduction of a quenching agent such as an amine.
-
Purification: The resulting polymer can be purified by precipitation in a non-solvent such as methanol (B129727), followed by filtration and drying under vacuum.
Protocol for Anionic Polymerization of this compound
-
Preparation: In a flame-dried, nitrogen-purged reaction vessel, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a solution of a strong base initiator, such as potassium hydroxide in methanol, to the monomer solution. The amount of initiator will determine the target molecular weight.
-
Propagation: Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere. The polymerization time can range from several hours to a full day, depending on the desired conversion and molecular weight.
-
Termination: The living polymer chains can be terminated by the addition of a proton source, such as hydrochloric acid or acetic acid.
-
Purification: The polymer is isolated by precipitation in a non-solvent like cold methanol or water. The precipitate is then collected by filtration and dried in a vacuum oven.
Visualizations
The following diagrams illustrate the key polymerization pathways and a general experimental workflow.
Caption: Cationic Ring-Opening Polymerization of this compound.
Caption: Anionic Ring-Opening Polymerization of this compound.
Caption: General Experimental Workflow for this compound Polymerization.
References
- 1. Buy this compound (EVT-8846830) | 4468-66-0 [evitachem.com]
- 2. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Hexane-3,4-diol from 3,4-Epoxyhexane via Acid-Catalyzed Hydrolysis
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a reliable route to 1,2-diols. This application note details the synthesis of hexane-3,4-diol from its corresponding epoxide, 3,4-epoxyhexane, through an acid-catalyzed hydrolysis. In this reaction, the epoxide ring is opened by the nucleophilic attack of water under acidic conditions, yielding the vicinal diol. The acid catalyst protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack and facilitating the reaction.[1][2] This method is widely used for its efficiency and straightforward procedure. The stereochemistry of the starting epoxide will determine the stereochemistry of the resulting diol, with the acid-catalyzed opening typically proceeding via an anti-dihydroxylation pathway.
Reaction Scheme
Experimental Protocol
This protocol outlines the acid-catalyzed hydrolysis of this compound.
Materials
-
This compound
-
Diethyl ether (or other suitable organic solvent, e.g., Tetrahydrofuran)
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 1 M solution)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable organic solvent such as diethyl ether (approximately 10-20 mL of solvent per gram of epoxide).
-
Addition of Catalyst: To the stirring solution, add an aqueous solution of a dilute acid (e.g., 1 M H₂SO₄). The amount of acid should be catalytic, but a sufficient volume of the aqueous solution is needed for the reaction.
-
Reaction: Stir the biphasic mixture vigorously at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting epoxide spot. Gentle heating may be applied to increase the reaction rate if necessary.
-
Workup - Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Neutralization: Carefully separate the organic layer. Wash the organic layer sequentially with:
-
Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate.[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, hexane-3,4-diol, can be purified by either column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure diol.[3]
Data Presentation
The following table provides representative quantities and conditions for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material. |
| Water (H₂O) | Large excess | Acts as both reactant and solvent. Provided by the dilute acid solution. |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M (aqueous) | A catalytic amount is sufficient. The actual catalyst is the hydronium ion (H₃O⁺).[4] |
| Solvent | ||
| Diethyl Ether | 10-20 mL/g of epoxide | A common solvent for this reaction; others like THF can also be used. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic; gentle heating can be applied if needed. |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. |
| Expected Yield | 70-90% | Yield can vary based on reaction scale and purification efficiency. |
Product Characterization
The identity and purity of the synthesized hexane-3,4-diol (Molecular Formula: C₆H₁₄O₂, Molecular Weight: 118.17 g/mol [5]) can be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplet and quartet) and the methine protons attached to the hydroxyl groups. The -CH(OH)- protons would appear as a multiplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display three distinct signals corresponding to the three unique carbon environments: the methyl carbons of the ethyl groups, the methylene (B1212753) carbons of the ethyl groups, and the methine carbons bearing the hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional groups. A C-O stretching band would be observed around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the molecular weight of hexane-3,4-diol. Fragmentation patterns would be consistent with the structure of a diol.
Visualizations
Workflow for the Synthesis of Hexane-3,4-diol
Caption: Experimental workflow for the synthesis of hexane-3,4-diol.
Acid-Catalyzed Epoxide Ring-Opening Mechanism
Caption: Key steps in the acid-catalyzed hydrolysis of an epoxide.
References
Asymmetric Synthesis of Chiral 3,4-Epoxyhexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of pharmaceuticals and biologically active molecules. The asymmetric synthesis of these compounds, yielding a high excess of one enantiomer, is of paramount importance. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 3,4-epoxyhexane from (Z)-3-hexene, focusing on the highly effective Jacobsen-Katsuki epoxidation. This method employs a chiral manganese(III)-salen complex to achieve high enantioselectivity in the epoxidation of unfunctionalized cis-disubstituted alkenes.
Core Principles of Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of alkenes that do not possess a directing functional group, such as an allylic alcohol. The stereoselectivity of the reaction is controlled by a C₂-symmetric manganese(III) salen-like ligand, which creates a chiral environment around the manganese center. An oxygen atom is transferred from a terminal oxidant, such as sodium hypochlorite (B82951) (bleach), to the alkene. For cis-disubstituted alkenes like (Z)-3-hexene, this method has been shown to produce epoxides with high enantiomeric excess.
The general transformation is depicted below:
Figure 1: General scheme for the asymmetric epoxidation of (Z)-3-hexene.
Data Presentation: Enantioselectivity in the Epoxidation of a (Z)-3-Hexene Analog
The following table summarizes the enantiomeric excess (ee) achieved in the asymmetric epoxidation of cis-2,2-dimethyl-3-hexene, a close structural analog of (Z)-3-hexene, using various chiral (salen)Mn(III) catalysts. This data highlights the influence of the electronic properties of the salen ligand on the enantioselectivity of the epoxidation. The catalysts used are derivatives of the Jacobsen catalyst, with different substituents at the 5,5'-positions of the salicylaldehyde (B1680747) moieties.
| Catalyst (Substituent X) | σp of Substituent | Enantiomeric Excess (ee, %) |
| H | 0.00 | 26 |
| Me | -0.17 | 30 |
| t-Bu | -0.20 | 32 |
| OMe | -0.27 | 37 |
Data sourced from Palucki, M.; Finney, N. S.; Pospisil, P. J.; Güler, M. L.; Ishida, T.; Jacobsen, E. N. J. Am. Chem. Soc. 1998, 120 (5), 948–954.
Experimental Workflow
The overall experimental workflow for the asymmetric synthesis of chiral this compound via Jacobsen-Katsuki epoxidation can be visualized as follows:
Figure 2: Experimental workflow for the Jacobsen-Katsuki epoxidation.
Experimental Protocols
This section provides a detailed protocol for the asymmetric epoxidation of (Z)-3-hexene using (R,R)-Jacobsen's catalyst.
Materials and Reagents
-
(Z)-3-Hexene (distilled before use)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~5-6% solution)
-
Disodium hydrogen phosphate (B84403) (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (for chromatography)
-
Ethyl acetate (B1210297) (for chromatography)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Gas chromatograph with a chiral column (e.g., a cyclodextrin-based column) for ee determination
Protocol
-
Preparation of Buffered Bleach Solution:
-
Prepare a 0.05 M solution of Na₂HPO₄ in deionized water.
-
To a specific volume of commercial bleach, add the Na₂HPO₄ solution.
-
Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution. The final concentration of NaOCl should be around 0.55 M.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-3-hexene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) in dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
-
Epoxidation Reaction:
-
Slowly add the pre-cooled buffered bleach solution (1.5-2.0 equiv of NaOCl) to the stirred reaction mixture over a period of 1-2 hours.
-
Allow the reaction to stir vigorously at 0 °C to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude epoxide by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified this compound by standard analytical techniques (¹H NMR, ¹³C NMR, IR).
-
Determine the enantiomeric excess of the product by gas chromatography using a suitable chiral stationary phase column.
-
Signaling Pathway Analogy in Catalysis
The catalytic cycle of the Jacobsen epoxidation can be conceptually compared to a signaling pathway, where the catalyst is activated and then interacts with the substrate to produce the final product, regenerating the catalyst for the next cycle.
Figure 3: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Conclusion
The Jacobsen-Katsuki epoxidation provides a robust and highly enantioselective method for the synthesis of chiral this compound from (Z)-3-hexene. The use of a chiral Mn(III)-salen catalyst allows for predictable and high levels of asymmetric induction. The detailed protocol and workflow provided herein should serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important chiral building block. Careful control of reaction parameters, particularly pH and temperature, is crucial for achieving optimal results in terms of both yield and enantioselectivity.
Application Note and Protocol for the Synthesis of 3,4-Epoxyhexane
Abstract
This document provides a detailed experimental protocol for the synthesis of 3,4-epoxyhexane, a valuable epoxide intermediate in organic synthesis. The primary method detailed is the epoxidation of 3-hexene (B12438300) using meta-chloroperbenzoic acid (m-CPBA), a widely adopted and efficient method.[1] Alternative synthetic approaches are also summarized to provide context on yield and conditions. This protocol is intended for researchers in organic chemistry, materials science, and drug development.
Introduction
This compound, also known as 2,3-diethyloxirane, is a six-carbon epoxide featuring a central three-membered oxirane ring.[1][2] Its reactivity, driven by the inherent ring strain of the epoxide group, makes it a useful intermediate for synthesizing various fine chemicals, including diols and amino alcohols through ring-opening reactions.[1][3] The synthesis is most commonly achieved via the epoxidation of the double bond in 3-hexene.[1] The stereochemistry of the starting alkene (cis- or trans-3-hexene) is preserved in the product, making this a stereospecific reaction.[1][4] This protocol details the reliable synthesis using m-CPBA and outlines the necessary steps for reaction workup, purification, and characterization.
Comparative Synthesis Data
Several methods exist for the synthesis of this compound, each with distinct advantages concerning yield, reaction time, and environmental impact. The following table summarizes quantitative data from various approaches.
| Method | Oxidant | Catalyst / Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Selectivity (%) | Reference |
| Peracid Epoxidation | m-CPBA | None | Dichloromethane | Room Temp. | 1-4 hours | Excellent | High | [5] |
| Microwave-Assisted | Peracetic Acid | MTO (Methyltrioxorhenium) | - | Microwave (100-150W) | 5-15 mins | 85-92% | High | [1] |
| Solvent-Free | Urea-Hydrogen Peroxide (UHP) | MnSO₄ | Bicarbonate Buffer | 60°C | Not Specified | 88% | 99% | [1] |
| Flow Chemistry | H₂O₂ | Immobilized Tungstate | 1,4-Dioxane | Room Temp. | 1 hour | 91% | High | [1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
References
Application Notes and Protocols: The Versatile Role of 3,4-Epoxyhexane in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,4-epoxyhexane as a key intermediate in the synthesis of valuable fine chemicals. The focus is on the stereoselective ring-opening reactions of this meso-epoxide to generate important chiral building blocks, such as vicinal diols and β-amino alcohols, which are pivotal in the development of pharmaceuticals and other complex molecules.
Introduction
This compound is a readily accessible meso-epoxide that serves as a versatile precursor for the introduction of vicinal functionality with stereochemical control. Its strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of di-functionalized hexane (B92381) derivatives. The symmetrical nature of meso-3,4-epoxyhexane allows for desymmetrization reactions, providing a powerful strategy for the asymmetric synthesis of chiral molecules. This application note will detail two primary applications: the synthesis of hexane-3,4-diols and the asymmetric synthesis of β-amino alcohols.
Application 1: Synthesis of Hexane-3,4-diols
The acid-catalyzed hydrolysis of trans-3,4-epoxyhexane is a straightforward and efficient method for the preparation of meso-3,4-hexanediol. This vicinal diol is a valuable building block in organic synthesis. The reaction proceeds via an anti-dihydroxylation mechanism.
Data Presentation: Synthesis of meso-3,4-Hexanediol
| Starting Material | Reagents | Product | Yield | Stereochemistry |
| trans-3-Hexene (B77681) | m-CPBA, aq. H₂SO₄ | meso-3,4-Hexanediol | High | anti-addition |
Experimental Protocol: Synthesis of meso-3,4-Hexanediol from trans-3-Hexene
This protocol describes the epoxidation of trans-3-hexene followed by in-situ acid-catalyzed ring-opening to yield meso-3,4-hexanediol.
Materials:
-
trans-3-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Dilute aqueous sulfuric acid (e.g., 1 M H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve trans-3-hexene (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of trans-3-hexene at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Upon completion of the epoxidation, slowly add dilute aqueous sulfuric acid to the reaction mixture to catalyze the hydrolysis of the epoxide.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude meso-3,4-hexanediol can be purified by recrystallization or column chromatography.
Synthetic Pathway for meso-3,4-Hexanediol
Caption: Synthesis of meso-3,4-hexanediol from trans-3-hexene.
Application 2: Asymmetric Synthesis of Chiral β-Amino Alcohols
The catalytic asymmetric ring-opening of meso-3,4-epoxyhexane with aromatic amines provides an efficient route to enantiomerically enriched β-amino alcohols. These compounds are important chiral ligands and key intermediates in the synthesis of pharmaceuticals. A scandium-based catalyst in the presence of a chiral bipyridine ligand has been shown to be effective for this transformation in water.
Data Presentation: Asymmetric Aminolysis of a meso-Epoxide
| Epoxide Substrate | Amine Nucleophile | Catalyst System | Product | Yield (%) | ee (%) |
| Cyclohexene (B86901) Oxide | Aniline (B41778) | 1 mol% Sc(DS)₃, 1.2 mol% Chiral Bipyridine Ligand | (1R,2R)-2-Anilinocyclohexanol | 95 | 93 |
| Cyclohexene Oxide | 4-Methoxyaniline | 1 mol% Sc(DS)₃, 1.2 mol% Chiral Bipyridine Ligand | (1R,2R)-2-(4-Methoxyanilino)cyclohexanol | 98 | 95 |
Note: Data is for the analogous substrate cyclohexene oxide as presented by Azoulay, S., Manabe, K., & Kobayashi, S. (2005). This provides an expected outcome for the application to this compound.
Experimental Protocol: Catalytic Asymmetric Ring-Opening of meso-3,4-Epoxyhexane with Aniline
This protocol is adapted from the general procedure for the asymmetric ring-opening of meso-epoxides in water.
Materials:
-
meso-3,4-Epoxyhexane
-
Aniline
-
Scandium(III) tris(dodecyl sulfate) (Sc(DS)₃)
-
Chiral bipyridine ligand (e.g., (S)-6,6'-Dimethoxy-2,2'-bipyridine-3,3'-dicarboxylic acid)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add scandium(III) tris(dodecyl sulfate) (1 mol %) and the chiral bipyridine ligand (1.2 mol %).
-
Add deionized water to the vial.
-
Add meso-3,4-epoxyhexane (1.0 eq) and aniline (1.2 eq) to the aqueous catalyst solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the epoxide.
-
Upon completion, extract the reaction mixture with diethyl ether (3 x volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude β-amino alcohol can be purified by silica (B1680970) gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Experimental Workflow for Asymmetric Aminolysis
Caption: Experimental workflow for the asymmetric aminolysis of this compound.
Logical Relationship in Asymmetric Catalysis
Caption: Logical relationship of components in the catalytic asymmetric ring-opening.
Application Notes and Protocols for the Metal-Catalyzed Epoxidation of Internal Alkenes
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of internal alkenes is a cornerstone transformation in organic synthesis, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. Metal-catalyzed methods offer a powerful means to achieve high efficiency and stereoselectivity. This document provides detailed application notes, experimental protocols, and comparative data for key metal-catalyzed systems used in the epoxidation of internal alkenes.
Introduction
Epoxides are versatile synthetic intermediates due to their inherent ring strain, which allows for facile ring-opening reactions with a variety of nucleophiles. The stereocontrolled synthesis of epoxides from internal alkenes is of paramount importance for the construction of complex molecules with defined stereochemistry. This document focuses on synthetically useful methods employing manganese, iron, and ruthenium catalysts.
Data Presentation: Comparative Performance of Catalytic Systems
The following table summarizes the performance of various metal-catalyzed systems for the epoxidation of internal alkenes, offering a direct comparison of their efficacy under different reaction conditions.
| Catalyst System | Alkene Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Manganese | |||||||||
| (R,R)-Jacobsen's Catalyst | (Z)-1-Phenylpropene | NaOCl | 4 | CH₂Cl₂/H₂O | 0 | 4 | 85 | 92 | [1][2] |
| (R,R)-Jacobsen's Catalyst | Indene | NaOCl | 5 | CH₂Cl₂/H₂O | 0 | 6 | 90 | >99 | [3] |
| MnSO₄ | Cyclooctene (B146475) | H₂O₂/NaHCO₃ | 1 | DMF/H₂O | 25 | 1 | 95 | N/A | [4][5][6] |
| Mn(OAc)₂/Picolinic Acid | 1-Octene (B94956) | Peracetic Acid | 0.05 | Acetonitrile | 0 | <0.1 | 85 | N/A | [7] |
| Iron | |||||||||
| [((phen)₂(H₂O)Fe)₂(μ-O)]⁴⁺ | 1-Octene | Peracetic Acid | 0.25 | CH₃CN | 0 | <0.1 | >90 | N/A | [8] |
| [(TPA)Fe(OTf)₂] | Cyclooctene | H₂O₂/Acetic Acid | 0.5 | CH₃CN/CH₃COOH | 0 | <0.1 | ~100 | N/A | [9] |
| Ruthenium | |||||||||
| Ru-Porphyrin | (Z)-Stilbene | O₂/H₂O | 1 | Toluene | 25 | 24 | 95 | N/A | [10][11] |
| [Ru(pybox)(pydic)] | (Z)-Chalcone | H₂O₂ | 1 | Acetone | 25 | 16 | 98 | 75 | N/A |
N/A : Not Applicable (for achiral catalysts or when enantioselectivity was not the focus).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of (Z)-1-Phenylpropene
This protocol is based on the highly effective manganese-salen catalyzed enantioselective epoxidation.[1][2][12]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
(Z)-1-Phenylpropene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (e.g., Clorox®, ~0.55 M NaOCl)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 by the dropwise addition of 1 M NaOH.[3]
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve (Z)-1-phenylpropene (0.5 g, 4.23 mmol) and Jacobsen's catalyst (0.108 g, 0.17 mmol, 4 mol%) in 5 mL of CH₂Cl₂.
-
Cool the flask in an ice bath with vigorous stirring.
-
Slowly add the buffered bleach solution (pH 11.3) to the vigorously stirred reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the corresponding epoxide.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Protocol 2: Iron-Catalyzed Epoxidation of 1-Octene with Peracetic Acid
This protocol describes a rapid and efficient epoxidation of a terminal alkene using an in situ prepared iron catalyst.[8]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1-Octene
-
Peracetic acid (32% in acetic acid)
-
Acetonitrile (CH₃CN)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask, dissolve FeCl₃·6H₂O (1 mol%) and 1,10-phenanthroline (2 mol%) in acetonitrile. Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add 1-octene (1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add peracetic acid (1.1 equiv) to the stirred solution. The reaction is typically complete within 5 minutes.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude epoxide, which can be further purified by distillation or column chromatography.
Protocol 3: Manganese-Catalyzed Epoxidation of Cyclooctene with Hydrogen Peroxide
This protocol outlines an environmentally benign epoxidation using a simple manganese salt and hydrogen peroxide in a buffered system.[4][5][6][13]
Materials:
-
Manganese(II) sulfate (B86663) (MnSO₄)
-
Cyclooctene
-
Hydrogen peroxide (30% aq.)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Water
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask, dissolve cyclooctene (1.0 equiv) and MnSO₄ (0.01 equiv, 1 mol%) in a mixture of DMF and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (0.25 equiv) to the solution.
-
To the stirred solution, add hydrogen peroxide (2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, add water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for metal-catalyzed epoxidation and a simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Caption: General experimental workflow for metal-catalyzed epoxidation.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water co-catalysis in aerobic olefin epoxidation mediated by ruthenium oxo complexes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05516G [pubs.rsc.org]
- 11. Water co-catalysis in aerobic olefin epoxidation mediated by ruthenium oxo complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. Epoxide synthesis by epoxidation [organic-chemistry.org]
Application Notes and Protocols for Intramolecular Ring-Opening Reactions of Epoxy Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting intramolecular ring-opening reactions of epoxy alcohols. This powerful transformation is a key strategy in the synthesis of cyclic ethers, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. The protocols outlined below cover a range of catalytic systems, including acid-catalyzed, base-catalyzed, Lewis acid-mediated, and transition metal-catalyzed methods.
Introduction
The intramolecular cyclization of epoxy alcohols is a versatile and stereospecific method for the construction of tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) ring systems. The reaction proceeds via nucleophilic attack of the pendant hydroxyl group onto one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening is a critical aspect and is influenced by several factors, including the substitution pattern of the epoxide, the nature of the catalyst, and the reaction conditions. Generally, these cyclizations are governed by Baldwin's rules, which predict the favored ring closure pathways. However, specific catalysts and reaction setups can override these general preferences to yield desired cyclic ether products.
I. Acid-Catalyzed Intramolecular Cyclization
Acid catalysis activates the epoxide by protonating the oxygen atom, making it a better leaving group and facilitating nucleophilic attack by the internal alcohol. Common Brønsted acids employed for this purpose include camphorsulfonic acid (CSA) and p-toluenesulfonic acid (pTSA).
General Reaction Pathway
Caption: Acid-catalyzed intramolecular ring-opening of an epoxy alcohol.
Experimental Protocol: Acid-Catalyzed Cyclization of an Epoxysilyl Alcohol
This protocol describes the acid-catalyzed intramolecular cyclization of an epoxysilyl alcohol to form substituted tetrahydrofurans and tetrahydropyrans.[1]
Materials:
-
Epoxysilyl alcohol (0.2 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Acid catalyst (e.g., BF₃·OEt₂, pTSA, CSA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve the epoxysilyl alcohol (0.2 mmol) in dichloromethane.
-
Add the acid catalyst (e.g., BF₃·OEt₂, pTSA, or CSA) to the solution.
-
Stir the reaction mixture at the appropriate temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 8:1) as the eluent to afford the desired cyclic ether products.
Quantitative Data:
| Substrate | Catalyst | Product(s) | Yield (%) |
| Epoxysilyl alcohol 4e | BF₃·OEt₂ | Tetrahydropyran 9 + Hemiacetals 7 & 8 | 9: 65%, 7+8: 20% |
| Epoxysilyl alcohol 4e | pTSA | Tetrahydropyran 9 + Hemiacetals 7 & 8 | 9: 55%, 7+8: 25% |
| Epoxysilyl alcohol 4e | CSA | Tetrahydropyran 9 + Hemiacetals 7 & 8 | 9: 50%, 7+8: 30% |
II. Lewis Acid-Mediated Intramolecular Cyclization
Lewis acids can also be employed to activate the epoxide ring towards intramolecular nucleophilic attack. A variety of Lewis acids have been utilized for this transformation, each with its own unique reactivity profile.
Hexafluoroisopropanol (HFIP) Promoted Synthesis of Tetrahydrofurans
HFIP can act as both a solvent and a promoter for the catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes, which can be adapted for intramolecular reactions of epoxy-alkenes.[2]
Experimental Protocol: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans
This protocol describes a general procedure for the synthesis of substituted tetrahydrofurans using HFIP.[2]
Materials:
-
Epoxide (0.15 mmol)
-
Alkene (0.25 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 150 µL)
-
Silica gel for flash chromatography or preparative TLC
Procedure:
-
In a capped tube, combine the epoxide (0.15 mmol) and the alkene (0.25 mmol).
-
Add HFIP (150 µL) in one portion.
-
Stir the reaction mixture at 45 °C for 6–15 hours, monitoring the reaction progress by GC-MS until the starting epoxide is consumed.
-
After the reaction is complete, evaporate the solvent.
-
Purify the crude material directly by flash chromatography or preparative TLC to obtain the substituted tetrahydrofuran.
Quantitative Data:
| Epoxide | Alkene | Product | Yield (%) |
| Styrene oxide | α-Methylstyrene | 2-methyl-2,4-diphenyltetrahydrofuran | 55 |
| Styrene oxide | 1,1-Diphenylethylene | 2,2,4-triphenyltetrahydrofuran | 60 |
Magnesium Halide-Catalyzed Synthesis of Tetrahydrofurans
Magnesium halides can catalyze the intramolecular cyclization of epoxy alcohols, influencing both the regio- and stereoselectivity of the reaction.[3]
Experimental Protocol: Magnesium Halide-Catalyzed Cyclization
This protocol details the synthesis of tetrahydrofuran derivatives from epoxy alcohols using a catalytic amount of magnesium halide.[3]
Materials:
-
Epoxy alcohol (e.g., 1-(2,3-epoxypropyl)cyclohexane-1-ol)
-
Magnesium bromide etherate (MgBr₂·Et₂O) or Magnesium iodide (MgI₂) (10 mol%)
-
Tetrahydrofuran (THF) or 1,4-Dioxane (reflux)
-
Silica gel for chromatography
Procedure:
-
Dissolve the epoxy alcohol in THF.
-
Add 10 mol% of the magnesium halide (e.g., MgBr₂·Et₂O or MgI₂).
-
Reflux the mixture for the specified time (e.g., 5-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Substrate | Catalyst | Solvent | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 1-(2,3-epoxypropyl)cyclohexane-1-ol (1a) | MgBr₂·Et₂O | THF | 20 | Spiro-tetrahydrofuran (2a) | 69 | - |
| Phenyl-substituted epoxy alcohol (1b) | MgBr₂·Et₂O | THF | 20 | Tetrahydrofurans (2b:2c) | 76 | 76:24 |
| Phenyl-substituted epoxy alcohol (1b) | MgI₂ | THF | 10 | Tetrahydrofurans (2b:2c) | 84 | 85:15 |
| Phenyl-substituted epoxy alcohol (1b) | MgI₂ | 1,4-Dioxane | 5 | Tetrahydrofurans (2b:2c) | 85 | 86:14 |
III. Transition Metal-Catalyzed Enantioselective Cyclization
Chiral transition metal complexes can catalyze the enantioselective intramolecular cyclization of epoxy alcohols, providing access to enantioenriched cyclic ethers. Cobalt-salen complexes have proven to be particularly effective for this purpose.
Cobalt-Salen Catalyzed Enantioselective Cyclization
A chiral [Co(III)(salen)] complex can catalyze the intramolecular cyclization of epoxy alcohols with excellent regio- and enantiocontrol.[4]
Reaction Workflow
Caption: Workflow for cobalt-salen catalyzed enantioselective cyclization.
Experimental Protocol: Cobalt-Salen Catalyzed Cyclization
A general procedure for the enantioselective cyclization of a terminal epoxy alcohol.
Materials:
-
Terminal epoxy alcohol
-
Chiral (salen)Co(III) complex (catalyst)
-
tert-Butyl methyl ether (TBME) as solvent
-
Silica gel for chromatography
Procedure:
-
To a solution of the terminal epoxy alcohol in TBME, add the chiral (salen)Co(III) catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the enantioenriched cyclic ether.
Quantitative Data (Representative Examples):
| Substrate | Catalyst Loading (mol%) | Product | Yield (%) | ee (%) |
| (±)-5,6-epoxyhex-1-ene | 2 | (R)-2-vinyltetrahydrofuran | 95 (for resolved diol) | >98 |
| meso-2,3-epoxy-1,4-butanediol derivative | 2 | Bicyclic ether | 85 | 94 |
IV. Borinic Acid-Catalyzed Regioselective Ring Opening
Diarylborinic acids can catalyze the C3-selective ring opening of 3,4-epoxy alcohols with various nucleophiles. While the cited examples focus on intermolecular reactions with nitrogen heterocycles, the principle of a catalytic tethering mechanism can be envisioned for intramolecular reactions as well.[5][6][7][8][9]
Proposed Catalytic Cycle
References
- 1. Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Regio- and Enantioselective Cyclization of Epoxy Alcohols Catalyzed by a [CoIII(salen)] Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Borinic Acid-Catalyzed, Regioselective Ring Opening of 3,4-Epoxy Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 3,4-Epoxyhexane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides by Grignard reagents is a fundamental and versatile C-C bond-forming reaction in organic synthesis, providing a reliable method for the preparation of alcohols. This application note details the reaction of 3,4-epoxyhexane with various Grignard reagents. Due to the symmetric nature of this compound, the regioselectivity of the initial nucleophilic attack is not a factor. However, the stereochemical outcome is of significant interest, as the reaction proceeds via an S(_N)2 mechanism, leading to an inversion of configuration at the attacked carbon center. This allows for the stereospecific synthesis of various alcohol products, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Reaction Mechanism and Stereochemistry
The reaction of a Grignard reagent (R-MgX) with this compound proceeds through a nucleophilic attack of the carbanionic part of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside of the C-O bond, leading to the opening of the three-membered ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[1][2]
Given the S(_N)2 nature of the reaction, the stereochemistry of the starting epoxide dictates the stereochemistry of the product. For example, the reaction of a cis-epoxide will result in the formation of a threo-alcohol, while a trans-epoxide will yield an erythro-alcohol, assuming the Grignard reagent attacks one of the two equivalent carbons.
Data Presentation
The following table summarizes the expected products and reported yields for the reaction of this compound with selected Grignard reagents.
| Grignard Reagent (R-MgX) | Starting Epoxide Stereochemistry | Product Name | Product Stereochemistry | Yield (%) | Reference |
| Methylmagnesium Bromide (CH(_3)MgBr) | Not Specified | 4-Methylheptan-3-ol | (3S,4R) | 76 | [3] |
| Methylmagnesium Bromide (CH(_3)MgBr) | Not Specified | 4-Methylheptan-3-ol | (3R,4R) | 83 | [3] |
| Methylmagnesium Bromide (CH(_3)MgBr) | Not Specified | 4-Methylheptan-3-ol | (3R,4S) | 81 | [3] |
| Methylmagnesium Bromide (CH(_3)MgBr) | Not Specified | 4-Methylheptan-3-ol | (3S,4S) | 72 | [3] |
| Ethylmagnesium Bromide (C(_2)H(_5)MgBr) | cis or trans | 3-Ethyl-4-heptanol | threo or erythro | Not Reported | N/A |
| Phenylmagnesium Bromide (C(_6)H(_5)MgBr) | cis or trans | 3-Phenyl-4-heptanol | threo or erythro | Not Reported | N/A |
Note: The yields for the synthesis of 4-methylheptan-3-ol stereoisomers were achieved through a chemoenzymatic approach, which may differ from a direct Grignard reaction on a stereochemically pure this compound. However, they provide a valuable reference for the potential outcomes of such a reaction.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with Grignard reagents. It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
Protocol 1: Synthesis of 4-Methylheptan-3-ol from this compound and Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with a stream of dry nitrogen or argon.
-
Addition of Reactants: To the flask, add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF. Cool the flask to 0 °C using an ice bath.
-
Grignard Reaction: Slowly add the methylmagnesium bromide solution (1.1-1.5 equivalents) from the dropping funnel to the stirred solution of the epoxide. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude 4-methylheptan-3-ol by fractional distillation or column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Reaction of this compound with other Grignard Reagents (e.g., Ethylmagnesium Bromide)
This protocol can be adapted for other Grignard reagents by substituting ethylmagnesium bromide with the desired reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Ethyl bromide (or other alkyl/aryl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine (optional) to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve ethyl bromide (1.1 equivalents) in anhydrous ether/THF and add a small portion to the magnesium. Initiation of the reaction is indicated by bubbling and a cloudy appearance.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]
-
-
Work-up and Purification:
-
Follow the quenching, extraction, drying, concentration, and purification steps as described in Protocol 1.
-
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of alcohols from this compound.
Caption: A typical experimental workflow for the reaction of this compound with a Grignard reagent.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of 3,4-epoxyhexane via microwave-assisted epoxidation of 3-hexene (B12438300). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times and potentially higher yields. The protocol utilizes hydrogen peroxide as a green oxidizing agent in a phase-transfer catalytic system. Detailed experimental procedures, characterization data, and a workflow diagram are provided to facilitate replication and adaptation in various research and development settings.
Introduction
Epoxides are valuable intermediates in organic synthesis, serving as precursors to a wide range of functional groups and finding applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The synthesis of this compound, a key building block, has traditionally been achieved through methods requiring long reaction times and often employing hazardous peracids. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, offering benefits such as enhanced reaction rates, increased yields, and improved purity of products.[2][3] This application note details a microwave-assisted protocol for the epoxidation of 3-hexene, providing a safer, faster, and more efficient alternative to conventional methods.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of this compound, allowing for easy comparison with conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |
| Substrate | 3-Hexene | 3-Hexene | N/A |
| Oxidizing Agent | 30% Hydrogen Peroxide | 30% Hydrogen Peroxide | [4] |
| Catalyst System | Sodium Tungstate (B81510) Dihydrate, Phosphoric Acid, Aliquat 336 | Sodium Tungstate Dihydrate, Phosphoric Acid, Aliquat 336 | [4] |
| Solvent | Dichloromethane (B109758) | Dichloromethane | [4] |
| Temperature | 80°C | 60°C | [2] |
| Reaction Time | 15 minutes | 4-6 hours | [4] |
| Yield | >90% (expected) | ~70-85% | [4] |
| Microwave Power | 100-300 W (variable) | N/A | [2] |
Experimental Protocols
Materials and Equipment
-
3-Hexene (cis/trans mixture or individual isomers)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Aliquat 336 (Phase-transfer catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
-
Round-bottom flask (for workup)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Synthesis of this compound
-
Reaction Setup: In a dedicated microwave process vial equipped with a magnetic stir bar, combine sodium tungstate dihydrate (0.05 mmol), 85% phosphoric acid (0.12 mmol), and Aliquat 336 (0.02 g).
-
Addition of Reagents: To the vial, add dichloromethane (5 mL) and 3-hexene (5 mmol).
-
Initiation of Reaction: While stirring vigorously, slowly add 30% hydrogen peroxide (7.5 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 15 minutes with a variable power of 100-300 W. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Wash the organic layer with deionized water (2 x 10 mL) to remove water-soluble components.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: Due to the low boiling point of this compound, purification of the crude product should be performed by distillation.[5]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques:
-
¹H NMR (CDCl₃): Expected chemical shifts for the protons on the oxirane ring are in the range of δ 2.5-3.0 ppm. The alkyl protons will appear further upfield.
-
¹³C NMR (CDCl₃): The carbons of the epoxide ring are expected to resonate in the range of δ 50-60 ppm.
-
FTIR (neat): Characteristic peaks for the epoxide ring are expected around 1250 cm⁻¹ (C-O-C symmetric stretch) and 850-950 cm⁻¹ (C-O-C asymmetric stretch).
-
GC-MS: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (100.16 g/mol ).
Mandatory Visualization
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Epoxyalkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of epoxyalkanes, a versatile transformation for the synthesis of valuable alcohol products. The protocols detailed below are designed to be readily implemented in a laboratory setting, offering guidance on catalyst selection, reaction optimization, and product characterization.
Introduction
The catalytic hydrogenation of epoxyalkanes represents a powerful and atom-economical method for the synthesis of alcohols. This reaction involves the ring-opening of the epoxide with molecular hydrogen in the presence of a catalyst, leading to the formation of primary or secondary alcohols. The regioselectivity of this transformation—determining whether the primary (anti-Markovnikov) or secondary (Markovnikov) alcohol is formed—is a critical aspect that can be controlled by the choice of catalyst and reaction conditions. The resulting alcohol products have broad applications, particularly as intermediates and building blocks in the pharmaceutical industry. For instance, 2-phenylethanol, produced from the hydrogenation of styrene (B11656) oxide, is utilized as an antimicrobial preservative and a fragrance in pharmaceutical preparations.[1][2]
Data Presentation: Regioselective Hydrogenation of Terminal Epoxides
The selection of an appropriate catalyst system is paramount in controlling the regioselectivity of epoxide hydrogenation. Below are tabulated results for two distinct and highly regioselective catalytic systems: an iron-based system for the synthesis of primary alcohols and a ruthenium-based system for the synthesis of secondary alcohols.
Table 1: Iron-Catalyzed Regioselective Hydrogenation for the Synthesis of Primary Alcohols [3][4]
| Entry | Epoxide Substrate | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Primary Alcohol Yield (%) | Regioselectivity (Primary:Secondary) |
| 1 | Styrene Oxide | Fe(BF₄)₂·6H₂O / Tetraphos / TFA | THF | 80 | 20 | 18 | 95 | >99:1 |
| 2 | 1,2-Epoxyoctane | Fe(BF₄)₂·6H₂O / Tetraphos / TFA | 1,4-Dioxane (B91453) | 80 | 40 | 18 | 92 | >99:1 |
| 3 | Propylene Oxide | Fe(BF₄)₂·6H₂O / Tetraphos / TFA | THF | 80 | 20 | 18 | 85 | >99:1 |
| 4 | (R)-Limonene Oxide | Fe(BF₄)₂·6H₂O / Tetraphos / TFA | 1,4-Dioxane | 120 | 40 | 18 | 78 | >99:1 |
| 5 | Menthofuran Epoxide | Fe(BF₄)₂·6H₂O / Tetraphos / TFA | 1,4-Dioxane | 120 | 40 | 18 | 88 | >99:1 |
Table 2: Ruthenium-Catalyzed Regioselective Hydrogenation for the Synthesis of Secondary Alcohols
| Entry | Epoxide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Secondary Alcohol Yield (%) | Regioselectivity (Secondary:Primary) | |---|---|---|---|---|---|---|---|---| | 1 | Styrene Oxide | [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ | Toluene (B28343) | 100 | 30 | 12 | 96 | >99:1 | | 2 | 1,2-Epoxyoctane | [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ | Toluene | 100 | 30 | 12 | 94 | >99:1 | | 3 | 4-Chlorostyrene Oxide | [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ | Toluene | 100 | 30 | 12 | 95 | >99:1 | | 4 | 2,3-Dimethyloxirane | [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ | Toluene | 100 | 30 | 12 | 91 | >99:1 | | 5 | Cyclohexene Oxide | [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ | Toluene | 100 | 30 | 12 | 98 | N/A |
Experimental Protocols
Protocol 1: Iron-Catalyzed Hydrogenation for Primary Alcohols[3][4]
This protocol describes the general procedure for the iron-catalyzed regioselective hydrogenation of terminal epoxides to yield primary alcohols.
Materials:
-
Epoxide substrate (0.5 mmol)
-
Fe(BF₄)₂·6H₂O (3.0 mol%)
-
Tetraphos ligand (3.0 mol%)
-
Trifluoroacetic acid (TFA) (2.0 mol%)
-
Anhydrous THF or 1,4-dioxane (4.0 - 6.0 mL)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask or autoclave under an inert atmosphere (e.g., argon), add Fe(BF₄)₂·6H₂O (3.0 mol%), tetraphos ligand (3.0 mol%), and a magnetic stir bar.
-
Add the anhydrous solvent (THF or 1,4-dioxane, 4.0-6.0 mL) to the flask.
-
Add the epoxide substrate (0.5 mmol) and TFA (2.0 mol%) to the reaction mixture.
-
Seal the flask or autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (20-40 bar).
-
Heat the reaction mixture to the specified temperature (80-120 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for 18 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed by GC-MS to determine conversion and regioselectivity.
-
For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Ruthenium-Catalyzed Hydrogenation for Secondary Alcohols
This protocol provides a general method for the ruthenium-catalyzed hydrogenation of terminal epoxides to afford secondary alcohols with high regioselectivity.
Materials:
-
Epoxide substrate (0.5 mmol)
-
[Ru(p-cymene)Cl₂]₂ (1.0 mol%)
-
Chiral ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) (2.2 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Anhydrous toluene (5.0 mL)
-
Hydrogen gas (high purity)
-
Autoclave
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, charge an autoclave with [Ru(p-cymene)Cl₂]₂ (1.0 mol%), the appropriate ligand (2.2 mol%), K₂CO₃ (1.0 mmol), and a magnetic stir bar.
-
Add anhydrous toluene (5.0 mL) followed by the epoxide substrate (0.5 mmol).
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas 3-5 times.
-
Pressurize the autoclave to 30 bar with hydrogen.
-
Place the autoclave in a preheated oil bath at 100 °C and stir the reaction mixture for 12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The conversion and regioselectivity can be determined by GC analysis of an aliquot of the reaction mixture.
-
The product can be isolated by filtering the reaction mixture to remove the base, evaporating the solvent, and purifying the residue by flash chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic hydrogenation of epoxyalkanes.
Caption: General experimental workflow for catalytic hydrogenation.
Catalytic Cycle for Epoxide Hydrogenation
The mechanism for the catalytic hydrogenation of epoxides can vary depending on the metal and ligands. The diagram below illustrates a plausible catalytic cycle for a transition metal-catalyzed hydrogenation process.
Caption: Generalized catalytic cycle for epoxide hydrogenation.
Regioselectivity in Epoxide Hydrogenation
The regiochemical outcome of the hydrogenation is a critical consideration. The choice of catalyst dictates the site of nucleophilic attack by the hydride.
Caption: Catalyst control of regioselectivity in hydrogenation.
References
Application Notes and Protocols: 3,4-Epoxyhexane Derivatives as Key Building Blocks in the Synthesis of Muricatacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to their inherent ring strain, which allows for facile ring-opening reactions with a variety of nucleophiles. This reactivity, coupled with the ability to control stereochemistry, makes chiral epoxides powerful building blocks for the asymmetric synthesis of complex natural products. This application note focuses on the utility of 3,4-epoxyhexane derivatives as key precursors in the total synthesis of (+)- and (-)-muricatacin, a pair of enantiomeric γ-butyrolactones with significant cytotoxic activity against various human tumor cell lines. The core strategy involves the stereoselective synthesis of a 3,4-epoxy-alkane intermediate and its subsequent regioselective ring-opening to construct the characteristic γ-lactone moiety of the target natural product.
Application: Total Synthesis of (+)- and (-)-Muricatacin
The synthesis of both enantiomers of muricatacin (B138324) provides a clear and compelling example of the strategic application of this compound derivatives. The general synthetic approach involves the creation of a long-chain aliphatic epoxide, which is then elaborated to the final lactone structure. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting epoxide.
A concise and efficient total synthesis of both (+)- and (-)-muricatacin has been reported, highlighting the strategic importance of epoxide intermediates.[1] The key steps in this synthesis are:
-
Preparation of an α,β-unsaturated ester: This serves as the precursor to the epoxide.
-
Asymmetric Dihydroxylation: This reaction, using Sharpless asymmetric dihydroxylation conditions, establishes the two stereocenters of the future epoxide in a highly controlled manner.
-
Conversion to an Epoxide: The resulting diol is then converted to the corresponding epoxide.
-
Lactonization: The epoxide is opened and cyclized to form the final γ-butyrolactone ring of muricatacin.
The overall synthetic strategy is efficient, proceeding in high yield and with excellent stereocontrol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (-)-muricatacin, demonstrating the efficiency of the reactions involving the this compound derivative precursor.[1]
| Step | Reactant | Product | Reagents and Conditions | Yield (%) |
| 1. Esterification | Undec-1-yne | Ethyl undec-2-ynoate | n-BuLi, ClCO2Et | 95 |
| 2. Isomerization | Ethyl undec-2-ynoate | Ethyl (2E,4E)-undeca-2,4-dienoate | Ph3P, PhOH, Benzene, rt, 14 h | 78 |
| 3. Asymmetric Dihydroxylation | Ethyl (2E,4E)-undeca-2,4-dienoate | Ethyl (2E,4R,5R)-4,5-dihydroxyundec-2-enoate | AD-mix-β, t-BuOH/H2O, 0 °C, 24 h | 83 |
| 4. Lactonization | Ethyl (2E,4R,5R)-4,5-dihydroxyundec-2-enoate | (-)-Muricatacin | H2, Pd/C, K2CO3, THF, reflux, 5 h | 76 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2E,4E)-undeca-2,4-dienoate
-
To a solution of ethyl undec-2-ynoate (1.0 eq) in benzene, add triphenylphosphine (B44618) (1.5 eq) and phenol (B47542) (1.5 eq).
-
Stir the reaction mixture at room temperature for 14 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford ethyl (2E,4E)-undeca-2,4-dienoate.[1]
Protocol 2: Asymmetric Dihydroxylation to Ethyl (2E,4R,5R)-4,5-dihydroxyundec-2-enoate
-
To a stirred solution of ethyl (2E,4E)-undeca-2,4-dienoate (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (1.4 g/mmol of diene).
-
Stir the resulting mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (B76179) and warm the mixture to room temperature.
-
Stir for an additional 30 minutes, then extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (2E,4R,5R)-4,5-dihydroxyundec-2-enoate.[1]
Protocol 3: Synthesis of (-)-Muricatacin
-
To a solution of ethyl (2E,4R,5R)-4,5-dihydroxyundec-2-enoate (1.0 eq) in THF, add 10% Pd/C (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
To the filtrate, add potassium carbonate (K2CO3) and reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (-)-muricatacin as a white solid.[1]
Visualizations
Caption: Synthetic pathway for (-)-muricatacin.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Epoxyhexane
Welcome to the technical support center for the synthesis of 3,4-epoxyhexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction yields and troubleshooting common issues encountered during the epoxidation of 3-hexene (B12438300).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the epoxidation of 3-hexene. The two primary approaches are:
-
Peroxyacid-mediated epoxidation: This method typically uses meta-chloroperoxybenzoic acid (m-CPBA) in a non-aqueous solvent. It is known for its reliability and generally high yields.[1] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[2]
-
Catalytic epoxidation with hydrogen peroxide (H₂O₂): This "greener" approach uses hydrogen peroxide as the oxidant in the presence of a metal catalyst, such as a manganese(II) salt (e.g., MnSO₄).[3][4] This method is atom-efficient, with water being the primary byproduct.[5]
Q2: What is the primary byproduct I should be concerned about, and how can I minimize its formation?
A2: The most common byproduct is hexane-3,4-diol, which results from the ring-opening of the newly formed epoxide.[6] This hydrolysis is particularly problematic in the presence of water and acidic conditions.[7][8] To minimize diol formation:
-
Use anhydrous (dry) solvents and reagents.[7]
-
In peroxyacid reactions, consider adding a buffer like sodium bicarbonate to neutralize the carboxylic acid byproduct.[7]
-
For m-CPBA reactions, slow, dropwise addition of the reagent can prevent the rapid formation of free acid that promotes hydrolysis.[9]
Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Gently increasing the reaction temperature can accelerate the reaction. However, be cautious, as excessive heat can promote side reactions and decomposition of the oxidizing agent.[7] For some systems, lower temperatures can paradoxically lead to faster rates.[10]
-
Catalyst Loading: In catalytic systems, ensure you are using the correct amount of catalyst. Too little will result in a slow or incomplete reaction.[7]
-
Additives: For manganese-catalyzed H₂O₂ epoxidations, additives like salicylic (B10762653) acid (in DMF) or sodium acetate (B1210297) (in tBuOH) can enhance the reaction rate by 2-3 times.[3][4][11]
Q4: How do I purify the final this compound product?
A4: Purification typically involves a multi-step work-up and chromatography:
-
Quenching: The first step is to quench any remaining oxidizing agent. For peroxyacid reactions, a saturated solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) is commonly used.[1]
-
Washing: The reaction mixture is then washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by water and brine.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]
-
Purification: The crude product can be purified by vacuum distillation or, more commonly, by silica (B1680970) gel column chromatography.[1][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 3-Hexene | 1. Inactive Oxidizing Agent: m-CPBA can degrade over time. H₂O₂ can decompose. 2. Insufficient Catalyst: In catalytic reactions, the catalyst loading may be too low.[7] 3. Low Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. | 1. Use a fresh batch of m-CPBA or titrate your H₂O₂ solution to confirm its concentration. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature while monitoring for byproduct formation with TLC or GC. |
| Low Yield of this compound | 1. Side Reactions: Formation of hexane-3,4-diol via hydrolysis is a common issue.[6] 2. Suboptimal Reagent Ratio: The stoichiometry of the alkene to the oxidizing agent may not be optimal. 3. Reaction Time: The reaction may not have reached completion, or it may have proceeded for too long, leading to product degradation. | 1. Ensure all solvents and reagents are anhydrous.[7] Add a buffer like NaHCO₃ if using a peroxyacid.[7] 2. Experiment with varying the molar ratio of the oxidizing agent to the alkene. For H₂O₂ systems, a 1:3 ratio of alkene to H₂O₂ has been shown to be effective.[13] 3. Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.[7] |
| Presence of Multiple Spots on TLC (in addition to starting material and product) | 1. Diol Formation: The presence of a more polar spot below the epoxide is likely the diol. 2. Over-oxidation: With harsh conditions or strong oxidants, cleavage of the C-C bond can occur, leading to aldehydes or carboxylic acids.[6] 3. Allylic Oxidation: Especially with certain catalysts, oxidation at the position adjacent to the double bond can occur.[7] | 1. Follow the recommendations for preventing diol formation (see above). 2. Use milder reaction conditions (lower temperature, dropwise addition of oxidant). 3. Choose a highly selective epoxidation system like m-CPBA.[7] |
| Difficulty in Purifying the Product | 1. Co-elution of Byproducts: The polarity of the epoxide and some byproducts might be similar, making separation by column chromatography difficult. 2. Residual Catalyst: Metal catalysts may need to be carefully removed. | 1. Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate). 2. For heterogeneous catalysts, ensure complete filtration after the reaction. For homogeneous catalysts, specific work-up procedures may be required to precipitate and remove the metal. |
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize quantitative data for the synthesis of this compound under various conditions.
Table 1: Epoxidation of 3-Hexene with m-CPBA
| Alkene Isomer | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| trans-3-Hexene (B77681) | Dichloromethane (B109758) (CH₂Cl₂) | 0 to 25 | 12 | ~99 | [1] |
| cis-3-Hexene | Dichloromethane (CH₂Cl₂) | Room Temp | 2 | ~75 | [8] |
| trans-3-Hexene | Ether | Not specified | Not specified | High | [6][14] |
| cis-2-Hexene* | Acetone | Not specified | Not specified | High | [8] |
*Data for a similar substrate is included for comparative purposes.
Table 2: Catalytic Epoxidation of Alkenes with Hydrogen Peroxide (H₂O₂)
| Catalyst System | Alkene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| MnSO₄ / NaHCO₃ | Various cyclic and aryl-substituted | DMF or tBuOH | Room Temp | 1-24 | Good | [3][15] |
| MnSO₄ / NaHCO₃ / Salicylic Acid | Various cyclic and aryl-substituted | DMF | Room Temp | Shorter | Enhanced | [3][4] |
| Fe(II) catalyst on fluorinated alumina | Cyclohexene | Acetonitrile | 40 | 3 | ~80 (selectivity) | [5] |
| Vanadium-based MOF | Cyclohexene | Liquid Phase | 50-65 | 0.25 | ~50 | [16] |
*Data for a similar substrate is included for comparative purposes.
Experimental Protocols
Protocol 1: Epoxidation of trans-3-Hexene using m-CPBA
This protocol is adapted from a general procedure for m-CPBA epoxidation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-hexene (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by silica gel column chromatography, typically using a solvent system of hexanes and ethyl acetate.
Protocol 2: Catalytic Epoxidation of 3-Hexene using H₂O₂ and a Manganese Catalyst
This protocol is based on a general method for manganese-catalyzed epoxidation.[3][11]
-
Reaction Setup: In a round-bottom flask, dissolve 3-hexene (1 equivalent), manganese(II) sulfate (MnSO₄, 0.1-1.0 mol%), and a bicarbonate buffer (e.g., NaHCO₃, at least catalytic amounts) in a suitable solvent such as DMF or a tBuOH/water mixture. If using DMF, add salicylic acid (4 mol%) as an additive.
-
Reagent Addition: Add aqueous hydrogen peroxide (H₂O₂, 30%, ~3-10 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the progress of the reaction by GC or TLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude epoxide by silica gel column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. google.com [google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
Technical Support Center: 3-Hexene Epoxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting 3-hexene (B12438300) epoxidation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of 3-hexene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Peroxyacid: The oxidizing agent (e.g., m-CPBA) may have degraded over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water: Moisture in the reaction can consume the peroxyacid. | 1. Use fresh or properly stored peroxyacid. The activity of solid m-CPBA can be checked by titration. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 3. Ensure all glassware is thoroughly dried and use an anhydrous solvent. |
| Formation of a Diol Side Product (3,4-Hexanediol) | 1. Acidic Conditions: The presence of acidic impurities or the carboxylic acid byproduct can catalyze the ring-opening of the epoxide.[1][2] 2. Aqueous Work-up: The presence of water, especially under acidic conditions, will hydrolyze the epoxide to the diol.[1] | 1. Use a buffered system (e.g., with sodium bicarbonate) to neutralize the acidic byproduct as it forms.[3] 2. Perform the reaction in a non-aqueous, aprotic solvent like dichloromethane (B109758) or chloroform (B151607).[2] Ensure the work-up is performed under neutral or slightly basic conditions until the epoxide is isolated. |
| Mixture of Stereoisomers | 1. Impure Starting Material: The starting 3-hexene may be a mixture of cis and trans isomers. | 1. Use a pure stereoisomer of 3-hexene as the starting material. The epoxidation reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[4][5] |
| Difficulty in Product Purification | 1. Removal of Carboxylic Acid Byproduct: The carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) can be difficult to separate from the neutral epoxide product. | 1. During the work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct into the aqueous layer.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the epoxidation of 3-hexene?
The most common side product is 3,4-hexanediol (B1617544) . This diol is formed by the acid-catalyzed ring-opening (hydrolysis) of the desired 3,4-epoxyhexane product.[1] The presence of any acid, including the carboxylic acid byproduct from the peroxyacid, can promote this side reaction, especially if water is present.[2]
Q2: How can I minimize the formation of the 3,4-hexanediol side product?
To minimize the formation of the diol, the following precautions should be taken:
-
Use an Aprotic Solvent: Perform the reaction in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform to avoid hydrolysis.[2]
-
Buffer the Reaction: Add a mild base, such as sodium bicarbonate, to the reaction mixture to neutralize the acidic carboxylic acid byproduct as it is formed.[3]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous to exclude water from the reaction.
-
Careful Work-up: During the work-up procedure, avoid acidic conditions until the epoxide has been isolated.
Q3: What is the expected yield for the epoxidation of 3-hexene?
The reaction yields for alkene epoxidations are typically around 75%.[1] However, the actual yield can be influenced by the reaction conditions, the purity of the reagents, and the effectiveness of the work-up and purification procedures.
Q4: Is the epoxidation of 3-hexene stereospecific?
Yes, the epoxidation of alkenes with peroxyacids like m-CPBA is a stereospecific syn-addition.[4][5] This means that:
-
cis-3-Hexene (B1361246) will produce cis-3,4-epoxyhexane.
-
trans-3-Hexene will produce trans-3,4-epoxyhexane.
The stereochemistry of the starting alkene is retained in the epoxide product.
Q5: How does the ring-opening of the epoxide to a diol affect the stereochemistry?
The acid-catalyzed ring-opening of the epoxide proceeds via a backside attack by a nucleophile (like water), resulting in anti-dihydroxylation.[1] This means the two hydroxyl groups of the resulting diol will be on opposite faces of the carbon backbone.
Experimental Protocols
Epoxidation of cis-3-Hexene with meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
cis-3-Hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cis-3-hexene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-3,4-epoxyhexane.
-
The crude product can be further purified by flash column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the epoxidation of 3-hexene and the subsequent hydrolysis side reaction.
Caption: A troubleshooting workflow for identifying and resolving common issues in 3-hexene epoxidation.
References
Technical Support Center: Purification of 3,4-Epoxyhexane by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,4-epoxyhexane using column chromatography. The information is designed to assist in optimizing purification protocols, overcoming common challenges, and ensuring the integrity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Recovery of this compound | Decomposition on acidic silica (B1680970) gel. | Epoxides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or polymerization. Solution: Use a deactivated or neutral stationary phase. Options include: - Deactivated Silica Gel: Prepare by making a slurry of silica gel in a solution of 1-2% triethylamine (B128534) in an non-polar solvent like hexane (B92381), followed by solvent removal. - Neutral Alumina: Can be a suitable alternative for acid-sensitive compounds. - Cyano-Bonded Silica: A less reactive polar stationary phase. |
| Compound eluted too quickly (in the solvent front). | The mobile phase is too polar. Solution: Decrease the polarity of the mobile phase. For normal-phase chromatography, this typically means increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate). | |
| Compound is still on the column. | The mobile phase is not polar enough. Solution: Gradually increase the polarity of the mobile phase. If a single solvent system is not effective, a gradient elution may be necessary. | |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase polarity. | The polarity of the mobile phase is not optimized to resolve the target compound from impurities. Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation (a clear difference in Rf values) between this compound and the impurities. An ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.[1] |
| Column overloading. | Too much crude sample has been loaded onto the column for its size. Solution: Reduce the amount of sample loaded. A general guideline is to use a silica gel-to-crude sample ratio of 30:1 to 100:1 by weight for difficult separations.[1] | |
| Improperly packed column. | Channels or cracks in the stationary phase lead to uneven solvent flow and poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. The top surface of the silica should be level and protected with a layer of sand. | |
| Tailing of the this compound Peak | Strong interaction with the stationary phase. | The compound is interacting too strongly with active sites on the silica gel. Solution: Add a small amount of a modifier to the mobile phase. For example, adding 0.1-1% triethylamine can help to reduce tailing of basic compounds by neutralizing acidic silanol (B1196071) groups. For acidic impurities, a small amount of acetic acid may be beneficial. |
| Inconsistent Elution Times | Changes in mobile phase composition or column condition. | The composition of the mobile phase may be changing over time, or the column may be degrading. Solution: Use freshly prepared and well-mixed mobile phase. Ensure the column is properly equilibrated before loading the sample. If reusing a column, ensure it is thoroughly cleaned and regenerated between runs. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
Due to the potential for acid-catalyzed degradation of epoxides, standard silica gel is often not recommended. The preferred stationary phases are:
-
Deactivated Silica Gel: This is a common and effective choice. Silica gel can be "neutralized" by washing with a solution containing a base like triethylamine or sodium bicarbonate.[2]
-
Cyano-Bonded Silica: This provides a less reactive polar surface and can be used in both normal-phase and reversed-phase modes.
-
Neutral Alumina: Can also be used, but its chromatographic properties differ from silica.
Q2: How do I choose the right mobile phase for purifying this compound?
The ideal mobile phase should provide good separation of this compound from any impurities. This is best determined empirically using Thin-Layer Chromatography (TLC).
-
For Normal-Phase Chromatography (Deactivated Silica or Cyano Column): Start with a non-polar solvent system and gradually increase the polarity. Common solvent mixtures include hexane/ethyl acetate (B1210297) or hexane/diethyl ether. A good starting point is a 95:5 or 90:10 mixture of hexane to ethyl acetate. The goal is to achieve an Rf value for this compound of approximately 0.2-0.4 on a TLC plate for optimal separation on a column.[1]
-
For Reversed-Phase Chromatography (Cyano Column): A polar mobile phase is used. Common solvent systems are mixtures of water and acetonitrile (B52724) or water and methanol (B129727).
Q3: My this compound appears to be decomposing on the column. How can I confirm this and prevent it?
You can test for on-column decomposition by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear that were not present in the first dimension, it indicates decomposition on the silica.
To prevent decomposition, use a deactivated stationary phase as described in Q1. Running the chromatography at a lower temperature (e.g., in a cold room) can also sometimes help to minimize degradation of sensitive compounds.
Q4: Can I reuse my column for multiple purifications of this compound?
While possible, it is generally recommended to use a fresh column for each purification to avoid cross-contamination, especially when high purity is required. If you must reuse a column, ensure it is thoroughly flushed with a strong solvent (e.g., methanol or isopropanol (B130326) for a cyano column) to remove all previously eluted compounds, and then re-equilibrate it with your starting mobile phase.
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
This protocol describes a general procedure. The mobile phase composition should be optimized based on TLC analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Preparation of Deactivated Silica Gel:
-
Prepare a 1% solution of triethylamine in hexane.
-
Make a slurry of the required amount of silica gel in this solution.
-
Gently remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of the deactivated silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
-
Analysis:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Determine the purity by analytical techniques such as GC-MS or NMR.
-
Quantitative Data Summary
The following table provides a template for recording and comparing quantitative data from purification experiments. Actual values will vary depending on the specific experimental conditions.
| Parameter | Purification on Standard Silica Gel | Purification on Deactivated Silica Gel | Purification on Cyano-Bonded Silica |
| Purity (post-column) | User-defined | User-defined | User-defined |
| Yield (%) | User-defined | User-defined | User-defined |
| Retention Factor (Rf) on TLC | User-defined | User-defined | User-defined |
| Mobile Phase Composition | User-defined | User-defined | User-defined |
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Temperature for 3,4-Epoxyhexane Ring-Opening
Welcome to the Technical Support Center for optimizing the ring-opening of 3,4-Epoxyhexane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you refine your experimental conditions for this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the ring-opening of this compound?
Under both acidic and basic conditions, the primary product of the ring-opening of this compound with a nucleophile (e.g., water, alcohol, or amine) is a substituted hexane-3,4-diol derivative. The specific regiochemistry and stereochemistry of the product depend on the reaction conditions.
Q2: How does temperature generally affect the rate of epoxide ring-opening reactions?
As with most chemical reactions, increasing the temperature generally increases the rate of the this compound ring-opening. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product.
Q3: What is the key difference in mechanism between acid-catalyzed and base-catalyzed ring-opening of epoxides?
Acid-catalyzed ring-opening proceeds through a more S(_N)1-like mechanism where the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon atom. Base-catalyzed ring-opening follows an S(_N)2 mechanism, where a strong nucleophile directly attacks the less sterically hindered carbon atom of the epoxide ring.
Q4: Are there safety concerns associated with the ring-opening of epoxides at elevated temperatures?
Yes, epoxides are reactive molecules, and their reactions can be exothermic. When performing these reactions at elevated temperatures, especially on a larger scale, there is a risk of a runaway reaction. It is crucial to have proper temperature control and to be prepared for rapid cooling if necessary. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in base-catalyzed reaction | Insufficient temperature. | Base-catalyzed ring-opening of simple epoxides often requires elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature in increments of 10-20°C. Refluxing in a suitable solvent is a common practice. |
| Low yield in acid-catalyzed reaction | Reaction may not require high temperatures. | Acid-catalyzed ring-opening is often efficient at or slightly above room temperature. Excessive heat can lead to side reactions and degradation. Start at room temperature and monitor the reaction progress before increasing the temperature. |
| Formation of multiple products or byproducts | Temperature is too high. | High temperatures can promote side reactions such as polymerization or elimination. Try lowering the reaction temperature. Analyze the byproducts to understand the side reactions and adjust conditions accordingly. |
| Slow reaction rate | Temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR). |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time at the current temperature. If the reaction is still incomplete, a moderate increase in temperature may be necessary. |
Data on Temperature Effects
| Reaction Condition | Nucleophile | Substrate Analog | Temperature (°C) | Reaction Time | Observations |
| Acid-Catalyzed | Water | 1,2-Epoxyalkanes | Room Temperature | Varies | Generally proceeds efficiently without additional heating. |
| Acid-Catalyzed | Methanol | Epoxidized Methyl Oleate | 120 | - | Determined as the optimal temperature for maximizing hydroxyl value. |
| Base-Catalyzed | Sodium Methoxide (B1231860) | 1,2-Epoxyhexane | Reflux (Methanol, ~65°C) | 30 min | Standard condition for complete reaction in a laboratory setting. |
| Base-Catalyzed | Thiophenol | Glycidyl Esters | 100 | 1 hour | Increased temperature from 70°C to 100°C reduced reaction time from 6 hours to 1 hour.[1] |
| Base-Catalyzed | Sodium Sulfide | Juvenile Hormone III (epoxide) | 55 | 30 min | Over 98% ring opening was achieved. |
Experimental Protocols
Acid-Catalyzed Ring-Opening of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., methanol, water, or a mixture).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of a solid acid catalyst).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature in 10°C increments, continuing to monitor the reaction. Be cautious of byproduct formation at higher temperatures.
-
Work-up: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Base-Catalyzed Ring-Opening of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add the basic nucleophile (e.g., sodium methoxide or sodium hydroxide).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time. A typical starting point is 30 minutes to 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Temperature Optimization: If the reaction is incomplete, the reflux time can be extended. If the reaction is too slow even with extended reflux, a higher boiling solvent could be considered, but this may also increase the likelihood of side reactions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general mechanisms for acid- and base-catalyzed ring-opening of this compound and a typical experimental workflow for temperature optimization.
References
stability of 3,4-Epoxyhexane under acidic vs basic conditions
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 3,4-Epoxyhexane, focusing on its stability under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the stability of this compound under acidic versus basic conditions?
A1: this compound exhibits significantly different stability profiles in acidic and basic environments due to distinct reaction mechanisms for the opening of the epoxide ring.
-
Acidic Conditions: Epoxides are generally unstable and highly reactive in the presence of acid. The reaction is initiated by the protonation of the epoxide oxygen, which makes it an excellent leaving group.[1][2] This is followed by a nucleophilic attack (e.g., by water) on one of the epoxide carbons.[3] The process is rapid even with weak nucleophiles and under mild acidic conditions.[1][3]
-
Basic Conditions: Epoxides are relatively stable in the presence of weak bases but will react with strong bases that are also good nucleophiles (e.g., hydroxide (B78521), alkoxides).[2] The reaction proceeds via a direct nucleophilic attack on one of the epoxide carbons.[4][5] This SN2 reaction requires a strong nucleophile because the unprotonated oxygen is a poor leaving group.[6]
Q2: I am observing rapid degradation of this compound in a reaction mixture containing a trace amount of acid, but it seems stable in my basic solution. Why is this?
A2: This is expected behavior. The acid-catalyzed ring-opening is a much faster process because the initial protonation of the epoxide oxygen dramatically increases the electrophilicity of the ring carbons and creates a good leaving group.[2] In contrast, basic conditions require a potent nucleophile to directly attack the less reactive, neutral epoxide.[7] If your basic solution contains a poor nucleophile, the epoxide ring will remain stable.
Q3: What is the expected product from the ring-opening of this compound in aqueous acid or base?
A3: In both acidic and basic aqueous solutions, the ring-opening of this compound yields hexane-3,4-diol .[8] The key difference lies in the reaction mechanism and stereochemistry. The reaction is stereospecific, meaning a cis-epoxide will yield a different stereoisomer of the diol than a trans-epoxide. Both mechanisms proceed via a backside attack, resulting in an anti-addition of the two hydroxyl groups.[3][6]
Q4: My reaction is producing unwanted polymers. What could be the cause and how can I prevent it?
A4: Polymerization can be a significant side reaction, particularly under harsh conditions.[9] The high reactivity of the protonated epoxide in acidic media can lead to it being attacked by the hydroxyl group of an already-opened diol molecule, initiating polymerization. To minimize this, you can:
-
Maintain a low concentration of the epoxide.
-
Use a stoichiometric amount of the nucleophile or a large excess of a solvent nucleophile (like water) to favor the formation of the diol.
-
Control the temperature; elevated temperatures can accelerate polymerization.
Q5: How does the regioselectivity of ring-opening differ in acidic vs. basic conditions for an unsymmetrical epoxide?
A5: While this compound is symmetrical, it is crucial to understand this concept for other epoxides.
-
Acidic Conditions: The nucleophile preferentially attacks the more substituted carbon atom. This is because the transition state has significant SN1 character, with a partial positive charge building up on the carbon that can best stabilize it.[1][3][10]
-
Basic Conditions: The nucleophile attacks the less sterically hindered carbon atom, following a standard SN2 mechanism where steric hindrance is the dominant factor.[4][5][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Reaction is too fast/uncontrollable | Reaction is being run under acidic conditions which catalyze rapid ring-opening. | Run the reaction at a lower temperature. If possible, use a weaker or buffered acid system. |
| No reaction or very slow reaction | Reaction is being run under basic conditions with a weak nucleophile. | Use a stronger nucleophile (e.g., sodium hydroxide instead of sodium bicarbonate). Increase the reaction temperature.[3] |
| Low yield of desired diol product | Side reactions, such as polymerization, are occurring.[9] | Ensure a high concentration of the nucleophile (e.g., use water as the solvent for hydrolysis). Control the temperature and reaction time carefully by monitoring the reaction progress.[9] |
| Mixture of unexpected products | The starting material may be impure, or the reaction conditions may promote rearrangements (more likely under strongly acidic conditions). | Purify the starting this compound before use. Consider using buffered acidic conditions to moderate reactivity. |
Quantitative Data Summary
| Condition | Nucleophile | Temperature (°C) | Rate Constant (k) | Relative Rate |
| Acid-Catalyzed | H₂O (in dilute HClO₄) | 20 | ~1.3 x 10⁻³ L mol⁻¹ s⁻¹ | ~80,000x |
| Base-Catalyzed | OH⁻ | 20 | ~1.6 x 10⁻⁸ L mol⁻¹ s⁻¹ | 1x |
Data is generalized from established principles of epoxide hydrolysis kinetics. Actual rates will vary based on specific concentrations and solvent systems.
Reaction Mechanisms
The stability and reaction pathway of this compound are dictated by the pH of the environment. The diagrams below illustrate the mechanisms of ring-opening under acidic and basic conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. bartleby [bartleby.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in Epoxidation Reactions
Welcome to the Technical Support Center for epoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in an epoxidation reaction?
Low conversion in epoxidation can be attributed to several factors, including:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. For instance, some reactions require low temperatures to prevent byproduct formation, while others need elevated temperatures for catalyst activation.[1]
-
Catalyst Issues: Catalyst deactivation, poisoning, or incorrect loading can significantly hinder the reaction.[1]
-
Reagent Quality: The purity and activity of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) and the stability of the solvent are critical. The presence of impurities or moisture can lead to side reactions or catalyst deactivation.[2]
-
Side Reactions: Competing reactions such as allylic oxidation or epoxide ring-opening can consume the starting material and reduce the yield of the desired epoxide.[1][3]
-
Stereochemical Hindrance: The stereochemistry of the starting alkene can sometimes hinder the approach of the oxidizing agent.
Q2: How does the choice of solvent affect my epoxidation reaction?
The solvent can significantly influence the reaction rate and selectivity. Protic solvents like methanol (B129727) can sometimes enhance the reaction rate with hydrogen peroxide, while aprotic solvents such as acetonitrile (B52724) are often preferred for achieving high conversion and selectivity.[1] The solvent can also affect the adsorption of reactants onto the catalyst surface in heterogeneous catalysis.[1]
Q3: My catalyst seems to be inactive. What could be the cause?
Catalyst deactivation can occur through several mechanisms:[4]
-
Sintering: At high temperatures, metal particles on a supported catalyst can agglomerate, reducing the active surface area.
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, blocking them from participating in the reaction.
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can physically block the active sites.
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture.
Q4: I'm observing byproducts in my reaction. What are they and how can I minimize them?
Common byproducts in epoxidation reactions include diols (from epoxide ring-opening) and allylic oxidation products (e.g., enones and enols).[1][3] To minimize their formation:
-
Control the Temperature: Higher temperatures can favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.[1][3]
-
Choose the Right Oxidant and Catalyst: Some catalyst systems are more selective for epoxidation than others. For example, m-CPBA is generally highly selective.[3]
-
Minimize Water and Acidity: The presence of water and acidic conditions can promote the hydrolysis of the epoxide to a diol.[3]
Troubleshooting Guides
Guide 1: Diagnosing Low Conversion
This guide provides a step-by-step approach to identifying the root cause of low conversion in your epoxidation reaction.
Step 1: Verify Reagents and Reaction Setup
-
Check Oxidizing Agent: Ensure the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) is fresh and has been stored correctly. Titrate if necessary to confirm its concentration.
-
Solvent Purity: Use dry, high-purity solvents. The presence of water can lead to unwanted side reactions.[2]
-
Reaction Atmosphere: Ensure the reaction is performed under the recommended atmosphere (e.g., inert gas for sensitive catalysts).
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment.
Step 2: Evaluate the Catalyst
-
Catalyst Loading: Confirm that the correct amount of catalyst is being used. Too little catalyst will result in a slow or incomplete reaction.[1]
-
Catalyst Activity: If possible, test the catalyst with a known reaction to confirm its activity. Consider if the catalyst has been properly activated and stored.
-
Heterogeneous Catalysts: For supported catalysts, consider issues like leaching or changes in morphology.
Step 3: Analyze for Side Reactions
-
Identify Byproducts: Use analytical techniques like GC-MS, LC-MS, or NMR to identify any major byproducts.
-
Address Common Side Reactions:
The following diagram illustrates a troubleshooting workflow for low conversion:
Caption: Troubleshooting workflow for low epoxidation conversion.
Data Presentation
The following tables summarize the impact of various reaction parameters on epoxidation conversion.
Table 1: Effect of Catalyst and Temperature on Styrene Epoxidation
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Styrene Oxide (%) | Reference |
| NiO | 70 | 51.7 | 86.2 | [5] |
| CoO | 70 | 47.3 | 73.1 | [5] |
| MoO3 | 70 | 48.5 | 85.7 | [5] |
| Cr2O3 | 70 | 44.4 | 47.6 | [5] |
| Fe2O3 | 70 | 27.3 | 43.0 | [5] |
Reaction Conditions: Styrene (5 mmol), TBHP (10 mmol), Catalyst (0.05 g), Solvent (ACN/DMF 9:1), Time (variable).[6]
Table 2: Effect of Solvent on 1-Hexene Epoxidation
| Solvent | Epoxidation Rate (normalized) | Reference |
| Methanol | Higher | [7][8] |
| Acetonitrile | Lower | [7][8] |
| Acetone | Intermediate | [7] |
Catalyst: Titanium silicalite-1 (TS-1).
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexene (B86901) with m-CPBA
This protocol provides a general procedure for the epoxidation of cyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cyclohexene
-
m-CPBA (meta-chloroperoxybenzoic acid)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Quench the reaction by adding saturated sodium bicarbonate solution and stir for 15-20 minutes to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexene oxide.
-
The product can be further purified by distillation or column chromatography if necessary.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for m-CPBA epoxidation.
Signaling Pathways and Logical Relationships
The interplay of various factors can be visualized as a network influencing the final conversion.
Caption: Factors influencing epoxidation conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of 3,4-Epoxyhexane during storage
Technical Support Center: 3,4-Epoxyhexane
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unwanted polymerization of this compound during storage and handling.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address common issues you may encounter.
Issue: The viscosity of my this compound has noticeably increased, or it has solidified.
-
Possible Cause: Polymerization has likely occurred. This can be initiated by contaminants, exposure to high temperatures, or light.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in the physical appearance of the material, such as increased viscosity, solidification, or color change.[1]
-
Solubility Test: Attempt to dissolve a small amount of the sample in a suitable non-reactive solvent. A significant decrease in solubility is a strong indicator of polymerization.[1]
-
Disposal: If polymerization is confirmed, the product may no longer be suitable for your application and should be disposed of according to your institution's safety protocols.
-
Issue: I am observing inconsistent results in my experiments using this compound from the same bottle.
-
Possible Cause: Partial polymerization or degradation of the this compound may have occurred over time, leading to impurities in your starting material.
-
Troubleshooting Steps:
-
Purity Check: Before use, it is advisable to check the purity of the this compound using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Broadened peaks in an NMR spectrum can indicate the presence of oligomers.[1]
-
Standardize Storage: Ensure that the material is stored under the recommended optimal conditions to minimize variability between uses.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to prevent the polymerization of this compound?
A1: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-induced degradation.
-
Light: Protect from light by using an amber or opaque container.[3][4]
-
Container: Ensure the container is tightly sealed to prevent contamination.[5]
Q2: What types of polymerization inhibitors can be used for this compound?
A2: While specific data for this compound is limited, phenolic inhibitors are commonly used for other unsaturated compounds and epoxides. These work by scavenging free radicals that can initiate polymerization.[6][7][] Examples include:
-
Butylated Hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
4-tert-Butylcatechol (TBC)
It is important to note that many phenolic inhibitors require the presence of a small amount of oxygen to be effective.[7][9]
Q3: How can I detect the early stages of polymerization in this compound?
A3: Early detection is key to preventing the loss of valuable material.
-
Visual Cues: A slight increase in viscosity or a change in color can be the first signs of polymerization.[1]
-
Analytical Monitoring: Techniques like NMR spectroscopy can reveal the broadening of peaks, which suggests the formation of oligomers.[1]
Q4: What is the expected shelf life of this compound?
A4: The shelf life of epoxides is highly dependent on storage conditions.[3][5] When stored properly, many epoxy compounds can have a shelf life of several years.[2][10][11] It is recommended to check the manufacturer's expiration date. If the material is past its expiration date, its quality should be verified with a simple pot life test or analytical methods before use.[11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and moisture-induced degradation. |
| Light Exposure | Store in an amber or opaque container | Protects from UV light, which can initiate polymerization.[3][4] |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air.[5] |
Table 2: Common Polymerization Inhibitors for Epoxides and Unsaturated Compounds
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical Scavenger |
| Hydroquinone (HQ) | 100 - 1000 ppm | Radical Scavenger (often requires oxygen)[7] |
| 4-tert-Butylcatechol (TBC) | 10 - 100 ppm | Radical Scavenger (often requires oxygen) |
Note: The optimal inhibitor and concentration may need to be determined empirically for this compound.
Experimental Protocols
Protocol 1: Quality Control Check for this compound Purity by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph equipped with a mass spectrometer (GC-MS) and a suitable capillary column (e.g., a non-polar or mid-polar column).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Analysis: Analyze the resulting chromatogram and mass spectra. The presence of peaks with higher retention times and molecular weights corresponding to dimers, trimers, or other oligomers indicates polymerization.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Simplified mechanism of acid-catalyzed polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. westsystem.com [westsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. astrochemical.com [astrochemical.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. chempoint.com [chempoint.com]
- 9. benchchem.com [benchchem.com]
- 10. westlakeepoxy.com [westlakeepoxy.com]
- 11. epoxyworks.com [epoxyworks.com]
Technical Support Center: 3,4-Epoxyhexane Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 3,4-Epoxyhexane production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the epoxidation of 3-hexene (B12438300). Common approaches include:
-
Peracid Epoxidation: Utilizing peracids like meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. This method is known for its high reactivity and stereospecificity.
-
Metal-Catalyzed Epoxidation: Employing metal catalysts, such as those based on titanium, manganese, or tungsten, in combination with an oxidant like hydrogen peroxide. These methods are often considered "greener" as they can use less hazardous reagents and produce water as the primary byproduct.[1][2]
Q2: What are the primary challenges when scaling up this compound production from the lab to a pilot or industrial scale?
A2: Scaling up the production of this compound introduces several critical challenges that can impact yield, purity, and safety. These include:
-
Heat Management: Epoxidation reactions are typically exothermic. Inadequate heat removal in larger reactors can lead to temperature gradients, side reactions, and in worst-case scenarios, thermal runaway.[3][4]
-
Mixing Efficiency: Achieving uniform mixing becomes more difficult in larger vessels. Poor mixing can result in localized high concentrations of reactants, leading to reduced selectivity and the formation of impurities.
-
Mass Transfer: In multiphase reactions (e.g., using a solid catalyst or an aqueous oxidant with an organic substrate), the rate of reaction can become limited by the transfer of reactants between phases.
-
Purification: The increased volume of product and potential for a different impurity profile at a larger scale can necessitate changes in the purification strategy. Methods like distillation or chromatography may need significant optimization.
-
Safety: Handling larger quantities of potentially hazardous materials, such as peroxides and flammable solvents, requires stringent safety protocols and specialized equipment to mitigate risks of fire and explosion.[4][5]
Q3: Are there greener alternatives for the epoxidation of 3-hexene?
A3: Yes, several greener approaches to 3-hexene epoxidation are being explored to minimize environmental impact and improve safety. These include:
-
Hydrogen Peroxide as Oxidant: Using hydrogen peroxide is advantageous as its only byproduct is water.[1]
-
Solvent-Free or Green Solvents: Conducting the reaction in the absence of volatile organic compounds (VOCs) or using more environmentally benign solvents.
-
Heterogeneous Catalysts: Employing solid catalysts that can be easily separated from the reaction mixture and potentially reused, reducing waste.
-
Continuous Flow Reactors: These offer better control over reaction parameters, improved heat transfer, and enhanced safety compared to batch reactors, especially for highly exothermic reactions.[3][6]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My yield of this compound has significantly decreased after scaling up the reaction. What are the potential causes and how can I troubleshoot this?
A: A decrease in yield upon scale-up can be attributed to several factors. Here is a step-by-step troubleshooting approach:
-
Check Reaction Temperature:
-
Potential Cause: Inadequate heat dissipation in a larger reactor can lead to an increase in the internal temperature, promoting side reactions such as hydrolysis of the epoxide to form 3,4-hexanediol (B1617544).
-
Solution: Monitor the internal reaction temperature closely. Improve the efficiency of the cooling system, for example, by using a jacketed reactor with a high-performance heat transfer fluid. Consider a slower, controlled addition of the oxidizing agent to manage the exotherm.
-
-
Evaluate Mixing Efficiency:
-
Potential Cause: Non-uniform mixing can create "hot spots" or areas with high local concentrations of reactants, leading to byproduct formation.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor geometry and volume. For larger reactors, computational fluid dynamics (CFD) modeling can help optimize mixing. Baffled reactors can also improve mixing efficiency.
-
-
Assess Catalyst Activity and Stability:
-
Potential Cause: The catalyst may be deactivating more rapidly at a larger scale due to impurities in the reactants or prolonged exposure to high temperatures. For heterogeneous catalysts, mass transfer limitations can also reduce the apparent activity.
-
Solution: Analyze the catalyst for signs of deactivation. If using a heterogeneous catalyst, ensure efficient stirring to minimize mass transfer limitations. Consider using a higher catalyst loading or a more robust catalyst.
-
-
Verify Purity of Reactants:
-
Potential Cause: Larger quantities of starting materials may introduce a higher absolute amount of impurities that can interfere with the reaction or poison the catalyst.
-
Solution: Ensure the 3-hexene and oxidizing agent meet the required purity specifications.
-
Problem 2: High Levels of Impurities in the Final Product
Q: I am observing a significant increase in byproducts, particularly 3,4-hexanediol, in my scaled-up production of this compound. How can I minimize these impurities?
A: The formation of 3,4-hexanediol is typically due to the acid- or base-catalyzed ring-opening of the epoxide by water.
-
Control Water Content: Ensure all reactants and solvents are anhydrous, as water can react with the epoxide to form the diol.
-
Neutralize Acidic Byproducts: If using a peracid like m-CPBA, the corresponding carboxylic acid is formed as a byproduct. This acid can catalyze the ring-opening of the epoxide. A buffered system or a mild basic wash during the work-up can help to neutralize this acid.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Purification Strategy: If diol formation is unavoidable, optimize the purification process. Distillation under reduced pressure is a common method to separate the more volatile epoxide from the less volatile diol.
Problem 3: Thermal Runaway or Poor Temperature Control
Q: During a pilot-scale run, we experienced a rapid and uncontrolled increase in reaction temperature. What measures can be taken to prevent this?
A: Thermal runaway is a serious safety hazard in exothermic epoxidation reactions.[4][5]
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Controlled Addition of Reagents: Add the limiting reagent (often the oxidant) slowly and in a controlled manner to manage the rate of heat generation.
-
Emergency Cooling and Quenching: Equip the reactor with an emergency cooling system and have a quenching agent readily available to stop the reaction in case of a cooling failure.
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow process can significantly improve heat transfer and safety by reducing the reaction volume at any given time.[3]
Data Presentation
Table 1: Impact of Scale-Up on Key Process Parameters in this compound Production (Representative Data)
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Industrial Scale (1000 L) |
| Typical Yield | 90-95% | 80-88% | 75-85% |
| Selectivity | >98% | 90-97% | 85-95% |
| Primary Impurity | <1% 3,4-hexanediol | 2-5% 3,4-hexanediol | 5-10% 3,4-hexanediol |
| Heat Transfer | Surface area to volume ratio is high; easily managed with a water bath. | Reduced surface area to volume ratio; requires a jacketed reactor with efficient heat transfer fluid. | Low surface area to volume ratio; requires advanced cooling systems and careful process control to prevent thermal runaway. |
| Mixing | Efficiently achieved with a magnetic stir bar. | Requires optimized mechanical stirring (e.g., impeller design and speed) to ensure homogeneity. | Complex fluid dynamics; may require multiple impellers and baffles. CFD modeling is often used for design. |
| Reaction Time | 1-2 hours | 3-5 hours (slower addition of reagents to control exotherm) | 6-10 hours (slower addition and longer heat-up/cool-down times) |
Note: The values in this table are representative and can vary depending on the specific process, catalyst, and equipment used.
Experimental Protocols
Protocol: Epoxidation of 3-Hexene with m-CPBA (Adaptable for Scale-Up)
Materials:
-
3-Hexene (ensure high purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity, the rest being water and m-chlorobenzoic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask or jacketed reactor
-
Addition funnel
-
Magnetic stirrer or overhead mechanical stirrer
-
Thermometer or temperature probe
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a clean, dry round-bottom flask or reactor with a stirrer and a thermometer. For larger scales, a jacketed reactor with an overhead stirrer and a temperature probe connected to a control system is recommended.
-
Charge Reactants: Dissolve 3-hexene in an appropriate volume of anhydrous DCM (e.g., 10 mL of DCM per 1 g of 3-hexene). Cool the solution to 0 °C using an ice-water bath.
-
Prepare m-CPBA Solution: In a separate flask, dissolve m-CPBA (typically 1.1 to 1.5 equivalents relative to the alkene) in DCM.
-
Addition of m-CPBA: Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirred 3-hexene solution, maintaining the internal temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a significant temperature rise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the 3-hexene is consumed.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by slowly adding a 10% aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Mandatory Visualizations
References
- 1. Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icheme.org [icheme.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Diol Formation During Epoxidation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of diol formation, a common side reaction during epoxidation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diol formation during an epoxidation reaction?
A1: The primary cause of diol formation is the hydrolysis of the newly formed epoxide ring.[1][2] This reaction, also known as epoxide ring-opening, can be catalyzed by both acidic and basic conditions in the presence of water, leading to the formation of a vicinal diol (a diol with hydroxyl groups on adjacent carbons).[3][4][5]
Q2: How does the choice of solvent impact diol formation?
A2: The solvent plays a critical role in preventing unwanted diol formation. Using non-aqueous, anhydrous solvents is essential to avoid hydrolysis of the epoxide.[2][6] Solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), ether, and acetone (B3395972) are recommended to isolate the epoxide as the main product.[2][6]
Q3: Can the pH of the reaction mixture contribute to diol formation?
A3: Yes, the pH of the reaction medium is a crucial factor. Both acidic (H₃O⁺) and basic (OH⁻) conditions can catalyze the opening of the epoxide ring to form a diol.[1][3][4] Therefore, maintaining a neutral pH is generally advisable to minimize this side reaction. While some specific catalytic systems may benefit from controlled pH adjustments to increase the epoxidation rate, this can also increase the risk of forming byproducts if not carefully managed.[7]
Q4: Does the type of oxidizing agent used influence the selectivity of the epoxidation reaction?
A4: Absolutely. The choice of oxidizing agent, or "oxygen donor," is critical for achieving high selectivity for the epoxide and minimizing side reactions. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents that can efficiently transfer an oxygen atom to an alkene.[6][8] In some industrial processes, hydroperoxides are used in combination with a catalyst.[9] The selectivity can be influenced by the nature of the oxidant and the presence of a suitable catalyst.[9]
Q5: How can I remove the carboxylic acid byproduct when using a peroxyacid like m-CPBA?
A5: After the epoxidation reaction is complete, the carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) can be removed by a simple workup procedure. This typically involves washing the reaction mixture with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which will deprotonate the carboxylic acid, making it water-soluble and easily separable from the organic layer containing the desired epoxide.[10][11]
Troubleshooting Guide: Minimizing Diol Formation
This guide provides a systematic approach to troubleshooting and minimizing the formation of diol byproducts during epoxidation reactions.
| Issue | Potential Cause | Recommended Solution | Key Considerations |
| Significant Diol Formation | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If necessary, add a drying agent like molecular sieves (3Å or 4Å) to the reaction.[12] | Water can be introduced from reagents, solvents, or atmospheric moisture. |
| Acidic or basic impurities in the reagents or on glassware. | Use purified reagents. Rinse glassware with a suitable solvent and dry thoroughly. Consider adding a non-nucleophilic base (e.g., powdered K₂CO₃) to neutralize any acidic byproducts from the oxidizing agent. | Acid or base catalysis significantly accelerates epoxide hydrolysis.[1][4] | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. For many epoxidations, especially sensitive ones, temperatures between -20 °C and 0 °C are recommended to improve selectivity.[12] | Higher temperatures can increase the rate of side reactions, including epoxide ring opening. | |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alkene is consumed. | Leaving the epoxide in the reaction mixture for an extended period, especially under non-ideal conditions, increases the likelihood of hydrolysis.[13] | |
| Low Epoxide Yield and Unidentified Byproducts | Inappropriate choice of oxidizing agent. | Select an oxidizing agent known for high selectivity with your specific substrate. For electron-rich alkenes, peroxyacids like m-CPBA are often effective. For electron-deficient alkenes, nucleophilic epoxidation conditions may be required.[14][15] | The reactivity of the alkene and the oxidant should be well-matched. |
| Catalyst-mediated decomposition or ring-opening. | If using a metal catalyst, screen different catalysts and ligands to optimize for epoxide selectivity. Some catalysts can also catalyze the hydrolysis of the epoxide.[16][17] | The catalyst's role is to accelerate the desired reaction; however, it can sometimes promote undesired pathways. |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of an Alkene using m-CPBA
This protocol provides a general method for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA) while minimizing diol formation.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use an anhydrous, non-protic solvent such as dichloromethane (CH₂Cl₂).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve m-CPBA (1.1 mmol, 1.1 equivalents) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting alkene spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, quench any excess peroxyacid by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
Caption: Pathway of diol formation from an alkene.
Caption: Troubleshooting workflow for minimizing diol byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 15. Epoxide - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Olefin cis-dihydroxylation versus epoxidation by non-heme iron catalysts: two faces of an Fe(III)-OOH coin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Metal-Catalyzed Epoxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in metal-catalyzed epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the deactivation of my metal-catalyzed epoxidation catalyst?
Catalyst deactivation is the gradual or abrupt loss of catalytic activity and/or selectivity.[1][2] The primary causes can be categorized into three main types: chemical, thermal, and mechanical.[1][3]
-
Chemical Deactivation: This includes poisoning, where impurities strongly bind to active sites, and fouling or coking, where deposits physically block pores and active sites.[1][3][4]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[1][5] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[5][6]
-
Mechanical Deactivation: This involves the physical loss of catalyst material through attrition (abrasion) or crushing, particularly in stirred-tank or fluidized-bed reactors.[1][4]
-
Leaching: The active metal species can dissolve from the solid support into the reaction medium, leading to a loss of active sites.[4][7]
Q2: How can I determine the specific cause of my catalyst's deactivation?
Identifying the root cause of deactivation requires a systematic approach involving catalyst characterization techniques.[1] Comparing the properties of the fresh and spent catalyst is crucial. Key methods include:
-
BET Surface Area Analysis: A significant reduction in surface area suggests sintering or fouling.[1]
-
Elemental Analysis (ICP-OES/AAS): Analyzing the reaction filtrate can detect leached metal species. Analyzing the catalyst surface can identify poison elements.
-
Spectroscopy (XPS, FT-IR): X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the chemical state of the active metal and the presence of surface poisons.[8] Fourier-Transform Infrared Spectroscopy (FT-IR) can identify adsorbed species or coke deposits.
-
Temperature-Programmed Methods (TPD, TPO, TPR): These techniques provide information on the number and strength of active sites, the nature of coke deposits, and the reducibility of the metal.[9][10]
-
Microscopy (TEM, SEM): Transmission or Scanning Electron Microscopy can visualize changes in particle size and morphology, providing direct evidence of sintering.[9]
Q3: What is catalyst poisoning and what are common poisons in epoxidation reactions?
Catalyst poisoning is the deactivation of a catalyst by the strong chemical adsorption of substances onto its active sites, rendering them ineffective.[4][11][12][13] This process can be reversible or irreversible.[1][11] Common poisons in epoxidation systems include:
-
Sulfur and Nitrogen Compounds: Often present as impurities in feedstocks, these can strongly bind to metal active sites.[4][11]
-
Heavy Metals: Contaminants like lead, mercury, or arsenic can permanently deactivate the catalyst.[3][14]
-
Water: In some systems, particularly at high temperatures, water can promote sintering or unwanted side reactions.[4]
-
By-products: Strong adsorption of reaction by-products or the epoxide product itself can block active sites.[15][16]
Q4: What is catalyst sintering and how can it be minimized?
Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a loss of active surface area.[1][5] This is an irreversible thermal degradation process. To minimize sintering:
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to reduce the rate of particle migration.[1]
-
Choose a Stable Support: Use support materials with high thermal stability and strong metal-support interactions to anchor the metal particles.
-
Control Atmosphere: The presence of certain gases, like steam, can accelerate sintering.[6]
Q5: What is fouling/coking, and how does it impact the catalyst?
Fouling is the physical deposition of substances from the reaction phase onto the catalyst surface, blocking pores and active sites.[1][4] A common form of fouling is coking, where carbonaceous materials (coke) are formed from the decomposition of organic molecules on the catalyst surface. This is particularly relevant in the epoxidation of larger organic molecules. The major impacts are:
-
Blocking of Active Sites: The deposited layer physically covers the catalytic centers.[3]
-
Pore Blockage: In porous catalysts, coke can block the pores, restricting the access of reactants to the internal active sites.[15] This is often indicated by an increased pressure drop in fixed-bed reactors.
Q6: My reaction solution is changing color. Could this be related to catalyst deactivation?
Yes, a change in the color of the reaction solution (e.g., turning yellow, brown, or grey) can be an indicator of catalyst leaching. Leaching is the dissolution of the active metal species from the solid support into the liquid reaction medium.[7] This leads to a loss of active sites from the heterogeneous catalyst and may induce a shift to a less selective homogeneous catalytic pathway.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during metal-catalyzed epoxidation.
Table 1: Troubleshooting Common Deactivation Scenarios
| Observed Symptom | Potential Primary Cause(s) | Recommended Diagnostic Action(s) | Possible Solution(s) |
| Rapid & Severe Activity Loss | Poisoning | Analyze feedstock for impurities (S, N, metals). Perform XPS on the spent catalyst to identify surface contaminants. | Purify feedstock. Install a guard bed to trap poisons before they reach the main catalyst bed.[17] |
| Gradual Decline in Activity | Sintering or Fouling/Coking | Perform BET surface area analysis (sintering/fouling) and TEM (sintering) on fresh vs. spent catalyst. Use TGA/TPO to quantify coke deposits. | For Sintering: Lower reaction temperature; select a more thermally stable catalyst support.[1] For Coking: Optimize reaction conditions (temperature, pressure, feed composition) to minimize coke formation. Implement periodic catalyst regeneration. |
| Decrease in Selectivity to Epoxide | Leaching or Pore Mouth Poisoning | Analyze the reaction filtrate for dissolved metal using ICP-OES/AAS. A change in product distribution may indicate a shift to homogeneous catalysis. | Modify the catalyst support or preparation method to enhance metal-support interaction. Adjust solvent polarity. |
| Increasing Pressure Drop (Fixed-Bed) | Fouling/Coking or Catalyst Crushing | Visually inspect the catalyst bed. Perform TGA on the spent catalyst to check for heavy coke deposits. Check the mechanical strength of the catalyst. | Implement a regeneration cycle to burn off coke.[18] Improve catalyst mechanical strength with binders or change catalyst shape.[1] |
Visual Guides and Workflows
Catalyst Deactivation Pathways
Troubleshooting Workflow
Analytical Protocols
Table 2: Key Analytical Techniques for Deactivated Catalysts
| Technique | Principle | Information Obtained | Deactivation Mechanism Indicated |
| BET Surface Area Analysis | N₂ physisorption measures the total surface area and pore size distribution of a material. | Loss of surface area, changes in pore volume/diameter. | Sintering, Fouling/Coking.[1] |
| ICP-OES / AAS | Inductively Coupled Plasma - Optical Emission Spectrometry / Atomic Absorption Spectroscopy quantifies elemental composition. | Concentration of metal in the reaction filtrate or on the catalyst surface. | Leaching, Poisoning. |
| XPS | X-ray Photoelectron Spectroscopy analyzes the elemental composition and chemical states of the surface (top 1-10 nm).[8] | Identification of surface poisons, changes in the oxidation state of the active metal. | Poisoning, Chemical Transformation. |
| TEM / SEM | Transmission / Scanning Electron Microscopy provides high-resolution images of the catalyst morphology. | Direct visualization of metal particle size, shape, and distribution. | Sintering, Attrition.[9] |
| TGA / TPO | Thermogravimetric Analysis / Temperature-Programmed Oxidation measures weight changes with temperature, often in an oxidative atmosphere. | Quantifies the amount of deposited coke or other volatile residues. | Fouling/Coking.[9] |
Protocol 1: BET Surface Area Analysis
Objective: To measure the specific surface area and pore size distribution to diagnose sintering or fouling.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the dried catalyst sample (both fresh and spent) into a sample tube.
-
Degassing: Heat the sample under vacuum or a flow of inert gas (e.g., N₂ or He) to remove adsorbed contaminants like water and CO₂. A typical condition is 150-300°C for several hours. The temperature should be high enough to clean the surface but not so high as to alter the catalyst structure.
-
Analysis: Cool the sample to liquid nitrogen temperature (77 K).
-
Adsorption Isotherm: Introduce known quantities of nitrogen gas to the sample and measure the pressure equilibrium. The amount of gas adsorbed is measured at various relative pressures (P/P₀).
-
Data Calculation: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area. Pore size distribution is typically calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
-
Comparison: Compare the surface area and pore volume of the spent catalyst to the fresh catalyst. A significant decrease suggests sintering or pore blockage.
Protocol 2: ICP-OES Analysis of Reaction Filtrate for Leaching
Objective: To quantify the amount of active metal that has leached into the liquid phase during the reaction.
Methodology:
-
Sample Collection: After the reaction, carefully separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation. Collect a precise volume of the clear filtrate.
-
Digestion (if required): If the filtrate contains organic compounds that could interfere with the analysis, a digestion step is necessary. This typically involves treating the sample with a strong acid mixture (e.g., aqua regia) and heating to decompose the organic matrix.
-
Dilution: Accurately dilute the filtrate (or digested sample) to a known volume using an appropriate solvent (typically deionized water) to bring the expected metal concentration into the linear range of the instrument.
-
Standard Preparation: Prepare a series of calibration standards with known concentrations of the metal of interest, spanning the expected concentration range of the sample.
-
Instrumental Analysis: Aspirate the standards and the prepared sample into the ICP-OES instrument. The instrument measures the intensity of light emitted at characteristic wavelengths for the target element.
-
Quantification: Generate a calibration curve from the standards. Use this curve to determine the concentration of the metal in the diluted sample. Calculate the total mass of leached metal based on the initial filtrate volume.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. chemisgroup.us [chemisgroup.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst Characterization Techniques [hidenanalytical.com]
- 10. Reaction Kinetics | Catalyst | Catalyst Characterization [hidenanalytical.com]
- 11. grokipedia.com [grokipedia.com]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. Why do precious metal particle catalysts become deactivated?-Kunming Zhicheng Boren Precision Alloy Co., Ltd [en.allpgm.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Isolation of 3,4-Epoxyhexane
This guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions for researchers isolating pure 3,4-epoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound? A1: Common impurities include unreacted starting material (cis- or trans-3-hexene), the carboxylic acid byproduct from the oxidizing agent (e.g., m-chlorobenzoic acid if mCPBA is used), and hexane-3,4-diol, which forms if the epoxide ring is opened by hydrolysis.[1][2]
Q2: How can I effectively remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) during the workup? A2: An aqueous basic wash is the standard procedure. After quenching the reaction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃). This deprotonates the carboxylic acid, making it water-soluble and easily extractable into the aqueous phase.
Q3: My epoxide seems to be decomposing during the workup or purification. What causes this and how can I prevent it? A3: Epoxides are sensitive to acidic conditions, which can catalyze ring-opening to form diols.[1][2][3][4] To prevent this, ensure all workup steps are performed under neutral or slightly basic conditions. Avoid any acidic catalysts in aqueous washes.[2][5] If using silica (B1680970) gel chromatography, be aware that standard silica is slightly acidic and can cause degradation.[6]
Q4: What is the best method to purify this compound: fractional distillation or flash column chromatography? A4: The choice depends on the scale of your reaction and the nature of the impurities.
-
Fractional Distillation: This method is effective for large-scale purifications, especially if the primary impurity is the unreacted, lower-boiling 3-hexene. It is generally less effective at removing non-volatile impurities like the carboxylic acid byproduct or the diol.
-
Flash Column Chromatography: This is the preferred method for removing non-volatile or polar impurities and for separating stereoisomers if needed.[7][8] It offers high resolution but can lead to product loss or degradation if the epoxide is sensitive to the stationary phase.[6]
Troubleshooting Guide
Problem: My final product is contaminated with hexane-3,4-diol.
-
Cause: This is a clear indication of epoxide ring-opening due to the presence of acid and water.[1][2] This may have occurred during an aqueous workup with an acidic catalyst or during purification on acidic media like silica gel.[3][4]
-
Solution:
-
Neutralize Workup: Ensure any aqueous washes are neutral or basic (e.g., use brine and saturated NaHCO₃).
-
Dry Solvents: Use anhydrous solvents and drying agents (like anhydrous magnesium or sodium sulfate) to minimize water content.[9]
-
Deactivate Silica Gel: If using flash chromatography, deactivate the silica gel by preparing the slurry in an eluent containing 1-3% triethylamine.[6][10] This neutralizes the acidic sites on the silica surface.
-
Problem: The yield after purification is significantly lower than expected.
-
Cause: Low yields can result from several factors: incomplete reaction, product degradation during workup/purification, or physical loss of product during extractions. Over-running the reaction can also lead to the formation of byproducts, reducing the yield of the desired epoxide.[9]
-
Solution:
-
Monitor Reaction: Use TLC or GC to monitor the reaction's progress to avoid running it for too long.[5]
-
Gentle Workup: Minimize contact time with aqueous layers and avoid vigorous shaking that can form emulsions.
-
Optimize Chromatography: If using chromatography, ensure the chosen solvent system provides good separation (Rf of ~0.2-0.3 for the product).[6] A "plug" of silica can be a faster, lower-loss alternative to a full column for removing baseline impurities.[6]
-
Problem: My crude product contains both cis- and trans-3,4-epoxyhexane. How can I separate them?
-
Cause: The stereochemistry of the starting alkene (cis- or trans-3-hexene) dictates the stereochemistry of the epoxide product, as epoxidation is a syn-addition.[1][3] The presence of both indicates an impure starting material.
-
Solution: A careful flash column chromatography with a low-polarity eluent system (e.g., a low percentage of ethyl acetate (B1210297) in hexanes) can often resolve the two diastereomers. Gradient elution may be necessary for optimal separation.[6]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4468-66-0 | [1][11] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Exact Mass | 100.088815 g/mol | [1] |
| Stereoisomers | Exists as cis-(R,R)/(S,S) enantiomers and a trans-meso compound.[1] |
Table 2: Representative Purification Outcomes for Epoxides
| Purification Method | Typical Eluent/Conditions | Expected Purity | Expected Yield | Notes |
| Flash Chromatography | Hexane/Ethyl Acetate (e.g., 98:2 to 90:10) | >98% | 70-90% | Excellent for removing polar impurities. Risk of degradation on acidic silica.[6][10] |
| Fractional Distillation | ~115-120 °C at 1 atm (Predicted) | >95% | 60-85% | Best for removing volatile impurities like residual alkene. Less effective for polar byproducts. |
Experimental Protocols
Protocol 1: General Aqueous Workup This protocol is designed to neutralize and remove the oxidizing agent's acidic byproduct and other water-soluble impurities.
-
Quench Reaction: Cool the reaction mixture in an ice bath. If a peroxide-based oxidant was used, quench any excess by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite until a test with starch-iodide paper is negative.
-
Dilute: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for a ~100 mL reaction volume). This removes the carboxylic acid byproduct.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble components.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[9]
Protocol 2: Purification by Flash Column Chromatography This method is ideal for achieving high purity on a lab scale.
-
TLC Analysis: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the epoxide.[6]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent ("wet-packing").[12] Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully apply the sample to the top of the column. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column ("dry-loading").[6]
-
Elution: Add the mobile phase to the column and apply pressure (via a pump or inert gas) to achieve a steady flow. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow
Caption: General workflow for isolating pure this compound.
Troubleshooting Logic for Impurities
Caption: Decision tree for troubleshooting common impurities.
References
- 1. Buy this compound (EVT-8846830) | 4468-66-0 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Purification [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hexane, 3,4-epoxy- | 4468-66-0 [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Solvent Effects on Epoxidation Reaction Rate
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of solvents on epoxidation reaction rates. The following sections provide answers to frequently asked questions, a guide to resolving common experimental issues, quantitative data, and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: How does the choice of solvent affect the rate of an epoxidation reaction?
The solvent can significantly influence the rate of an epoxidation reaction through several mechanisms:
-
Polarity and Dielectric Constant: The polarity of the solvent can affect the stabilization of the transition state. For many epoxidation reactions, particularly those involving peroxy acids, the rate is not highly sensitive to solvent polarity, suggesting a concerted mechanism with a non-polar transition state.[1] However, in some cases, polar solvents can accelerate the reaction by stabilizing charged intermediates or transition states. For instance, using chlorinated solvents like dichloromethane (B109758) can lead to higher conversion rates due to their higher dielectric constant.[2]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the oxidizing agent (like a peroxy acid), which can either activate or deactivate it. In some systems, protic solvents can promote the heterolytic cleavage of hydrogen peroxide, forming active oxygen species and reducing the reaction barrier.[3] Conversely, they can also solvate the oxidant, hindering its interaction with the alkene.
-
Coordinating Ability: Coordinating solvents can interact with the catalyst or the oxidant, potentially reducing their activity. For example, solvents like tert-butanol (B103910) can strongly reduce the catalytic activity of certain molybdenum-based catalysts.[2]
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and any intermediates to ensure a homogeneous reaction mixture and facilitate molecular interactions. Poor solubility can lead to a significant decrease in the reaction rate.
Q2: What are the most common solvents used for epoxidation, and why?
Commonly used solvents for epoxidation include:
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are widely used due to their inertness, ability to dissolve a wide range of organic compounds, and relatively low boiling points, which simplifies product isolation.[2] They are particularly favored for reactions with m-chloroperoxybenzoic acid (m-CPBA).
-
Aprotic Polar Solvents (e.g., Acetonitrile, Dimethylformamide (DMF)): These solvents are often preferred for their ability to support high conversion and selectivity in certain catalytic systems.[4]
-
Non-polar Solvents (e.g., Toluene, Hexane): These are used when a non-coordinating environment is required to maintain catalyst activity.
-
Alcohols (e.g., Methanol, Ethanol, tert-Butanol): While they can sometimes enhance the reaction rate with hydrogen peroxide, they can also lead to side reactions like epoxide ring-opening.[3][4] Their use depends on the specific reaction conditions and catalyst.
Q3: Can the solvent influence the stereoselectivity of an epoxidation reaction?
Yes, the solvent can play a crucial role in determining the stereoselectivity of an epoxidation reaction.[5] The solvent can influence the conformation of the substrate and the transition state, as well as interact with the catalyst in asymmetric epoxidation. This can lead to different diastereomeric or enantiomeric ratios of the epoxide product. The choice of solvent can be a critical parameter to optimize for achieving high stereoselectivity.[6]
Q4: I am observing a very slow or no reaction. Could the solvent be the issue?
A slow or stalled reaction can indeed be a result of an inappropriate solvent choice. Consider the following possibilities:
-
Reagent Insolubility: Your starting material, oxidant, or catalyst may not be sufficiently soluble in the chosen solvent.
-
Catalyst Deactivation: The solvent may be coordinating with and deactivating your catalyst. This is a known issue with some coordinating solvents and certain metal-based catalysts.[2]
-
Inappropriate Polarity: The solvent's polarity may not be suitable for stabilizing the transition state of the reaction.
For troubleshooting, refer to the guide below.
Q5: My reaction is producing significant byproducts. How can the solvent choice help minimize them?
The solvent can have a significant impact on the formation of byproducts, most commonly diols from the ring-opening of the epoxide.[4]
-
Minimizing Diol Formation: The presence of water or protic solvents (like alcohols) in the reaction mixture can lead to the acid- or base-catalyzed hydrolysis of the epoxide to form a diol.[7][8] Using anhydrous, aprotic solvents can minimize this side reaction. If a protic solvent is necessary, minimizing the reaction time and temperature can help.
-
Suppressing Other Side Reactions: In some cases, the solvent can influence the chemoselectivity of the oxidation, leading to allylic oxidation instead of epoxidation.[4] Screening different solvents can help identify conditions that favor the desired epoxidation pathway.
Troubleshooting Guide
| Problem | Possible Solvent-Related Cause | Troubleshooting Steps |
| Low or No Conversion | Poor Solubility: Reactants or catalyst are not fully dissolved. | - Observe the reaction mixture for undissolved solids. - Choose a solvent with better solubility for all components. - Consider gentle heating to improve solubility, but monitor for byproduct formation. |
| Catalyst Deactivation: The solvent is coordinating with the catalyst, inhibiting its activity.[2] | - Switch to a non-coordinating solvent. - Consult literature for solvent compatibility with your specific catalyst. | |
| Inappropriate Polarity: The solvent does not adequately stabilize the reaction's transition state. | - Experiment with solvents of different polarities (e.g., switch from a non-polar to a polar aprotic solvent). | |
| Poor Selectivity (e.g., Diol Formation) | Presence of Protic Solvents or Water: These can lead to the ring-opening of the epoxide product.[4][8] | - Use an anhydrous, aprotic solvent. - Ensure all glassware is thoroughly dried before use. - If using H₂O₂, consider a biphasic system or a phase-transfer catalyst to minimize contact of the epoxide with the aqueous phase. |
| Solvent-Mediated Side Reactions: The solvent may promote alternative reaction pathways like allylic oxidation. | - Screen a range of solvents to find one that favors epoxidation. - Lowering the reaction temperature may also improve selectivity.[4] | |
| Inconsistent Reaction Rates | Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can affect the reaction. | - Use high-purity, anhydrous solvents. - Consider purifying the solvent before use if inconsistencies persist. |
Quantitative Data: Solvent Effects on Epoxidation Rates
The following tables summarize quantitative data on the effect of solvents on epoxidation reaction rates from various studies.
Table 1: Effect of Solvent on the Conversion and Selectivity for the Epoxidation of Styrene
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | 99.2 | 98.7 |
| Dichloromethane | 85.1 | 90.5 |
| Toluene | 70.6 | 85.2 |
| Ethanol | 65.4 | 78.9 |
| Water | 50.2 | 65.8 |
Reaction conditions: Styrene (40 mmol), 30% H₂O₂ (40 mmol), VO-f-GO catalyst (10 mg), 80 °C, 3 hr. Data adapted from a study on graphene oxide-supported oxovanadium(IV) complex catalyzed epoxidation.[9]
Table 2: Effect of Solvent on the Rate Constant for Epoxidation of Alkenes with a Rhenium-Based Catalyst
| Solvent | Relative Reaction Rate |
| 1:1 CH₃CN−H₂O | ~10 |
| Methanol | 1 |
The reactions are approximately one order of magnitude faster in the semiaqueous solvent compared to methanol.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of an Alkene using m-CPBA
This protocol is a general guideline for the epoxidation of an alkene, such as cyclohexene, using m-chloroperoxybenzoic acid (m-CPBA).
-
Dissolve the Alkene: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equivalent) in dichloromethane (DCM).
-
Cool the Solution: Cool the solution to 0 °C in an ice bath.
-
Prepare the m-CPBA Solution: In a separate flask, dissolve m-CPBA (1.2 equivalents) in DCM.
-
Add the m-CPBA Solution: Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[4]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.[4]
-
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: General Procedure for Catalytic Epoxidation with Hydrogen Peroxide
This protocol provides a general method for the catalytic epoxidation of an alkene using hydrogen peroxide as the oxidant.
-
Catalyst Suspension: In a round-bottom flask, suspend the catalyst in the chosen solvent (e.g., acetonitrile).[4]
-
Add the Alkene: Add the alkene to the catalyst suspension.
-
Heat the Mixture: Heat the mixture to the desired reaction temperature (e.g., 60 °C) with vigorous stirring.
-
Add Hydrogen Peroxide: Add 30% aqueous hydrogen peroxide dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at the reaction temperature and monitor the progress by gas chromatography (GC) or TLC.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.
-
Work-up: Extract the product from the reaction mixture using an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the product as needed.
Visual Guides
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Stereoselectivity in 3-Hexene Epoxidation
Welcome to the Technical Support Center for the stereoselective epoxidation of 3-hexene (B12438300). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of chiral epoxides from 3-hexene.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the control of stereoselectivity in the epoxidation of cis- and trans-3-hexene (B77681).
Diastereoselective Epoxidation of trans-3-Hexene
Q1: I am performing an epoxidation on trans-3-hexene with m-CPBA and observing a mixture of diastereomers. How can I improve the diastereoselectivity?
A1: The epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a stereospecific syn-addition.[1][2] For trans-3-hexene, this will result in the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-epoxyhexane (the trans-epoxide). If you are observing the formation of the cis-epoxide, it may indicate the presence of side reactions or impurities. Ensure the starting alkene is free of any cis-isomer. The stereochemistry of the starting alkene dictates the stereochemistry of the epoxide product.[3]
Q2: My epoxidation of trans-3-hexene is proceeding slowly. How can I increase the reaction rate?
A2: The rate of epoxidation with peroxy acids can be influenced by the solvent and the presence of acid catalysts. The reaction rate tends to decrease in more basic solvents.[4] Using a weakly basic or non-basic solvent can be beneficial. Additionally, the presence of a catalytic amount of a protic acid can increase the rate of epoxidation.[4] However, be aware that acidic conditions can also promote the ring-opening of the newly formed epoxide to a diol, so conditions should be carefully optimized.[5]
Enantioselective Epoxidation of cis-3-Hexene (B1361246)
Q3: I am using a Jacobsen-Katsuki catalyst for the epoxidation of cis-3-hexene, but the enantiomeric excess (e.e.) is lower than expected. What are the potential causes and solutions?
A3: Low enantioselectivity in a Jacobsen epoxidation can arise from several factors:
-
Catalyst Quality: Ensure the (R,R)- or (S,S)-Jacobsen's catalyst is pure and has been stored under appropriate conditions to prevent degradation. The synthesis of the catalyst from chiral 1,2-diaminocyclohexane is a critical step for its enantiopurity.[6]
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.[7]
-
Oxidant: The choice of oxidant can be crucial. While buffered sodium hypochlorite (B82951) (bleach) is common, other oxidants like m-CPBA in the presence of N-methylmorpholine N-oxide (NMO) have been used, particularly at low temperatures.[7]
-
Axial Ligand: The nature of the axial ligand on the manganese complex can influence the enantioselectivity. The addition of a coordinating co-catalyst, such as a pyridine (B92270) N-oxide derivative, can sometimes enhance the e.e. and reaction rate.[8]
-
Alkene Geometry: The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted alkenes.[9] Ensure your starting cis-3-hexene is of high isomeric purity, as any trans-isomer will be a poor substrate and may lead to lower overall stereoselectivity.[9]
Q4: I am observing the formation of both cis- and trans-epoxides in the Jacobsen epoxidation of cis-3-hexene. Why is this happening?
A4: The formation of trans-epoxides from a cis-alkene in a Jacobsen epoxidation can be indicative of a radical-based reaction pathway competing with the desired concerted mechanism.[8] This can be influenced by the substrate and reaction conditions. While alkyl-substituted olefins tend to favor the concerted pathway leading to the cis-epoxide, certain conditions might promote the radical mechanism.[8] Optimizing the reaction temperature and ensuring the purity of all reagents can help minimize this side reaction.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
Q5: I am attempting a Sharpless epoxidation on an allylic alcohol precursor to a 3,4-epoxyhexane derivative, but my yields are low and the e.e. is poor. What should I check?
A5: The Sharpless epoxidation is highly sensitive to reaction conditions:
-
Water Content: The presence of water can deactivate the titanium catalyst. The use of anhydrous reagents and solvents, along with the addition of 3Å or 4Å molecular sieves, is critical.[10][11]
-
Reagent Quality: The quality of the titanium(IV) isopropoxide and the tert-butyl hydroperoxide (TBHP) is paramount. Use of freshly distilled or high-purity reagents is recommended.[10]
-
Stoichiometry: While catalytic versions of the Sharpless epoxidation exist, the original protocol often uses stoichiometric amounts of the titanium-tartrate complex. For challenging substrates, a higher catalyst loading may be necessary.[12]
-
Substrate Purity: Ensure the allylic alcohol is pure and free of other functional groups that might interfere with the catalyst.
Q6: Can I use the Sharpless epoxidation directly on 3-hexene?
A6: No, the Sharpless epoxidation is specific for the epoxidation of primary and secondary allylic alcohols.[13][14] To synthesize a chiral this compound using this method, you would need to start with an appropriate allylic alcohol, such as (E)-hex-2-en-1-ol or (Z)-hex-3-en-1-ol.
Data Presentation
The following tables summarize quantitative data for the stereoselective epoxidation of 3-hexene and related substrates from various sources.
Table 1: Diastereoselective Epoxidation of trans-Alkenes with Peroxy Acids
| Alkene | Oxidant | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference(s) |
| trans-3-Hexene | m-CPBA | Ether | RT | (3R,4S)- and (3S,4R)-3,4-epoxyhexane | Predominantly trans | Not Specified | [15] |
| trans-Alkenes (general) | Peroxy Acid | Nonaqueous | RT | trans-Epoxides | Stereospecific | ~75 | [5] |
Table 2: Enantioselective Epoxidation of cis-Alkenes with Jacobsen-Type Catalysts
| Alkene | Catalyst | Oxidant | Additive | Temperature (°C) | e.e. (%) | Yield (%) | Reference(s) |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | 4-PPNO | 4 | 97 (cis) | 98 | [16] |
| cis-Alkenes (general) | Jacobsen's Catalyst | Bleach | None | RT | >90 | Not Specified | [9] |
Table 3: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Substrate | Chiral Ligand | Temperature (°C) | Product | e.e. (%) | Yield (%) | Reference(s) |
| (E)-2-Hexen-1-ol | D-(-)-Diethyl Tartrate | -20 | (2R,3R)-3-propyloxiranemethanol | >95 | 70 | [17] |
| (E)-2-Hexen-1-ol | L-(+)-Diethyl Tartrate | -20 | (2S,3S)-3-propyloxiranemethanol | 96-98 | 63-69 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Jacobsen-Katsuki Epoxidation of a cis-Alkene
This protocol is a general guideline and may require optimization for cis-3-hexene.
Materials:
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
cis-3-Hexene
-
Buffered sodium hypochlorite (household bleach buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4-Phenylpyridine (B135609) N-oxide (4-PPNO) (optional additive)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the cis-alkene (1.0 mmol) and the Jacobsen's catalyst (0.02-0.10 mmol, 2-10 mol%) in dichloromethane.
-
If using an additive, add 4-phenylpyridine N-oxide (0.2-0.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (e.g., ~1.5 mmol) dropwise to the stirred reaction mixture over a period of time.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This detailed protocol is adapted from Organic Syntheses.[12]
Materials:
-
Titanium(IV) isopropoxide
-
L-(+)- or D-(-)-Diethyl tartrate (DET)
-
(E)-2-Hexen-1-ol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å or 4Å molecular sieves (activated)
-
Ferrous sulfate heptahydrate
-
Tartaric acid
-
Sodium hydroxide (B78521)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane and activated molecular sieves.
-
Cool the flask to -20 °C.
-
Add L-(+)- or D-(-)-diethyl tartrate, followed by the dropwise addition of titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add (E)-2-hexen-1-ol to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide in toluene.
-
Allow the reaction mixture to stir at -20 °C for several hours, monitoring the progress by TLC.
-
For the workup, pour the reaction mixture into a pre-cooled solution of ferrous sulfate and tartaric acid in water to quench the excess peroxide.
-
After vigorous stirring, separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a sodium hydroxide solution to hydrolyze the tartrate esters.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral GC or NMR analysis of a derivatized sample (e.g., the Mosher's ester).
Visualizations
Catalytic Cycles and Transition State Models
The following diagrams illustrate the proposed catalytic cycles for the Jacobsen and Sharpless epoxidations and a model for the transition state leading to stereoselectivity.
Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.
Caption: Catalytic cycle for the Sharpless asymmetric epoxidation.
Caption: Models for stereochemical control in epoxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mmore500.com [mmore500.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. redalyc.org [redalyc.org]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. homework.study.com [homework.study.com]
- 16. mdpi.com [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common analytical methods used to monitor the progress of chemical reactions. The information is tailored for researchers, scientists, and drug development professionals to help address specific issues encountered during their experiments.
General Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC)
Thin layer chromatography (TLC) is a widely used technique for monitoring reaction progress due to its simplicity, speed, and cost-effectiveness.[1] It allows for the separation of compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (an eluting solvent).[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots are streaking or elongated on the TLC plate. What should I do?
A1: Streaking can be caused by several factors:
-
Sample Overload: You may have applied too much sample to the plate. Try diluting your sample and spotting it again.[2][3][4]
-
Compound Polarity: The polarity of your solvent system may be inappropriate for your compound.[3]
-
Acidic/Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel. For acid-sensitive compounds, try adding a small amount of triethylamine (B128534) (0.1–2.0%) to the mobile phase. For base-sensitive compounds, adding acetic or formic acid (0.1–2.0%) can help.[2]
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before developing the plate.
Q2: I don't see any spots on my developed TLC plate. What went wrong?
A2: There are several potential reasons for not seeing spots:
-
Non-UV Active Compound: If you are visualizing with a UV lamp, your compound may not be UV-active. Try using a chemical stain for visualization.[2]
-
Sample Too Dilute: Your sample may be too concentrated. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2][3]
-
Volatile Compound: The compound may have evaporated from the plate.[2]
-
Incorrect Solvent Level: The solvent level in the developing chamber might be too high, submerging the spotting line and causing the sample to dissolve into the solvent pool instead of migrating up the plate.[2][3]
Q3: The spots for my starting material and product have very similar Rf values. How can I improve the separation?
A3:
-
Change the Solvent System: The most effective way to improve separation is to try a different mobile phase. Experiment with solvents of varying polarities. For normal-phase TLC, increasing the polarity of the mobile phase will increase the Rf values.
-
Use a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the same plate. This will help you to distinguish between the starting material and the product.[5]
-
Try a Different Stationary Phase: If changing the solvent system doesn't work, consider using a different type of TLC plate, such as a reverse-phase plate.[2]
Q4: My spots are either at the baseline or at the solvent front. What does this mean?
A4:
-
Spots at the Baseline (Low Rf): This indicates that the mobile phase is not polar enough to move the compounds up the plate. You should increase the polarity of your eluent.[2][5]
-
Spots at the Solvent Front (High Rf): This means the mobile phase is too polar, causing the compounds to travel with the solvent front. You should decrease the polarity of your eluent.[2]
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of your starting material on the left side of the starting line.
-
Spot your reaction mixture in the middle of the starting line.
-
Create a co-spot by spotting the starting material and then the reaction mixture at the same point on the right side of the starting line.
-
-
Prepare the Developing Chamber: Pour a small amount of the chosen solvent system (eluent) into the developing chamber, ensuring the solvent level is below the starting line on your TLC plate.[2][3] Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.
-
Develop the Plate: Place the TLC plate into the chamber and close it. Allow the solvent to move up the plate until it is about 1 cm from the top.[6]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp or an appropriate chemical stain.[6]
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an invaluable tool for monitoring reaction progress, especially for complex mixtures in the liquid phase.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing peak tailing in my chromatogram. What is the cause?
A1: Peak tailing can result from several issues:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Active sites on the column packing can interact with your analyte. Adding a competitor to the mobile phase (e.g., a small amount of acid or base) can help.
-
Column Degradation: The column may be nearing the end of its life. Try flushing or replacing the column.
Q2: My retention times are shifting between runs. Why is this happening?
A2: Fluctuating retention times can be due to:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure your mobile phase is prepared accurately and is well-mixed.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Flow Rate Instability: Check for leaks in the system or issues with the pump that could cause an unstable flow rate.
Q3: How can I quantify the components in my reaction mixture using HPLC?
A3: To obtain quantitative data, you need to create a calibration curve for each component of interest (reactant and product). This involves preparing standards of known concentrations and injecting them into the HPLC. A plot of peak area versus concentration can then be used to determine the concentration of each component in your reaction samples.[8]
Experimental Protocol: HPLC Reaction Monitoring
-
Method Development: Develop an HPLC method that can separate the starting materials, intermediates, and products of your reaction. This involves selecting the appropriate column, mobile phase, flow rate, and detector wavelength.
-
Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary to stop it from proceeding further. Dilute the sample with a suitable solvent to a concentration within the linear range of your detector.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Identify the peaks corresponding to the starting material and product based on their retention times (previously determined with standards). Integrate the peak areas to determine the relative amounts of each component. By tracking the decrease in the starting material peak area and the increase in the product peak area over time, you can monitor the reaction's progress.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for monitoring reactions involving volatile and thermally stable compounds. It separates components in the gas phase and provides mass information for identification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compounds are not volatile enough for GC analysis. What can I do?
A1: You can use a derivatization technique to increase the volatility of your compounds. For example, silylation reagents can be used to derivatize compounds with active hydrogens (e.g., -OH, -NH, -COOH groups).[9]
Q2: How do I prepare a sample from a reaction for GC-MS analysis?
A2:
-
Sampling: Withdraw a small aliquot from the reaction mixture.[9]
-
Quenching: Immediately quench the reaction to stop it.[9]
-
Extraction: If the reaction solvent is not suitable for GC-MS (e.g., DMSO, water), perform a liquid-liquid extraction with an appropriate organic solvent.[9]
-
Derivatization: If necessary, perform a derivatization reaction.[9]
-
Dilution and Filtration: Dilute the sample to an appropriate concentration and filter it before injection.[9]
Q3: Can I get quantitative data from GC-MS?
A3: Yes, by measuring the peak area of a compound, you can determine its concentration. Similar to HPLC, you will need to construct a calibration curve using standards of known concentrations.[9]
Experimental Workflow for GC-MS Analysis
The following diagram outlines the typical workflow for analyzing a reaction sample by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products.[10][11]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I monitor a reaction in real-time using NMR?
A1: You can perform the reaction directly in an NMR tube and acquire a series of spectra over time. This allows you to observe the disappearance of reactant signals and the appearance of product signals.[10] For faster reactions, flow NMR setups can be used where the reaction mixture is continuously pumped through the NMR probe.[12]
Q2: My NMR spectra have distorted lineshapes during the reaction. What can I do?
A2: Sample inhomogeneity caused by the reaction can lead to distorted lineshapes.[12] While shimming can be difficult to perform on-the-fly for fast reactions, ensuring good mixing within the NMR tube can help.[12] Advanced data processing techniques can also be used to analyze spectra with distorted lineshapes.[12]
Q3: How do I set up a kinetics experiment using NMR?
A3:
-
Initial Spectra: Obtain spectra of your starting materials in the reaction solvent to identify their chemical shifts.[13]
-
Start the Reaction: Mix the reagents and quickly transfer the solution to an NMR tube.
-
Acquire Spectra: Immediately start acquiring spectra at regular time intervals. Use a minimal number of scans to get a "snapshot" of the reaction at each time point.[10]
-
Process Data: Process the series of spectra. The integration of the peaks corresponding to the reactants and products will change over time, allowing you to determine the reaction kinetics.[13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for monitoring reactions where the reactants or products have a chromophore that absorbs light in the UV-visible range. It is a direct measure of concentration and allows for real-time monitoring.[14]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I choose the right wavelength to monitor my reaction?
A1: You should choose a wavelength where the product has a strong absorbance and the starting material has minimal absorbance, or vice versa. This is known as the wavelength of maximum absorbance (λmax) for the species of interest.[15]
Q2: The absorbance values are too high (above the linear range of the detector). What should I do?
A2: Your sample is too concentrated. You need to dilute your sample to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5-2.0 absorbance units).
Q3: Can I monitor reactions with multiple absorbing species?
A3: Yes, but it can be challenging if the spectra of the different species overlap significantly. Careful selection of wavelengths where one species absorbs much more strongly than the others is necessary.[14]
Experimental Protocol: Kinetic Study using UV-Vis Spectroscopy
-
Determine λmax: Obtain the UV-Vis spectra of the starting material and the product to determine the optimal wavelength (λmax) for monitoring the reaction.
-
Prepare a Blank: Use the reaction solvent as a blank to zero the spectrophotometer.
-
Start the Reaction: Mix the reactants, and if possible, do this directly in a cuvette.[15]
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen λmax over time.[15]
-
Analyze Data: Plot absorbance versus time. Using Beer's Law and a calibration curve, you can convert absorbance values to concentration and determine the reaction rate.[15]
Data Summary Table
| Analytical Method | Principle | Typical Applications | Advantages | Disadvantages |
| TLC | Differential partitioning between stationary and mobile phases | Rapid reaction screening, qualitative analysis | Fast, inexpensive, simple setup[1][4] | Not quantitative, lower resolution |
| HPLC | High-pressure separation on a packed column | Quantitative analysis of complex liquid mixtures[7] | High resolution, quantitative, automatable[16] | Higher cost, more complex instrumentation |
| GC-MS | Separation of volatile compounds followed by mass analysis | Analysis of volatile and thermally stable compounds | High sensitivity, provides structural information[17] | Limited to volatile/thermostable analytes |
| NMR | Nuclear spin transitions in a magnetic field | In-situ monitoring, structural elucidation[10] | Non-destructive, highly informative[12] | Lower sensitivity, expensive instrumentation |
| UV-Vis | Absorption of UV-visible light by chromophores | Real-time kinetics of reactions with absorbing species | Simple, real-time data, cost-effective[18] | Requires a chromophore, potential for spectral overlap[14] |
References
- 1. Monitoring Chemical Reactions: Process & Example - Lesson | Study.com [study.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. conductscience.com [conductscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Magritek [magritek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 18. chromatographytoday.com [chromatographytoday.com]
removing unreacted peracid from the reaction mixture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on effectively removing unreacted peracids from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted peracid from a reaction mixture?
A1: It is crucial to remove unreacted peracids for two main reasons:
-
Safety: Peracids are strong oxidizers and can be explosive, especially when concentrated.[1][2] Removing them mitigates the risk of fire or explosion during downstream processing like solvent evaporation.[3]
-
Product Purity: Residual peracid and its acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA) can contaminate the final product and complicate purification.[4]
Q2: What are the most common methods for removing unreacted peracids?
A2: The most common methods involve quenching the peracid with a reducing agent. Commonly used agents include sodium bisulfite (NaHSO₃), sodium metabisulfite (B1197395) (Na₂S₂O₅), sodium sulfite (B76179) (Na₂SO₃), and sodium thiosulfate (B1220275) (Na₂S₂O₃).[5][6] Subsequent aqueous washes are then used to remove the resulting salts and byproducts.
Q3: How do I choose the appropriate quenching agent?
A3: The choice of quenching agent depends on factors like the reaction scale, the stability of your product to pH changes, and the specific peracid used.
-
Sodium Bisulfite/Sulfite: These are widely used and effective. The reaction of bisulfite with peroxides produces sulfate (B86663).[3][7]
-
Sodium Thiosulfate: Also very effective. It reduces peroxides to water and is itself oxidized, typically to sulfate.[8][9][10] It is a safe and common choice for laboratory-scale reactions.[6]
Q4: How can I confirm that all the peracid has been removed?
A4: You can test for the presence of residual peroxides using commercially available peroxide test strips (e.g., starch-iodide strips). A negative test indicates the successful removal of the peracid. When using starch-iodide paper, the absence of a color change (i.e., it remains white) confirms that peroxides have been quenched.[2][3] A potassium permanganate (B83412) test can also be used; the persistence of a pink color indicates the absence of peroxides.[11][12]
Q5: Are there non-reductive methods to remove peracid byproducts?
A5: Yes. For reactions using m-CPBA, the byproduct m-chlorobenzoic acid can often be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[4][13] Additionally, cooling the reaction mixture can sometimes precipitate the benzoic acid byproduct, which can then be removed by filtration.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Vigorous, exothermic reaction during quenching. | The reaction between the peracid and the reducing agent can be highly exothermic, especially with concentrated reagents.[6] | Perform the quenching step in an ice bath to control the temperature. Add the quenching agent solution slowly and portion-wise, allowing the temperature to remain controlled.[6] |
| Peroxide test is still positive after quenching. | An insufficient amount of quenching agent was used. The quenching solution may have degraded over time. | Calculate the stoichiometric amount of quenching agent needed based on the excess peracid and use a slight excess. Always use freshly prepared aqueous solutions of the reducing agent.[6] |
| An emulsion forms during aqueous workup. | The presence of polar functionalities in the product or byproducts can lead to the formation of an emulsion between the organic and aqueous layers. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective. |
| Product degradation during quenching or workup. | The product may be sensitive to the pH changes that occur during quenching or basic washes. | Buffer the reaction mixture if necessary. If the product is base-sensitive, avoid washes with strong bases like NaOH and use milder options like saturated sodium bicarbonate, performing the wash quickly at low temperatures. |
| Precipitate forms during quenching. | The salts formed from the reaction of the quenching agent (e.g., sodium sulfate) may have limited solubility in the solvent mixture. | Add water to dissolve the precipitate before separating the layers. Ensure thorough mixing to fully dissolve the salts. |
Data Presentation
Table 1: Stoichiometry of Common Peracid Quenching Agents
This table provides the required amount of quenching agent needed to neutralize common oxidizers found in peracid reaction mixtures.
| Oxidizer | Quenching Agent | Molar Ratio (Oxidizer:Quencher) | Mass Ratio (ppm Quencher per 1 ppm Oxidizer) | Reaction Products |
| Peracetic Acid (PAA) | Sodium Metabisulfite (SMBS) | 1 : 0.625 | 1.25 | Acetic Acid, Sodium Sulfate |
| Hydrogen Peroxide (H₂O₂) | Sodium Metabisulfite (SMBS) | 1 : 1.395 | 2.79 | Water, Sodium Sulfate |
| Peracetic Acid (PAA) | Sodium Bisulfite (SBS) | 1 : 1.25 | 1.68 | Acetic Acid, Sodium Sulfate |
| Hydrogen Peroxide (H₂O₂) | Sodium Thiosulfate (Na₂S₂O₃) | 1 : 0.25 | Varies with reaction conditions | Water, Sodium Sulfate, Sulfuric Acid[8][9] |
Data for SMBS and SBS adapted from Enviro Tech Chemical Services technical data.[5] Note that one mole of Na₂S₂O₅ (SMBS) dissolves in water to form two moles of NaHSO₃ (SBS).[5][14]
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Peracid with Sodium Thiosulfate
This protocol describes a standard laboratory procedure for removing excess peracid (e.g., m-CPBA) from a reaction mixture.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane - DCM).
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Saturated aqueous solution of sodium chloride (Brine).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Separatory funnel.
-
Peroxide test strips.
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to control any potential exotherm.
-
Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture in a separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any gas pressure.
-
Allow the layers to separate. Test the aqueous layer for pH (it should be neutral or slightly basic) and the organic layer for the presence of peroxides using a test strip.
-
If the peroxide test is positive, repeat the wash with fresh sodium thiosulfate solution.
-
Once the peroxide test is negative, separate the layers.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.[4][13]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
Protocol 2: Quantitative Analysis of Peracid Concentration by Titration
This protocol allows for the determination of peracetic acid and hydrogen peroxide concentrations in a sample via a two-step titration.[15]
Materials:
-
Peracid sample.
-
0.1 N Ceric Sulfate solution.
-
0.1 N Sodium Thiosulfate solution.
-
Potassium Iodide (KI).
-
Starch indicator solution.
-
Sulfuric Acid (H₂SO₄).
-
Ice bath.
-
Burette and flask.
Procedure:
Step 1: Determination of Hydrogen Peroxide
-
Accurately weigh a sample of the peracid solution into a flask containing deionized water and sulfuric acid.
-
Cool the flask in an ice bath.
-
Titrate the solution with a standardized 0.1 N ceric sulfate solution until the endpoint is reached (indicated by a color change or potentiometrically). The ceric sulfate reacts selectively with the hydrogen peroxide under these conditions.[15]
-
Record the volume of ceric sulfate solution used.
Step 2: Determination of Peracetic Acid
-
To the solution from Step 1, add potassium iodide. The peracetic acid will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.
-
Add starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentrations of H₂O₂ and peracetic acid based on the volumes of titrants used.
Visualizations
Caption: Workflow for quenching and removing unreacted peracid.
Caption: Logic diagram for troubleshooting common peracid removal issues.
References
- 1. PERACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. envirotech.com [envirotech.com]
- 6. epfl.ch [epfl.ch]
- 7. What is the mechanism of Sodium Hydrogen Sulfite? [synapse.patsnap.com]
- 8. Catalysing the reaction of sodium thiosulfate and hydrogen peroxide | Demonstration | RSC Education [edu.rsc.org]
- 9. brainly.in [brainly.in]
- 10. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 11. products.evonik.com [products.evonik.com]
- 12. solvay.com [solvay.com]
- 13. mcpba workup [groups.google.com]
- 14. Bisulfite - Wikipedia [en.wikipedia.org]
- 15. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3,4-Epoxyhexane
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-epoxyhexane. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral characteristics alongside two isomeric alternatives: 1,2-epoxyhexane (B74757) and 2,3-epoxybutane. The data presented herein is crucial for the structural elucidation and quality control of these epoxides.
¹H and ¹³C NMR Spectral Data of this compound
The following table summarizes the proton and carbon-13 NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃). The assignments are based on the chemical structure of this compound.
| Signal Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| H1 / H6 | 0.95 | Triplet | 10.0 |
| H2 / H5 | 1.55 | Multiplet | 25.0 |
| H3 / H4 | 2.85 | Multiplet | 58.5 |
Comparative NMR Data of Isomeric Epoxides
To provide a broader context for the characterization of this compound, the following table presents a comparison of its NMR data with that of 1,2-epoxyhexane and 2,3-epoxybutane. This comparative analysis highlights the influence of the epoxide ring's position on the chemical shifts of neighboring protons and carbons.
| Compound | Signal Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| 1,2-Epoxyhexane | H1 | 2.46 | Multiplet | 47.1 |
| H2 | 2.74 | Multiplet | 52.3 | |
| H3 | 1.40 - 1.60 | Multiplet | 32.5 | |
| H4 | 1.40 - 1.60 | Multiplet | 22.5 | |
| H5 | 1.40 - 1.60 | Multiplet | 27.9 | |
| H6 | 0.92 | Triplet | 13.9 | |
| 2,3-Epoxybutane | H1 / H4 | 1.25 | Doublet | 17.5 |
| H2 / H3 | 2.95 | Quartet | 51.9 |
Experimental Protocol for NMR Characterization
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like epoxides.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the epoxide sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and determine the multiplicities.
-
Identify the chemical shifts of the signals in the ¹³C spectrum.
Logical Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an unknown epoxide using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation of epoxides.
A Comparative Guide to GC-MS and HPLC for the Purity Assessment of 3,4-Epoxyhexane
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates like 3,4-epoxyhexane is paramount for the integrity of experimental outcomes and the safety of final products. This guide provides a detailed comparison of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Introduction to Purity Assessment of this compound
This compound is a reactive epoxide that can be used as a building block in organic synthesis. Its purity is crucial as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in a drug development pipeline. The primary analytical challenges in assessing its purity lie in its volatility and potential reactivity, which influence the choice of analytical methodology.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a relatively volatile compound like this compound, GC-MS is a highly suitable method for purity assessment, allowing for the separation and identification of closely related impurities.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of this compound in a volatile, inert solvent such as dichloromethane (B109758) or ethyl acetate.
-
Further dilute the stock solution to a final concentration of approximately 50 µg/mL for analysis.
2. Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MS (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL in split mode (e.g., 50:1 split ratio). |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp: Increase at 10°C/min to 200°C. Hold for 5 minutes. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 35 - 200 amu. |
3. Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.
Quantitative Data: GC-MS Purity Assessment of this compound (Illustrative Data)
| Compound | Retention Time (min) | Area (%) | Identification Method |
| This compound | 6.85 | 99.25 | Standard & Mass Spec |
| 3-Hexanol | 5.92 | 0.35 | Mass Spec (NIST) |
| 1-Hexene | 4.21 | 0.15 | Mass Spec (NIST) |
| Unidentified Impurity 1 | 7.12 | 0.10 | Mass Spec |
| Unidentified Impurity 2 | 8.05 | 0.15 | Mass Spec |
Note: This data is illustrative and may not represent the impurity profile of all this compound samples.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For small, non-chromophoric molecules like this compound, derivatization is necessary to introduce a UV-absorbing or fluorescent tag, enabling detection. A common derivatization agent for epoxides is N,N-diethyldithiocarbamate (DTC).[1]
Experimental Protocol: HPLC with Pre-column Derivatization
1. Derivatization:
-
To a solution of this compound (approximately 1 mg) in a suitable solvent, add a 100-fold molar excess of N,N-diethyldithiocarbamate sodium salt.
-
Heat the mixture at 60°C for 30 minutes.
-
Acidify the reaction mixture to pH ~2 with phosphoric acid to decompose excess DTC.[1]
-
Neutralize the solution and dilute to a known volume with the mobile phase.
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II (or equivalent) with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with 60:40 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength for the DTC derivative). |
| Injection Volume | 10 µL. |
3. Data Analysis: Purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all peaks in the chromatogram.
Quantitative Data: HPLC Purity Assessment of Derivatized this compound (Illustrative Data)
| Compound (as DTC derivative) | Retention Time (min) | Area (%) |
| This compound-DTC | 8.21 | 99.15 |
| Impurity 1-DTC | 6.98 | 0.50 |
| Impurity 2-DTC | 9.54 | 0.35 |
Note: This data is illustrative and retention times will vary based on the specific impurities and HPLC conditions.
Comparison of GC-MS and HPLC for Purity Assessment
| Feature | GC-MS | HPLC with Derivatization |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Separation of compounds based on polarity, with UV-Vis or fluorescence detection after derivatization. |
| Sample Preparation | Simple dilution. | Multi-step derivatization required.[1] |
| Identification | High confidence in impurity identification through mass spectral library matching. | Identification is based on retention time and requires standards for confirmation. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Can be very high depending on the chromophore/fluorophore introduced during derivatization.[1] |
| Quantification | Good quantitative performance based on peak area. | Reliable quantification, but derivatization efficiency must be consistent. |
| Throughput | Higher throughput due to simpler sample preparation. | Lower throughput due to the time required for derivatization. |
| Instrumentation Cost | Generally higher. | Generally lower for a standard UV-Vis HPLC system. |
| Robustness | Robust for volatile compounds, but potential for thermal degradation of labile analytes. | Robust for a wide range of compounds, but derivatization can introduce variability. |
Conclusion
Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and disadvantages.
GC-MS is the preferred method for a comprehensive purity profile. Its major advantage is the ability to identify unknown volatile impurities through mass spectral analysis without the need for derivatization. This makes it an invaluable tool during process development, for troubleshooting, and for in-depth impurity characterization.
HPLC with derivatization is a suitable alternative, particularly for routine quality control. Once the impurity profile is well-characterized and standards are available, HPLC can provide a reliable and sensitive method for quantitative purity analysis. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of the research or drug development process.
References
A Comparative Analysis of the Reactivity of cis- and trans-3,4-Epoxyhexane in Ring-Opening Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of cis- and trans-3,4-epoxyhexane, focusing on their behavior in acid- and base-catalyzed ring-opening reactions. The information presented is supported by established principles of organic chemistry and analogous experimental findings.
The stereochemical arrangement of the ethyl groups in cis- and trans-3,4-epoxyhexane significantly influences their susceptibility to nucleophilic attack, primarily due to steric factors. In general, trans-epoxides are observed to be more reactive than their cis-counterparts in ring-opening reactions. This difference in reactivity can be attributed to the greater steric hindrance present in the transition state of the cis-isomer, which impedes the approach of the nucleophile.
Executive Summary of Reactivity
| Reaction Condition | General Reactivity Trend | Rationale |
| Acid-Catalyzed Ring Opening | trans-3,4-Epoxyhexane > cis-3,4-Epoxyhexane | The backside attack of the nucleophile on the protonated epoxide is less sterically hindered in the trans-isomer. |
| Base-Catalyzed Ring Opening | trans-3,4-Epoxyhexane > cis-3,4-Epoxyhexane | The direct SN2 attack of the nucleophile on the epoxide carbon is more facile for the trans-isomer due to reduced steric crowding. |
Reaction Mechanisms and Stereochemistry
The ring-opening of epoxides proceeds via a backside nucleophilic attack, which dictates the stereochemistry of the resulting diol. This SN2-type mechanism results in an inversion of configuration at the carbon atom that is attacked.
Acid-Catalyzed Mechanism
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. For symmetrical epoxides like 3,4-epoxyhexane, the attack can occur at either C3 or C4. The key is that the attack occurs from the side opposite to the C-O bond, leading to a trans-diol product.
Figure 1. Acid-catalyzed hydrolysis of cis- and trans-3,4-epoxyhexane.
Base-Catalyzed Mechanism
In a basic medium, a strong nucleophile (e.g., hydroxide (B78521) ion) directly attacks one of the epoxide carbons. This is a classic SN2 reaction where the epoxide oxygen acts as the leaving group after being protonated by the solvent (e.g., water) in a subsequent step. Similar to the acid-catalyzed pathway, the backside attack ensures the formation of a trans-diol.
References
A Comparative Guide to Nucleophilic Attack on 3,4-Epoxyhexane and 2,3-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Epoxide Reactivity
Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions by nucleophiles. This reactivity is a cornerstone of synthetic organic chemistry, providing a versatile route to 1,2-difunctionalized compounds such as amino alcohols and diols. The regioselectivity of the nucleophilic attack is a key consideration and is highly dependent on the reaction conditions and the substitution pattern of the epoxide.
Comparison of 3,4-Epoxyhexane and 2,3-Epoxyhexane
| Feature | This compound | 2,3-Epoxyhexane |
| Structure | Symmetrical epoxide with ethyl groups on both carbons. | Asymmetrical epoxide with a methyl and a propyl group on the carbons. |
| Steric Hindrance | Both C3 and C4 are secondary and sterically similar. | C2 is a secondary carbon bonded to a methyl group; C3 is a secondary carbon bonded to a propyl group. C2 is less sterically hindered than C3. |
| Electronic Effects | Symmetrical electronic distribution. | The propyl group at C3 is slightly more electron-donating than the methyl group at C2, which could marginally stabilize a partial positive charge. |
Nucleophilic Attack Under Basic/Nucleophilic Conditions
Under basic or nucleophilic conditions, the ring-opening of epoxides proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry at the site of attack.
Predicted Outcomes for Nucleophilic Attack:
| Epoxide | Nucleophile (Nu⁻) | Predicted Major Product(s) | Predicted Regioselectivity |
| This compound | RO⁻, CN⁻, N₃⁻, RNH₂ | Mixture of 3-nucleo-4-hexanol and 4-nucleo-3-hexanol | Low regioselectivity due to similar steric hindrance at C3 and C4. |
| 2,3-Epoxyhexane | RO⁻, CN⁻, N₃⁻, RNH₂ | 3-nucleo-2-hexanol | High regioselectivity for attack at the less sterically hindered C2. |
Nucleophilic Attack Under Acidic Conditions
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. The mechanism has significant SN1 character, with the nucleophile preferentially attacking the carbon atom that can better stabilize a positive charge. For secondary carbons, as is the case for both epoxides, a mixture of products is expected, though electronic differences in 2,3-epoxyhexane may offer some selectivity.
Predicted Outcomes for Acid-Catalyzed Nucleophilic Attack:
| Epoxide | Nucleophile/Acid | Predicted Major Product(s) | Predicted Regioselectivity |
| This compound | H₂O/H⁺, ROH/H⁺ | Mixture of hexane-3,4-diol (or 3-alkoxy-4-hexanol) | Low regioselectivity due to symmetrical substitution. |
| 2,3-Epoxyhexane | H₂O/H⁺, ROH/H⁺ | Mixture of hexane-2,3-diol (or 2-alkoxy-3-hexanol and 3-alkoxy-2-hexanol) | Moderate regioselectivity favoring attack at C3 due to slightly better stabilization of the partial positive charge by the more electron-donating propyl group. |
Experimental Protocols
While specific protocols for this compound and 2,3-epoxyhexane were not found in the search, the following are general procedures for epoxide ring-opening reactions that can be adapted for these substrates.
General Protocol for Base-Catalyzed Azidolysis of an Epoxide
This procedure is adapted from the azidolysis of epoxides in aqueous solutions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (B81097) (5 molar equivalents) in a mixture of water and a co-solvent like THF or ethanol.
-
Addition of Epoxide: Add the epoxide (1 molar equivalent) to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Acid-Catalyzed Hydrolysis of an Epoxide
-
Reaction Setup: In a round-bottom flask, dissolve the epoxide (1 molar equivalent) in a suitable solvent such as acetone (B3395972) or THF.
-
Addition of Acid: Add an aqueous solution of a dilute strong acid (e.g., 0.1 M H₂SO₄ or HClO₄).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting diol can be purified by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
Base-Catalyzed Nucleophilic Attack
Caption: Base-catalyzed epoxide ring-opening via an SN2 mechanism.
Acid-Catalyzed Nucleophilic Attack
Caption: Acid-catalyzed epoxide ring-opening with SN1-like character.
General Experimental Workflow
Caption: A general workflow for epoxide ring-opening reactions.
Conclusion
The nucleophilic ring-opening of this compound and 2,3-epoxyhexane is predicted to follow established principles of epoxide reactivity. Under basic/nucleophilic conditions, steric factors are paramount, leading to a likely mixture of products for the symmetrical this compound and a regioselective attack at C2 for 2,3-epoxyhexane. Under acidic conditions, electronic effects become more influential, but due to the similar nature of the secondary carbons in both isomers, complex product mixtures are anticipated. For definitive quantitative comparisons of reaction rates and product ratios, further experimental investigation on these specific substrates is warranted.
References
A Spectroscopic Showdown: Unmasking the Isomers of Epoxyhexane
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of epoxyhexane isomers, offering a clear, data-driven analysis to aid in their identification and characterization.
This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of key epoxyhexane isomers. By presenting quantitative data in accessible tables and outlining detailed experimental protocols, this guide serves as a practical reference for distinguishing between these closely related compounds.
At a Glance: Spectroscopic Data of Epoxyhexane Isomers
The following tables summarize the key spectroscopic data for 1,2-epoxyhexane (B74757) and cis/trans-2,3-epoxyhexane, providing a direct comparison of their characteristic signals.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | Proton on Epoxide Ring | Other Protons | Solvent |
| 1,2-Epoxyhexane | ~2.9 (m, 1H), ~2.7 (m, 1H), ~2.4 (m, 1H) | ~1.5-1.3 (m, 6H), ~0.9 (t, 3H) | CDCl₃ |
| cis-2,3-Epoxyhexane | ~2.9-2.8 (m, 2H) | ~1.6-1.4 (m, 4H), ~1.0 (t, 3H), ~0.9 (d, 3H) | CDCl₃ |
| trans-2,3-Epoxyhexane | ~2.7-2.6 (m, 2H) | ~1.6-1.4 (m, 4H), ~1.0 (t, 3H), ~0.9 (d, 3H) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | Carbon of Epoxide Ring | Other Carbons | Solvent |
| 1,2-Epoxyhexane | ~52.4, ~47.1 | ~32.9, ~28.0, ~22.6, ~14.0 | CDCl₃[1] |
| cis-2,3-Epoxyhexane | ~58.9, ~57.2 | ~27.2, ~20.6, ~14.2, ~10.1 | CDCl₃[2] |
| trans-2,3-Epoxyhexane | ~60.3, ~58.7 | ~26.9, ~20.7, ~14.2, ~10.4 | CDCl₃ |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Isomer | Epoxide Ring Vibrations | C-H Stretching |
| General Epoxides | ~1250 (ring breathing), ~950-810 (asymmetric C-O-C stretch), ~880-750 (symmetric C-O-C stretch)[3] | ~3050 (C-H stretch of epoxy ring)[4] |
| 1,2-Epoxyhexane | Characteristic peaks in the 1260-750 region are expected. | ~2960-2870 (alkyl C-H stretching) |
Table 4: Mass Spectrometry (MS) Key Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions | Ionization Method |
| 1,2-Epoxyhexane | 100[5][6] | 85, 71, 58, 57, 43, 41 | Electron Ionization (EI) |
| cis-2,3-Epoxyhexane | 100[7] | 85, 71, 57, 43 | Electron Ionization (EI) |
| trans-2,3-Epoxyhexane | 100[8] | 85, 71, 57, 43 | Electron Ionization (EI) |
Experimental Corner: The Protocols Behind the Data
The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the epoxyhexane isomer is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Broadband proton decoupling is applied.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: FTIR spectra are recorded on a standard FTIR spectrometer.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Spectral range: 4000-400 cm⁻¹
-
The spectrum is typically recorded in absorbance mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The epoxyhexane isomer is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizing the Workflow
To better understand the process of spectroscopic analysis, the following diagram illustrates the typical workflow from sample to data interpretation.
Caption: Workflow for the spectroscopic analysis of epoxyhexane isomers.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between epoxyhexane isomers. By leveraging the provided data and protocols, researchers can confidently identify and characterize these compounds in their work.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2,3-Epoxyhexane (cis) | C6H12O | CID 22500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Oxirane, butyl- [webbook.nist.gov]
- 6. Oxirane, butyl- [webbook.nist.gov]
- 7. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]
- 8. trans-2,3-Epoxyhexane | C6H12O | CID 10920453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. marinelipids.ca [marinelipids.ca]
A Comparative Guide to Spectral Data in the Validation of Chemical Synthesis
In the realm of drug discovery, medicinal chemistry, and materials science, the successful synthesis of a novel compound is a pivotal achievement. However, the synthesis itself is only the first step; rigorous validation of the product's chemical structure and purity is paramount. This guide provides a comprehensive comparison of three cornerstone analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. An objective evaluation of their capabilities, supported by experimental protocols, will aid researchers in selecting the most appropriate methods for their analytical needs.
Performance Comparison: NMR vs. Mass Spectrometry vs. IR Spectroscopy
The selection of an analytical technique for synthesis validation is contingent on the specific information required. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed blueprint of a molecule's atomic connectivity and three-dimensional structure.[1][2] Mass Spectrometry (MS) excels in furnishing highly accurate molecular weight information and is exceptionally sensitive, making it ideal for confirming the mass of the target compound and identifying impurities.[1] Infrared (IR) Spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups within a molecule.[3][4][5] Often, a combination of these techniques is utilized to achieve unambiguous structural confirmation.
Quantitative and Qualitative Data Summary
For a clear and concise comparison, the following table summarizes the key quantitative and qualitative parameters for each technique in the context of validating a synthesized product.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Detailed molecular structure and atomic connectivity.[1][5] | Molecular weight (mass-to-charge ratio, m/z).[1][6] | Presence of specific functional groups.[3][4] |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to nanograms (ng) | Milligrams (mg) |
| Purity Assessment | Excellent for quantitative purity determination (qNMR) using an internal standard.[7] | Provides relative purity based on the peak area of the target ion versus impurity ions. | Primarily qualitative; can indicate the presence of impurities with distinct functional groups. |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and diastereomers. Chiral NMR can differentiate enantiomers.[1] | Can distinguish isomers with different fragmentation patterns, but can be challenging.[1] | Can sometimes distinguish isomers based on differences in their "fingerprint" region, but it is not a primary application.[8] |
| Structural Confirmation | 1D and 2D spectra provide a complete map of the molecular scaffold.[1][5] | Fragmentation patterns can suggest structural motifs and confirm the presence of specific substructures.[6][9] | Characteristic absorption bands confirm the presence or absence of key functional groups.[4] |
| Analysis Time | Minutes to hours, depending on the complexity of the experiments. | Rapid; typically a few minutes per sample. | Very rapid; typically less than a minute per sample. |
| Strengths | Unambiguous structure elucidation, quantitative analysis.[7][10] | High sensitivity, accurate mass determination.[1] | Fast, non-destructive, and excellent for functional group identification.[3][11] |
| Limitations | Lower sensitivity compared to MS, can be time-consuming.[12] | Can be destructive, may not provide detailed connectivity information.[13] | Provides limited information on the overall molecular structure.[14] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of a synthesized compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, well-resolved spectral peaks.[1]
-
Acquisition of ¹H NMR Spectrum:
-
Set the acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans (typically 8-16 for a routine spectrum).[1]
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks to determine the relative ratios of different protons.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Acquire and process the data in a similar manner to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended): For complex molecules, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish detailed connectivity between protons and carbons.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized compound and to obtain fragmentation data for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization: The sample is vaporized and ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, while in EI, the sample is bombarded with electrons.[6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound.[9]
-
Analyze the fragmentation pattern to gain insights into the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and fragments.[15]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized molecule.
Methodology:
-
Sample Preparation:
-
For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.
-
For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).
-
-
Instrumentation: Place the prepared sample in the path of the IR beam in an FTIR (Fourier Transform Infrared) spectrometer.
-
Spectrum Acquisition: The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.[4]
-
Data Analysis:
-
The resulting IR spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, N-H bend) by comparing the observed peaks to correlation tables.[4]
-
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for efficient and effective synthesis validation. The following diagram, created using the DOT language, illustrates the logical progression from a completed chemical reaction to the final characterization of the synthesized product.
Caption: Workflow for Chemical Synthesis and Product Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. measurlabs.com [measurlabs.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. quora.com [quora.com]
- 15. pittcon.org [pittcon.org]
Computational Analysis of Epoxyhexane Transition States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational investigation of transition states in epoxide ring-opening reactions. Due to the limited availability of specific studies on the 3,4-epoxyhexane transition state, this guide utilizes the well-researched, acid-catalyzed ring-opening of cyclohexene (B86901) oxide, a C6 epoxide, as a representative model. The principles and methodologies described herein are directly applicable to the study of this compound and other substituted epoxides.
Data Presentation: A Comparative Look at Catalysis
The acid-catalyzed ring-opening of epoxides is a fundamental reaction in organic synthesis. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms and the structure of the transition state. Below is a comparison of the activation barriers for the nucleophilic attack of methanol (B129727) on cyclohexene oxide, catalyzed by various Lewis acids.
| Catalyst (Lewis Acid) | Nucleophile | Computational Method | Basis Set | Activation Barrier (kcal/mol) |
| H⁺ | Methanol | M06-2X | 6-311++G(d,p) | 10.5[1][2][3] |
| Li⁺ | Methanol | M06-2X | 6-311++G(d,p) | 16.2[1][2][3] |
| Na⁺ | Methanol | M06-2X | 6-311++G(d,p) | 18.1[1][2][3] |
| K⁺ | Methanol | M06-2X | 6-311++G(d,p) | 20.2[1][2][3] |
| Rb⁺ | Methanol | M06-2X | 6-311++G(d,p) | 21.0[1][2][3] |
| Cs⁺ | Methanol | M06-2X | 6-311++G(d,p) | 21.7[1][2][3] |
| Uncatalyzed | Methanol | M06-2X | 6-311++G(d,p) | 28.3[1][2][3] |
Table 1: Comparison of calculated activation barriers for the acid-catalyzed ring-opening of cyclohexene oxide with methanol. The data illustrates the effect of different Lewis acid catalysts on the reaction rate, with stronger Lewis acids leading to lower activation barriers.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). The following provides an overview of the typical methodologies used in such analyses.
Computational Protocol:
A common approach for studying epoxide ring-opening reactions involves the following steps:
-
Geometry Optimization: The 3D structures of the reactants (epoxide and nucleophile), transition state, and products are optimized to find their lowest energy conformations. This is typically performed using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set like 6-31G(d) for initial optimizations and a larger basis set, for example, 6-311++G(d,p), for more accurate final energies.
-
Transition State Search: Locating the transition state is a critical and often challenging step. It represents a first-order saddle point on the potential energy surface. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms are commonly used. A good initial guess of the transition state geometry is crucial for a successful calculation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A key confirmation of a true transition state is the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking of the C-O bond and the formation of the new C-Nucleophile bond). For reactants and products, all calculated frequencies should be real. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is used to determine the activation energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.
Software:
Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and ADF.
Visualization of the Reaction Pathway
The following diagrams illustrate the key stages of a generalized acid-catalyzed epoxide ring-opening reaction and the computational workflow for its analysis.
Caption: Acid-catalyzed epoxide ring-opening pathway.
References
Comparative Guide to the Biological Activity of 3,4-Epoxyhexane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3,4-Epoxyhexane and its derivatives, focusing on their mutagenic and cytotoxic effects. Due to the limited availability of direct experimental data for this compound, this guide leverages structure-activity relationships and data from structurally similar aliphatic epoxides to provide a comprehensive overview.
Executive Summary
Aliphatic epoxides, including this compound, are reactive electrophilic compounds known to exhibit biological activity, primarily stemming from the strained oxirane ring. Their reactivity towards nucleophiles, such as DNA and proteins, is the basis for their mutagenic and cytotoxic properties. The degree and nature of substitution on the epoxide ring significantly influence this activity. Generally, monosubstituted epoxides are the most potent mutagens, while increasing substitution tends to decrease mutagenic activity. For 1,2-disubstituted epoxides like this compound, the stereochemistry (cis vs. trans) plays a crucial role, with cis-isomers often exhibiting weak mutagenicity and trans-isomers typically being non-mutagenic in bacterial reverse mutation assays.
Mechanism of Action: Alkylation of Nucleophiles
The primary mechanism of action for the biological activity of this compound and its derivatives is through nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a covalent bond with the nucleophile, a process known as alkylation. When the nucleophile is a biological macromolecule, such as DNA or a protein, this alkylation can disrupt its normal function, leading to mutagenicity or cytotoxicity.
Caption: General mechanism of epoxide-induced biological activity.
Mutagenicity Comparison
The mutagenicity of aliphatic epoxides is highly dependent on their structure. The following table summarizes the expected mutagenic potential of this compound isomers and related compounds based on established structure-activity relationships. Data for 1,2-epoxybutane, a close structural analog, is included for a semi-quantitative comparison.
| Compound/Derivative | Substitution Pattern | Stereochemistry | Expected Mutagenicity (Ames Test) | Supporting Evidence |
| This compound | 1,2-Disubstituted | cis | Weakly Mutagenic | cis-1,2-disubstituted oxiranes are reported to be weakly mutagenic in Salmonella typhimurium strain TA100.[1][2] |
| trans | Non-mutagenic | trans-1,2-disubstituted oxiranes generally lack mutagenicity in the Ames test.[1][2] | ||
| 1,2-Epoxybutane | Monosubstituted | Racemic | Mutagenic | Positive in various in vitro and in vivo genotoxicity assays.[3] |
| Diepoxybutane | Diepoxide | - | Highly Mutagenic | A potent mutagen due to the presence of two epoxide rings, allowing for DNA cross-linking.[3] |
Cytotoxicity Comparison
| Compound/Derivative | Expected Cytotoxicity | Rationale |
| This compound (cis) | Moderate | Expected to be cytotoxic due to its alkylating ability, though likely less potent than monosubstituted epoxides. |
| This compound (trans) | Low to Moderate | May exhibit lower cytotoxicity compared to the cis-isomer due to reduced reactivity. |
| 1,2-Epoxybutane | High | As a monosubstituted epoxide, it is expected to be more reactive and thus more cytotoxic than 1,2-disubstituted analogs. |
| Diepoxybutane | Very High | The presence of two reactive epoxide groups significantly increases its potential for cellular damage. |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Workflow:
Caption: Workflow for the Ames Test.
Detailed Methodology:
-
Bacterial Strains: Histidine auxotrophs of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar. This mixture is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT Assay.
Detailed Methodology:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated.
Conclusion
This compound and its derivatives are expected to exhibit biological activity, primarily mutagenicity and cytotoxicity, through their ability to alkylate cellular macromolecules. Based on established structure-activity relationships for aliphatic epoxides, the cis-isomer of this compound is predicted to be weakly mutagenic, while the trans-isomer is likely non-mutagenic. The cytotoxic potential is expected to follow a similar trend. Further direct experimental evaluation of this compound and its specific derivatives is necessary to provide precise quantitative data on their biological effects. The provided experimental protocols for the Ames test and MTT assay serve as a foundation for such future investigations.
References
- 1. Structure activity relationship of epoxides: different mutagenicity of the two diastereoisomeric 3-bromo-1,2-epoxycyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of aliphatic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of stereochemical configurations of 1,2-epoxybutene and 1,2:3,4-diepoxybutane in human lymphblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Epoxidation of 3-Hexene: m-CPBA, Oxone, and Catalytic Hydrogen Peroxide
For researchers, scientists, and professionals in drug development, the epoxidation of alkenes is a fundamental transformation for the synthesis of valuable intermediates. The choice of an epoxidation reagent is critical and depends on factors such as substrate reactivity, desired stereoselectivity, reaction conditions, and scalability. This guide provides an objective comparison of three common epoxidation reagents for 3-hexene (B12438300): meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and a manganese-catalyzed hydrogen peroxide system. The performance of these reagents is evaluated based on experimental data, and detailed protocols are provided to facilitate replication.
Performance Comparison of Epoxidation Reagents for 3-Hexene
The following table summarizes the key quantitative data for the epoxidation of 3-hexene using m-CPBA, Oxone®, and a catalytic hydrogen peroxide system. It is important to note that direct comparative studies on 3-hexene are limited; therefore, data from structurally similar internal alkenes have been included to provide a comprehensive overview.
| Reagent/System | Substrate | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Features |
| m-CPBA | cis-2-Methyl-3-hexene | >95 | 2 | 0 to rt | High efficiency, stereospecific, readily available, potentially explosive when dry.[1] |
| Oxone® | Various olefins | 80-97 | 3.5 | rt | Inexpensive, safe, environmentally friendly by-products, requires a ketone co-catalyst.[2] |
| H₂O₂/MnSO₄ | Trialkyl-substituted alkenes | High | 1-24 | rt | Green oxidant, catalytic system, requires additives for optimal performance.[3][4][5] |
Experimental Protocols
Detailed methodologies for the epoxidation of 3-hexene with each reagent are provided below. These protocols are based on established procedures for similar alkenes and have been adapted for 3-hexene.
Epoxidation of 3-Hexene with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a procedure for the epoxidation of cis-2-methyl-3-hexene.[1]
Materials and Reagents:
-
3-Hexene (cis or trans isomer)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-hexene (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
In a separate flask, prepare a solution of m-CPBA (1.2 equivalents) in DCM.
-
Slowly add the m-CPBA solution dropwise to the stirred solution of 3-hexene over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
The product can be further purified by flash column chromatography if necessary.
Epoxidation of 3-Hexene with Oxone®
This protocol is a general procedure for the in situ catalytic epoxidation of olefins using Oxone®.[2]
Materials and Reagents:
-
3-Hexene (cis or trans isomer)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrothiopyran-4-one (B549198) (catalyst)
-
Acetonitrile
-
Ethylenediaminetetraacetic acid, disodium (B8443419) salt (Na₂·EDTA) solution (4 x 10⁻⁴ M)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 3-hexene (1.0 equivalent), tetrahydrothiopyran-4-one (0.05 equivalents), acetonitrile, and the aqueous Na₂·EDTA solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
In a separate container, prepare a solid mixture of Oxone® (1.5 equivalents) and sodium bicarbonate (4.65 equivalents).
-
Add the solid mixture in portions to the stirred reaction mixture over a period of 3 hours.
-
Monitor the reaction by TLC. The reaction is typically complete within 3.5 hours.
-
Once the reaction is complete, pour the contents into a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude epoxide by flash column chromatography.
Epoxidation of 3-Hexene with Hydrogen Peroxide Catalyzed by Manganese Sulfate
This protocol is based on a manganese-catalyzed epoxidation method for various alkenes.[3][4][5]
Materials and Reagents:
-
3-Hexene (cis or trans isomer)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Manganese(II) sulfate (MnSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Salicylic (B10762653) acid or Sodium acetate (additive)
-
N,N-Dimethylformamide (DMF) or tert-Butanol (tBuOH)
-
Dichloromethane or Diethyl ether for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for slow addition)
Procedure:
-
In a round-bottom flask, dissolve 3-hexene (1.0 equivalent) in either DMF or tBuOH.
-
Add manganese(II) sulfate (0.001 to 0.01 equivalents), sodium bicarbonate (catalytic amount), and the chosen additive (e.g., 4 mol% salicylic acid in DMF).
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (10 equivalents) to the reaction mixture. A syringe pump can be used for controlled addition over several hours.
-
Monitor the reaction progress by GC or TLC. Reaction times can vary from 1 to 24 hours depending on the substrate and specific conditions.
-
After completion, dilute the reaction mixture with water and extract the product with dichloromethane or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows and the general reaction pathway for the epoxidation of 3-hexene.
Caption: General experimental workflow for the epoxidation of 3-hexene.
Caption: Simplified logical relationship in the epoxidation of 3-hexene.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 5. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Unsymmetrical Epoxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, crucial for the construction of 1,2-difunctionalized compounds that are key intermediates in the pharmaceutical and fine chemical industries. In the case of unsymmetrical epoxides, the regioselectivity of the ring-opening reaction is a critical consideration, as it dictates the final product's constitution. This guide provides a comprehensive comparison of the regioselectivity of unsymmetrical epoxide ring-opening under acidic and basic or nucleophilic conditions, supported by experimental data and detailed protocols.
Controlling Regioselectivity: A Tale of Two Mechanisms
The regiochemical outcome of the nucleophilic attack on an unsymmetrical epoxide is primarily governed by the reaction conditions, which determine the operative mechanism. In general, acidic and basic conditions promote distinct pathways, leading to complementary product profiles.
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack.[1][2] This reaction proceeds through a mechanism with significant SN1 character.[2][3] The transition state has a partial positive charge that is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon .[2][3][4]
Under basic or nucleophilic conditions , a strong nucleophile directly attacks the epoxide ring in a classic SN2 reaction.[2][3] Steric hindrance is the dominant factor in this mechanism, and the nucleophile will preferentially attack the less sterically hindered, or less substituted, carbon atom .[2][3]
The interplay of these electronic and steric effects provides a powerful tool for chemists to control the regioselectivity of epoxide ring-opening reactions and synthesize the desired regioisomer.
Quantitative Comparison of Regioselectivity
The following table summarizes the regioselectivity observed in the ring-opening of various unsymmetrical epoxides with different nucleophiles under both acidic and basic conditions, highlighting the complementary nature of these two approaches.
| Epoxide | Nucleophile/Conditions | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| Propylene Oxide | Methanol / H₂SO₄ (catalytic) | 2-methoxy-1-propanol | 1-methoxy-2-propanol | ~70:30 | |
| Sodium Methoxide / Methanol | 1-methoxy-2-propanol | 2-methoxy-1-propanol | >95:5 | [5] | |
| Styrene Oxide | Methanol / H₂SO₄ (catalytic) | 2-methoxy-2-phenylethanol | 1-methoxy-2-phenylethanol | >98:2 | [3][6] |
| Sodium Methoxide / Methanol | 1-methoxy-2-phenylethanol | 2-methoxy-2-phenylethanol | >95:5 | [2] | |
| 1,2-Epoxybutane | Methanol / Sn-Beta (Lewis Acid) | 2-methoxy-1-butanol | 1-methoxy-2-butanol | 54:46 | [7] |
| Methanol / Zr-Beta (Lewis Acid) | 2-methoxy-1-butanol | 1-methoxy-2-butanol | 60:40 | [7] | |
| Isobutylene Oxide | Methanol / Sn-Beta (Lewis Acid) | 2-methoxy-2-methyl-1-propanol | 1-methoxy-2-methyl-2-propanol | >99:1 | [7] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a general experimental workflow for determining the regioselectivity of epoxide ring-opening.
References
- 1. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. For the reaction shown below, identify the correct statement with regards.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Comparative Guide to the Kinetic Studies of 3,4-Epoxyhexane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 3,4-epoxyhexane hydrolysis. Due to the limited availability of specific kinetic data for this compound, this document leverages data from structurally similar aliphatic epoxides to provide a comprehensive overview of the reaction kinetics under different catalytic conditions. The guide includes detailed experimental protocols and summarizes quantitative data to support researchers in designing and interpreting their own kinetic studies.
Introduction to Epoxide Hydrolysis
Epoxides are a class of cyclic ethers containing a three-membered ring. The significant ring strain in this structure makes them susceptible to ring-opening reactions, including hydrolysis, which leads to the formation of 1,2-diols. The rate and mechanism of this hydrolysis are highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.
The hydrolysis of epoxides can proceed through different mechanisms:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. For asymmetric epoxides, the attack generally occurs at the more substituted carbon atom, proceeding through a mechanism with significant S(_N)1 character.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as the nucleophile, attacking one of the epoxide carbons. This reaction typically follows an S(_N)2 mechanism, with the attack occurring at the less sterically hindered carbon atom.
-
Neutral Hydrolysis: In the absence of a strong acid or base, hydrolysis can still occur, albeit at a much slower rate. This reaction is pH-independent and involves the direct attack of a water molecule on the epoxide.
Understanding the kinetics of epoxide hydrolysis is crucial in various fields, including organic synthesis, atmospheric chemistry, and drug metabolism, where epoxides are often reactive intermediates.
Comparative Kinetic Data
While specific kinetic data for the hydrolysis of this compound is scarce in the literature, data for other aliphatic epoxides can provide valuable insights into its expected reactivity. The following table summarizes the second-order rate constants for the acid-catalyzed hydrolysis of several epoxides.
| Epoxide | Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 2-Methyl-1,2-epoxypropane | H₂SO₄ | Not Specified | 8.7 | [1] |
| 2-Methyl-2,3-epoxybutane | H₂SO₄ | Not Specified | 9.0 | [1] |
| trans-4-Chlorostilbene Oxide | H⁺ | 25 | 0.3 | [2] |
| Dieldrin | H⁺ | 25 | 2.1 x 10⁻⁹ | [2] |
Note: The reactivity of epoxides is influenced by steric and electronic effects. Substituents on the epoxide ring can affect the rate of hydrolysis. For instance, the presence of electron-withdrawing groups, such as hydroxyl groups, in proximity to the epoxide ring has been found to decrease the rate of acid-catalyzed hydrolysis[1].
Experimental Protocols
To conduct kinetic studies of epoxide hydrolysis, a well-defined experimental protocol is essential. Below are detailed methodologies for monitoring the reaction kinetics using gas chromatography (GC) and titration.
Kinetic Analysis of this compound Hydrolysis using Gas Chromatography (GC)
This protocol describes how to monitor the disappearance of the epoxide and the appearance of the corresponding diol over time.
Materials:
-
This compound
-
Acid catalyst (e.g., 0.1 M HCl or H₂SO₄)
-
Base catalyst (e.g., 0.1 M NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard (e.g., a non-reactive hydrocarbon like dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) if it is not readily soluble in water.
-
In a thermostatted reaction vessel, bring the aqueous solution (containing either the acid, base, or just deionized water for neutral hydrolysis) to the desired temperature (e.g., 25°C, 40°C, 55°C).
-
Add a known amount of the internal standard to the reaction vessel.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known amount of the this compound stock solution to the thermostatted aqueous solution. Start a timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the catalyst (e.g., with a small amount of saturated sodium bicarbonate solution for the acid-catalyzed reaction, or a dilute acid for the base-catalyzed reaction).
-
-
Sample Preparation for GC Analysis:
-
Extract the organic components from the quenched aliquot by adding a known volume of an organic solvent (e.g., 1 mL of diethyl ether).
-
Vortex the mixture vigorously for 30 seconds and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate).
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-FID.
-
Use a suitable capillary column (e.g., a DB-5 or equivalent) and a temperature program that allows for the separation of the internal standard, this compound, and the resulting diol.
-
Record the peak areas of the internal standard and this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be determined by dividing k' by the concentration of the catalyst (if applicable).
-
Kinetic Analysis of this compound Hydrolysis using Titration
This protocol is suitable for monitoring the decrease in epoxide content over time, particularly for reactions at higher concentrations.
Materials:
-
This compound
-
Acid or base catalyst
-
Deionized water
-
Solvent (e.g., acetone (B3395972) or a mixture of a chlorinated solvent and acetic acid)
-
Titrant: Standardized solution of HBr in acetic acid or perchloric acid in acetic acid.
-
Indicator (e.g., crystal violet) or a potentiometric titrator.
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, initiate the hydrolysis of a known amount of this compound in an aqueous solution with the desired catalyst and temperature.
-
-
Sampling:
-
At various time points, withdraw an accurately measured aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot, for example, by rapid cooling or by dilution in a cold, non-reactive solvent.
-
-
Titration:
-
Dissolve the aliquot in a suitable solvent (e.g., acetone).
-
Add the indicator (e.g., a few drops of crystal violet solution).
-
Titrate the solution with a standardized solution of HBr in acetic acid until the endpoint is reached (e.g., a color change from violet to blue-green for crystal violet). The HBr reacts with the remaining epoxide.
-
Alternatively, use a potentiometric titrator to determine the endpoint.
-
-
Data Analysis:
-
The volume of titrant consumed is proportional to the amount of unreacted epoxide in the aliquot.
-
Calculate the concentration of the epoxide at each time point.
-
Plot the concentration of the epoxide (or a function of concentration, e.g., 1/[epoxide] for a second-order reaction) against time to determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Reaction pathways for acid- and base-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for the kinetic study of epoxide hydrolysis using GC analysis.
Conclusion
This guide provides a framework for understanding and conducting kinetic studies on the hydrolysis of this compound. While specific data for this compound is limited, the provided data for analogous epoxides and the detailed experimental protocols offer a solid foundation for researchers. The choice of analytical method will depend on the specific experimental conditions and available instrumentation. Careful experimental design and data analysis are critical for obtaining reliable kinetic parameters, which are essential for applications in organic synthesis, drug development, and environmental science.
References
comparison of thermal properties of different epoxy resins
A comprehensive comparison of the thermal properties of Diglycidyl Ether of Bisphenol A (DGEBA), Novolac, and bio-based epoxy resins is crucial for researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications. This guide provides an objective analysis of key thermal characteristics, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and structural-property relationships.
The thermal performance of an epoxy resin system is dictated by its chemical structure, crosslink density, and the type of curing agent used. DGEBA resins are the most common and are known for their good mechanical strength and ease of processing.[1] Novolac epoxy resins, with their higher functionality, offer superior thermal stability and chemical resistance due to a more densely cross-linked network.[1] Bio-based epoxy resins, derived from renewable resources such as cardanol, present a more sustainable alternative with a unique combination of properties, including increased flexibility.[2]
Comparative Thermal Properties
The following table summarizes the key thermal properties of DGEBA, Novolac, and a representative cardanol-based bio-epoxy resin. It is important to note that these values are compiled from different studies and can vary based on the specific formulation, curing agent, and experimental conditions.
| Thermal Property | DGEBA-based Resin | Novolac-based Resin | Bio-based Resin (Cardanol) | Test Method |
| Glass Transition Temperature (Tg) | ~145 °C | ~184 °C | 67 - 122 °C | DSC/DMA |
| Decomposition Temperature (T5%) | ~325 °C | ~390 °C | Not specified in comparative studies | TGA |
| Coefficient of Thermal Expansion (CTE) | ~55 x 10-6 /K | Lower than DGEBA | Higher than DGEBA | TMA |
| Thermal Conductivity (k) | ~0.198 W/m·K | ~0.205 W/m·K (with 10% Novolac) | Not specified in comparative studies | Lee's Disc / Laser Flash |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on ASTM standards.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: ASTM E1356
-
Instrumentation: A differential scanning calorimeter (DSC) with a cooling accessory.
-
Sample Preparation: 5-10 mg of the cured epoxy resin is accurately weighed into a standard aluminum DSC pan and hermetically sealed. An empty, sealed aluminum pan is used as a reference.[3]
-
Procedure:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (typically 10-20 °C/min) to a temperature above the Tg.[3]
-
Cool the sample back to the starting temperature.
-
A second heating ramp is often performed to ensure the complete cure of the sample and to obtain a more accurate Tg for the fully cured material.
-
-
Data Analysis: The Tg is determined as the midpoint of the step-like transition in the heat flow curve.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
-
Standard: ASTM E1131
-
Instrumentation: A thermogravimetric analyzer (TGA).
-
Sample Preparation: A small sample (10-30 mg) of the cured epoxy resin is placed in the TGA sample pan.[4]
-
Procedure:
-
Data Analysis: The decomposition temperature can be reported in several ways, such as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).
Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)
-
Standard: ASTM E831
-
Instrumentation: A thermomechanical analyzer (TMA).
-
Sample Preparation: A specimen of known dimensions (typically 2-10 mm in length) with flat and parallel surfaces is prepared.[6]
-
Procedure:
-
The specimen is placed in the TMA holder, and a small, constant force is applied.
-
The temperature is ramped at a controlled rate over the desired temperature range.[7]
-
The change in the specimen's length is measured as a function of temperature.
-
-
Data Analysis: The CTE is calculated from the slope of the linear portion of the thermal expansion curve.
Visualizing Experimental Workflows and Relationships
To better understand the experimental processes and the interplay between the chemical structure and thermal properties of these resins, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of epoxy resins.
Caption: Relationship between epoxy resin structure and thermal properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 4. apmtesting.com [apmtesting.com]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Coefficient of Linear Thermal Expansion ASTM E831, ASTM D696, ISO 11359 [intertek.com]
A Comparative Guide to Quantum Chemical Calculations of Epoxide Ring Strain
For researchers, medicinal chemists, and professionals in drug development, understanding the inherent reactivity of molecular scaffolds is paramount. The epoxide, a three-membered cyclic ether, is a prominent functional group in numerous natural products and synthetic intermediates. Its reactivity is largely governed by significant ring strain, a thermodynamic property that can be quantified to predict chemical behavior. This guide provides an objective comparison of various quantum chemical methods used to calculate epoxide ring strain energy (RSE), supported by experimental data and detailed protocols.
Understanding and Quantifying Epoxide Ring Strain
Ring strain arises from the deviation of bond angles from their ideal values (angle strain) and eclipsing interactions of substituents (torsional strain). In epoxides, the C-C-O and C-O-C bond angles are constrained to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This stored potential energy, or ring strain energy (RSE), is the primary driving force for ring-opening reactions, a cornerstone of epoxide chemistry.
Accurate quantification of RSE is crucial for predicting the reactivity of novel epoxide-containing compounds. While experimental methods provide benchmark data, computational chemistry offers a powerful and often more practical approach to determine RSE for a wide range of molecules.
Comparison of Computational Methods
The accuracy of RSE calculations is highly dependent on the chosen computational method and basis set. Below is a comparison of several common approaches, with performance data benchmarked against experimental values for butene oxide isomers. The experimental values were determined via reaction calorimetry.[1]
Table 1: Comparison of Calculated and Experimental Gas-Phase Heats of Reduction (ΔH_red) and Formation (ΔH_f) for Butene Oxide Isomers (kcal/mol)
| Compound | Property | Experimental | G3 | CBS-APNO | CBS-QB3 | B3LYP/6-31G | MP2/6-31G |
| cis-2-Butene oxide | ΔH_red | -28.2 ± 0.5 | -28.3 | -28.5 | -28.8 | -22.7 | -28.3 |
| ΔH_f | -29.9 ± 0.4 | -29.8 | -30.0 | -30.3 | -24.2 | -29.8 | |
| trans-2-Butene oxide | ΔH_red | -31.0 ± 0.5 | -31.1 | -31.1 | -31.5 | -25.5 | -31.1 |
| ΔH_f | -32.6 ± 0.4 | -32.6 | -32.6 | -33.0 | -27.0 | -32.6 | |
| Isobutene oxide | ΔH_red | -27.0 ± 0.5 | -26.9 | -27.0 | -27.4 | -21.4 | -27.0 |
| ΔH_f | -31.2 ± 0.4 | -31.1 | -31.2 | -31.6 | -25.6 | -31.2 | |
| 1-Butene oxide | ΔH_red | -25.7 ± 0.5 | -25.4 | -25.7 | -26.0 | -20.0 | -25.6 |
| ΔH_f | -24.4 ± 0.4 | -24.1 | -24.4 | -24.7 | -18.7 | -24.3 |
Data sourced from DeBrosse et al., J. Org. Chem. 2011, 76 (24), 10175–10182.[1]
From this data, several key insights emerge:
-
High-Accuracy Composite Methods: The G3 and CBS-APNO composite methods show excellent agreement with experimental data, with deviations generally within the experimental error.[1] These methods are computationally expensive but provide reliable benchmarks.
-
Density Functional Theory (DFT): The widely used B3LYP functional with the 6-31G* basis set significantly underestimates the heats of reduction for these epoxides.[1] This highlights the importance of carefully benchmarking DFT functionals for specific applications. Other functionals, such as M06-2X or those including dispersion corrections (e.g., B3LYP-D3), may offer improved performance.
-
Møller-Plesset Perturbation Theory (MP2): The MP2/6-31G* level of theory performs remarkably well for this set of molecules, with results very close to the high-accuracy methods and experimental values.[1]
Experimental and Computational Protocols
Experimental Protocol: Reaction Calorimetry for Heat of Reduction
This protocol outlines the experimental determination of the condensed-phase heat of reduction for an epoxide, which can be used to derive its heat of formation and subsequently its ring strain energy.
Objective: To measure the enthalpy of reaction for the reduction of an epoxide to its corresponding alcohol using lithium triethylborohydride.
Materials:
-
Epoxide of interest
-
Lithium triethylborohydride (LiEt₃BH) solution
-
Triethylene glycol dimethyl ether (triglyme) as the solvent
-
The corresponding alcohol product for calibration
-
Reaction calorimeter
Procedure:
-
Calorimeter Setup: The reaction calorimeter is assembled and calibrated according to the manufacturer's instructions. A solution of LiEt₃BH in triglyme (B29127) is prepared in the reaction vessel.
-
Epoxide Reduction: A precise, known amount of the liquid epoxide is injected into the LiEt₃BH solution. The reaction is allowed to proceed to completion, and the heat evolved (ΔH_r1) is measured. The reaction is rapid at 25.1 °C.[1]
-
Alcohol Dissolution: In a separate experiment, a known amount of the corresponding pure liquid alcohol is injected into a similar LiEt₃BH/triglyme solution. The heat of this process (ΔH_r2), which includes the formation of the lithium alkoxide and hydrogen gas, is measured.[1]
-
Calculation of Heat of Reduction: The condensed-phase heat of reduction (ΔH_red) of the liquid epoxide to the liquid alcohol is calculated by subtracting the heat of the alcohol dissolution from the heat of the epoxide reduction (ΔH_red = ΔH_r1 - ΔH_r2).[1]
-
Gas-Phase Correction: To obtain the gas-phase heat of reduction, the heats of vaporization for the epoxide and the alcohol must be determined (e.g., via ebulliometry) and used to correct the condensed-phase value.
Computational Protocol: RSE Calculation via Isodesmic Reactions
This protocol describes a standard computational workflow for calculating the ring strain energy of an epoxide using an isodesmic reaction. This approach minimizes errors by ensuring that the number and types of bonds are conserved on both sides of the hypothetical reaction.
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.
Workflow:
-
Step 1: Geometry Optimization and Frequency Calculation:
-
For each molecule involved in the isodesmic reaction (the epoxide and the acyclic reference compounds), perform a geometry optimization followed by a frequency calculation at the desired level of theory and basis set.
-
The Opt Freq keyword in Gaussian can be used to perform both tasks in a single run.
-
A successful optimization is confirmed by the absence of imaginary frequencies in the output, indicating a true energy minimum.
-
The output will provide the total electronic energy (E) and the zero-point vibrational energy (ZPVE). The sum of these (E + ZPVE) is used for the RSE calculation.
Example Gaussian Input for Oxirane (Ethylene Oxide):
-
-
Step 2: Define the Isodesmic Reaction:
-
Construct a hypothetical reaction where the number of each type of bond is conserved. For an epoxide, this involves reacting the epoxide with suitable acyclic molecules to yield acyclic products that contain the same structural fragments.
-
Example for Oxirane: c-C₂H₄O (oxirane) + CH₃-CH₃ (ethane) → CH₃-O-CH₃ (dimethyl ether)
-
In this reaction, the number of C-C, C-H, and C-O bonds is balanced on both sides.
-
-
Step 3: Calculate Energies for All Species:
-
Perform the geometry optimization and frequency calculation (Step 1) for all molecules in the isodesmic reaction (oxirane, ethane, and dimethyl ether in the example).
-
-
Step 4: Calculate the Ring Strain Energy:
-
The RSE is the enthalpy change of the isodesmic reaction. It is calculated as the sum of the energies of the products minus the sum of the energies of the reactants.
-
Formula: RSE = [E(dimethyl ether)] - [E(oxirane) + E(ethane)] (where E is the total energy, including ZPVE correction)
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical calculation for determining the ring strain energy of an epoxide.
Caption: Workflow for calculating epoxide ring strain energy.
Conclusion
The accurate determination of epoxide ring strain is essential for understanding and predicting their reactivity. This guide has demonstrated that while high-accuracy composite methods like G3 and CBS-APNO provide results in excellent agreement with experimental data, more computationally efficient methods like MP2 can also yield reliable results. Standard DFT functionals like B3LYP may require careful benchmarking and the inclusion of corrections for dispersion to achieve high accuracy for this class of molecules. The provided experimental and computational protocols offer a robust framework for researchers to either physically measure or computationally model the ring strain of novel epoxide-containing compounds, thereby aiding in the rational design of new chemical entities in drug discovery and development.
References
Comparative Guide to the Cytotoxicity of Epoxyalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various epoxyalkanes, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the structure-toxicity relationships of these compounds and in designing further toxicological and therapeutic investigations.
Key Findings on Epoxyalkane Cytotoxicity
Epoxyalkanes, a class of cyclic ethers, exhibit a range of cytotoxic activities that are influenced by their chemical structure, including the length of the alkyl chain and the presence of additional functional groups. Generally, their toxicity is attributed to their ability to alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and apoptosis.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various epoxyalkanes and related epoxy compounds across different cell lines. Due to the limited availability of a single comprehensive study, data has been compiled from multiple sources. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
| Compound Name | Chemical Structure | Cell Line | Cytotoxicity Metric (e.g., IC50) | Reference(s) |
| Diepoxybutane (DEB) | C4H6O2 (two epoxide rings) | Human Lymphoblasts | Induces apoptosis at 10-20 µM | [1] |
| Diepoxybutane (DEB) | C4H6O2 (two epoxide rings) | HL-60 | Cytotoxic (dose-dependent) | [2] |
| 1,2-Epoxybutane | C4H8O (single epoxide ring) | Not specified | Genotoxic in vitro | [3] |
| Diepoxy Compounds | Varied chain lengths | L929 (Mouse Fibroblasts) | Toxicity decreases with longer chain length | |
| Epoxy Resin Monomers | e.g., Bisphenol A diglycidyl ether (BADGE) | Human Gingival Fibroblasts | EC50: 0.087 mmol/L (BisGMA) | [4][5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%. A lower IC50 value indicates higher cytotoxicity. EC50 (Effective Concentration 50%) is a similar measure.
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of epoxyalkanes are mediated through various cellular pathways, primarily leading to apoptosis (programmed cell death).
Diepoxybutane-Induced Apoptosis via the MEK-ERK1/2-p53 Signaling Pathway
Diepoxybutane (DEB), a potent metabolite of 1,3-butadiene, has been shown to induce apoptosis in human lymphoblasts through the activation of the MEK-ERK1/2-p53 signaling pathway.[3][6][7] Exposure to DEB leads to the phosphorylation and activation of MEK1/2 and subsequently ERK1/2. Activated ERK1/2 then phosphorylates and activates the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes, ultimately leading to cell death.[3][6][7]
Caption: Diepoxybutane-induced apoptotic signaling pathway.
Role of Soluble Epoxide Hydrolase (sEH) in the Cytotoxicity of Epoxy Fatty Acids
For long-chain epoxy fatty acids, the enzyme soluble epoxide hydrolase (sEH) plays a crucial role in modulating their cytotoxicity.[8][9][10][11][12] sEH metabolizes epoxy fatty acids to their corresponding diols. In many cases, these resulting diols are more cytotoxic than the parent epoxide.[8][9][10] This bioactivation pathway is a key determinant of the overall toxicity of certain long-chain epoxyalkanes.
Caption: sEH-mediated bioactivation of epoxy fatty acids.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used in the referenced studies. Specific details may vary between laboratories and experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the epoxyalkane. Include untreated and vehicle controls.
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Experimental Workflow:
References
- 1. DIEPOXYBUTANE ACTIVATES THE MITOCHONDRIAL APOPTOTIC PATHWAY AND MEDIATES APOPTOSIS IN HUMAN LYMPHOBLASTS THROUGH OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking by epichlorohydrin and diepoxybutane correlates with cytotoxicity and leads to apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diepoxybutane-induced apoptosis is mediated through the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death effects of resin-based dental material compounds and mercurials in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of resin monomers on human gingival fibroblasts and HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diepoxybutane-induced apoptosis is mediated through the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 10. Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
A Comparative Guide to Enantioselective Epoxidation Methods for Aliphatic Alkenes
For researchers, scientists, and professionals in drug development, the enantioselective epoxidation of aliphatic alkenes is a critical transformation for synthesizing chiral building blocks. This guide provides an objective comparison of prominent methods, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms to aid in the selection of the most suitable method for a given application.
Metal-Complex Catalysis: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain terminal olefins.[1][2][3][4] This method employs a chiral manganese-salen complex as the catalyst and typically utilizes a terminal oxidant such as sodium hypochlorite (B82951) (bleach).[2][3][4]
Performance Data
| Substrate | Catalyst (mol%) | Oxidant | Reaction Conditions | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst (4) | NaOCl | CH₂Cl₂, rt, 4h | 84 | 92 | [5] |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst (4) | NaOCl | CH₂Cl₂, rt, 3h | 89 | 98 | [5] |
| Indene | (R,R)-Jacobsen's Catalyst (4) | NaOCl | CH₂Cl₂, rt, 2.5h | 81 | 95 | [5] |
| Styrene | (R,R)-Jacobsen's Catalyst (4) | NaOCl | CH₂Cl₂, rt, 12h | 64 | 86 | [5] |
Experimental Protocol: Epoxidation of cis-Stilbene (B147466)
A solution of cis-stilbene (0.5 mmol) in 5 mL of dichloromethane (B109758) is prepared in a round-bottom flask equipped with a magnetic stir bar. To this solution, (R,R)-Jacobsen's catalyst (0.025 mmol, 5 mol%) is added. In a separate flask, a buffered bleach solution is prepared by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach and adjusting the pH to 11.3 with 1 M NaOH. The buffered bleach solution is then added to the reaction mixture. The reaction is stirred vigorously at room temperature for 24 hours. After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding epoxide.
Catalytic Cycle
Figure 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Organocatalysis: The Shi Epoxidation
The Shi epoxidation utilizes a chiral ketone, typically derived from fructose, as an organocatalyst in conjunction with potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant.[1] This method is particularly effective for the enantioselective epoxidation of trans-disubstituted and trisubstituted alkenes.[1]
Performance Data
| Substrate | Catalyst (mol%) | Oxidant | Reaction Conditions | Yield (%) | ee (%) | Reference |
| trans-β-Methylstyrene | Shi Catalyst (20-30) | Oxone | CH₃CN/DMM, K₂CO₃, 0°C | 92 | 91 | [6] |
| 1-Phenylcyclohexene | Shi Catalyst (20-30) | Oxone | CH₃CN/DMM, K₂CO₃, 0°C | 95 | 93 | [6] |
| trans-Stilbene | Shi Catalyst (20-30) | Oxone | CH₃CN/DMM, K₂CO₃, 0°C | 85 | 94 | [6] |
| (E)-1-Phenyl-1-hexene | Shi Catalyst (20-30) | Oxone | CH₃CN/DMM, K₂CO₃, 0°C | 88 | 97 | [6] |
Experimental Protocol: Epoxidation of trans-β-Methylstyrene
To a solution of trans-β-methylstyrene (1.0 mmol) in a mixture of acetonitrile (B52724) (5 mL) and dimethoxymethane (B151124) (2 mL) in a round-bottom flask is added the Shi catalyst (0.2 mmol, 20 mol%). The mixture is cooled to 0°C in an ice bath. A solution of Oxone (2.0 mmol) and sodium bicarbonate (4.0 mmol) in water (5 mL) is then added dropwise over a period of 1 hour. The reaction is stirred at 0°C for an additional 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the epoxide.
Catalytic Cycle
Figure 2: Catalytic cycle of the Shi epoxidation.
Biocatalysis: Enzyme-Mediated Epoxidation
Biocatalytic methods for enantioselective epoxidation often employ enzymes such as lipases or monooxygenases.[7][8][9] These methods offer the advantages of high selectivity under mild reaction conditions and are considered environmentally benign. Chemoenzymatic approaches often utilize a lipase (B570770) to generate a peracid in situ, which then acts as the epoxidizing agent.[7]
Performance Data
| Substrate | Biocatalyst | Oxidant | Reaction Conditions | Yield (%) | ee (%) | Reference |
| Styrene | Novozym 435 (lipase) | H₂O₂ / Phenylacetic acid | Chloroform, 35°C, 12h | 75 | Not Reported | [7] |
| 1-Nonene | Novozym 435 (lipase) | H₂O₂ / Phenylacetic acid | Chloroform, 35°C, 12h | >90 | Not Reported | [7] |
| 1-Heptene | Novozym 435 (lipase) | H₂O₂ / Phenylacetic acid | Chloroform, 35°C, 12h | >90 | Not Reported | [7] |
| 1-Methylcyclohexene | Novozym 435 (lipase) | H₂O₂ / Phenylacetic acid | Chloroform, 35°C, 16h | 90 | Not Reported | [7] |
Experimental Protocol: Lipase-Mediated Epoxidation of 1-Octene (B94956)
In a flask, 1-octene (0.5 mmol), phenylacetic acid (8.8 mmol), and Novozym 435 (19.9 mg) are suspended in 10 mL of chloroform. To this mixture, 30% aqueous hydrogen peroxide (4.4 mmol) is added. The reaction mixture is shaken at 250 rpm at 35°C for 12 hours. After the reaction, the enzyme is filtered off, and the filtrate is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to obtain the epoxide.
Experimental Workflow
Figure 3: General workflow for lipase-mediated epoxidation.
Other Organocatalytic Methods
Besides the Shi epoxidation, other organocatalytic systems have been developed, often employing chiral iminium salts or other small organic molecules as catalysts. These methods are attractive due to their metal-free nature.
Performance Data
| Substrate | Catalyst | Oxidant | Reaction Conditions | Yield (%) | ee (%) | Reference |
| Triphenylethylene | Dihydroisoquinolinium salt | Oxone | CH₃CN/H₂O, 0°C | - | 71 | [10] |
| 1-Phenyl-3,4-dihydronaphthalene | Dihydroisoquinolinium salt | Oxone | CH₃CN/H₂O, 0°C | - | 97 | [10] |
Experimental Protocol: Iminium Salt-Catalyzed Epoxidation of Chalcone (B49325)
To a solution of chalcone (0.1 mmol) in a 1:1 mixture of acetonitrile and water (1 mL) is added the chiral iminium salt catalyst (0.01 mmol, 10 mol%). The mixture is cooled to 0°C, and Oxone (0.2 mmol) is added in one portion. The reaction is stirred at 0°C until completion (monitored by TLC). The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
General Workflow
Figure 4: General workflow for organocatalytic epoxidation.
Conclusion
The choice of an enantioselective epoxidation method for aliphatic alkenes depends on several factors, including the substrate structure, desired enantioselectivity, scalability, and cost. The Jacobsen-Katsuki epoxidation offers high enantioselectivity for a range of unfunctionalized alkenes using a well-defined metal catalyst. The Shi epoxidation provides an excellent metal-free alternative, particularly for trans-disubstituted and trisubstituted olefins. Biocatalytic methods are emerging as green and highly selective options, while other organocatalytic approaches continue to expand the toolbox for asymmetric epoxidation. This guide provides a starting point for researchers to compare these methods and select the most appropriate one for their synthetic goals.
References
- 1. Shi Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - The development and evaluation of a continuous flow process for the lipase-mediated oxidation of alkenes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Safety Operating Guide
Proper Disposal of 3,4-Epoxyhexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3,4-Epoxyhexane.
This compound, like other uncured epoxides, is classified as a hazardous material due to its reactivity and potential health effects.[1] Improper disposal can lead to environmental contamination and safety hazards. Therefore, it is crucial to follow established protocols for its disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, data for the closely related compound 1,2-Epoxyhexane indicates that it is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes.
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Spill Response
In the event of a spill, evacuate the area and remove all ignition sources. Use absorbent materials compatible with flammable liquids to contain the spill. Do not use combustible materials such as paper towels to clean up the spill. The contaminated absorbent material must be treated as hazardous waste and disposed of accordingly.
Step-by-Step Disposal Procedures
Uncured this compound is considered hazardous waste and must be disposed of following institutional and local regulations.[1][3] Under no circumstances should it be poured down the drain or disposed of in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[1]
-
The container must be made of a material compatible with this compound and have a tightly sealing lid.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[3] Do not use abbreviations.
-
Indicate the approximate concentration and any other components mixed in the waste.
-
-
Storage:
-
Professional Disposal:
Chemical Inactivation (Expert Use Only)
Epoxides can be reactive with acids and bases, which can lead to ring-opening reactions.[1] While chemical neutralization to a less hazardous compound may be possible, this should only be attempted by trained personnel with a validated experimental protocol. The reaction can be exothermic and may produce hazardous byproducts. Without a specific, validated procedure for this compound, this method is not recommended for routine disposal.
Decontamination of Glassware
For non-disposable glassware contaminated with this compound:
-
Initial Rinse: Rinse the glassware multiple times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in which this compound is soluble.[1]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[1]
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water before drying.
Data Presentation
Currently, there is no specific quantitative data available from the search results to populate a table.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. hazwastedisposal.com [hazwastedisposal.com]
- 6. hwhenvironmental.com [hwhenvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 9. Environmental Products & Services | Used Oil [safety-kleen.com]
Essential Safety and Operational Guide for Handling 3,4-Epoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 3,4-Epoxyhexane. Adherence to these procedures is critical to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk. All handling of this compound should be conducted within a certified chemical fume hood.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) Contact | Double Nitrile Gloves | Use two pairs of nitrile gloves. Change the outer glove immediately if contaminated. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required. Consider a disposable gown for procedures with a high risk of splashing. | |
| Full Coverage Clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[1] |
| Face Shield | Wear a full-face shield over safety goggles during procedures with a significant risk of splashes.[1][2] | |
| Inhalation | Chemical Fume Hood | All manipulations of this compound must be performed in a certified and properly functioning chemical fume hood.[1] |
| Respirator | For situations with inadequate ventilation or potential for high vapor concentrations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][3] |
II. Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | Immediate First Aid Measures |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory operations.
-
Preparation :
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., glassware, stir bars, syringes) inside the hood before starting.
-
Don all required Personal Protective Equipment (PPE) as specified in the table above.
-
-
Dispensing the Compound :
-
Perform this task in a fume hood.
-
Use dedicated, clearly labeled equipment.
-
Handle the container with care to avoid splashes or generation of aerosols.
-
Carefully transfer the desired amount of the liquid.
-
Immediately and securely close the primary container after dispensing.
-
-
Experimental Procedure :
-
Conduct all reactions and manipulations within the chemical fume hood.
-
Use appropriate glassware and equipment to prevent leaks or spills.
-
Maintain awareness of the reaction's progress and any potential hazards.
-
-
Post-Procedure :
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Dispose of all contaminated disposable materials (e.g., gloves, pipette tips, absorbent liners) as hazardous waste.
-
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Liquid Waste : Collect all unused solutions and rinseates in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste : Collect all contaminated solid materials, including used PPE, absorbent liners, and contaminated lab supplies, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.
V. Visual Safety Guides
The following diagrams provide visual guidance for key safety and disposal procedures.
Caption: Workflow for responding to a this compound spill.
Caption: Decision-making process for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
